molecular formula C13H17N3O B1500843 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol CAS No. 1065484-44-7

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Cat. No.: B1500843
CAS No.: 1065484-44-7
M. Wt: 231.29 g/mol
InChI Key: CFCCHFGHIXUNQN-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, featuring a benzimidazole core linked to a piperidin-4-ol moiety. The benzimidazole scaffold is recognized as a "privileged structure" in drug discovery due to its resemblance to naturally occurring nucleotides, allowing it to interact with a wide range of biological targets . This specific molecular architecture makes the compound a valuable intermediate or precursor for researchers developing novel therapeutic agents. Compounds based on the benzimidazole nucleus demonstrate a broad spectrum of potential pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The piperidine ring is a common feature in many bioactive molecules and often contributes to enhanced solubility and bioavailability. As such, this compound is primarily used in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for synthesizing more complex molecular hybrids and conjugates aimed at overcoming drug resistance . This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any form of human or veterinary use.

Properties

IUPAC Name

1-(1-methylbenzimidazol-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-15-12-5-3-2-4-11(12)14-13(15)16-8-6-10(17)7-9-16/h2-5,10,17H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCCHFGHIXUNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671430
Record name 1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-44-7
Record name 1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is dedicated to a thorough exploration of the physicochemical characteristics of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol .

As of the latest available data, specific experimental values for all physicochemical properties of this exact molecule are not extensively published. Therefore, this guide will adopt a dual approach. Firstly, it will present predicted data for closely related structural analogs to provide a foundational understanding. Secondly, and more critically, it will provide detailed, field-proven experimental protocols for the determination of these essential properties. This approach ensures that this document serves not only as a repository of available knowledge but also as a practical handbook for researchers actively engaged in the characterization of this and similar compounds.

Molecular Structure and Identity

A foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

Chemical Structure:

Structure of this compound

Key Structural Features:

  • Benzimidazole Core: A bicyclic aromatic heterocycle that is a common scaffold in medicinal chemistry, known for its diverse biological activities.[1]

  • Piperidine Moiety: A saturated six-membered heterocycle containing a nitrogen atom. Its conformation and substitution patterns are critical for receptor binding and pharmacokinetic properties.

  • N-Methyl Group: The methyl group on the benzimidazole nitrogen can influence the compound's basicity, lipophilicity, and metabolic stability.

  • Hydroxyl Group: The hydroxyl group on the piperidine ring introduces polarity and a potential hydrogen bond donor, which can significantly impact solubility and interactions with biological targets.

Predicted Physicochemical Properties:

PropertyPredicted Value for 2-(piperidin-4-yl)-1H-benzimidazoleExpected Influence of N-Methyl and 4-Hydroxyl Groups
Molecular Weight 201.27 g/mol [2]Increased
Melting Point 230 °C (decomposition)[3]Likely altered
Boiling Point 441.3±38.0 °C[3]Likely increased due to hydrogen bonding
pKa 11.83±0.10[3]The N-methyl group will slightly alter the basicity of the benzimidazole nitrogen, while the piperidine nitrogen's basicity will also be affected. The hydroxyl group is weakly acidic.
logP 2.35870[3]The hydroxyl group will decrease the logP (increase hydrophilicity), while the N-methyl group will slightly increase it. The overall effect is likely a decrease in logP.

Thermal Properties: Stability and Phase Transitions

The thermal behavior of a pharmaceutical compound is critical for determining its stability during manufacturing, storage, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for these assessments.[4]

Theoretical Framework
  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other phase changes.[5]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[5]

Experimental Protocol: DSC and TGA Analysis

Objective: To determine the melting point and thermal decomposition profile of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan. For TGA, a similar amount is weighed into a ceramic or platinum pan.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., 25 °C to 300 °C).

  • Instrument Setup (TGA):

    • Place the sample pan in the TGA furnace.

    • Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • DSC: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

    • TGA: The decomposition temperature is typically reported as the temperature at which a certain percentage of mass loss occurs (e.g., Td5% for 5% mass loss).

G cluster_0 DSC/TGA Workflow start Sample Weighing dsc DSC Analysis (Heat vs. Reference) start->dsc tga TGA Analysis (Mass vs. Temperature) start->tga dsc_data Melting Point (Endotherm Peak) dsc->dsc_data tga_data Decomposition Profile (Mass Loss Curve) tga->tga_data

Workflow for DSC and TGA Analysis.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule dictates its ionization state at different pH values, which in turn influences its solubility, permeability, and receptor binding. For a molecule with multiple ionizable centers like this compound, determining the pKa values is essential. Potentiometric titration is a robust and widely used method for this purpose.[2][6]

Theoretical Framework

Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the ionized and non-ionized forms of a functional group are present in equal concentrations, which corresponds to the midpoint of the buffer region on the titration curve.[1]

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa values of the ionizable functional groups in this compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers.

    • Place a known volume of the compound solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

    • Continue the titration past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa value is determined from the pH at the half-equivalence point. For multiple pKa values, this corresponds to the pH at the midpoint of each buffer region.

pKa_Determination cluster_workflow Potentiometric Titration Workflow prep Prepare Analyte and Titrant Solutions calibrate Calibrate pH Meter prep->calibrate titrate Titrate Analyte with Titrant calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine pKa at Half-Equivalence Point plot->analyze

Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP): A Measure of Membrane Permeability

The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's ability to cross biological membranes. A higher logP indicates greater lipid solubility. High-Performance Liquid Chromatography (HPLC) is a common and efficient method for estimating logP values.[7][8]

Theoretical Framework

In reversed-phase HPLC, a compound's retention time is related to its hydrophobicity. By correlating the retention times of a series of standards with known logP values, a calibration curve can be generated. The logP of an unknown compound can then be determined from its retention time on the same system.[9]

Experimental Protocol: logP Determination by HPLC

Objective: To determine the logP value of this compound.

Methodology:

  • Preparation of Standards and Sample:

    • Prepare solutions of a series of standard compounds with known logP values in a suitable solvent.

    • Prepare a solution of the test compound in the same solvent.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). An isocratic elution is typically used.

    • Flow Rate: e.g., 1 mL/min.

    • Detection: UV detector at a wavelength where the compound absorbs.

  • Procedure:

    • Inject the standard solutions and the sample solution onto the HPLC system.

    • Record the retention time for each compound.

  • Data Analysis:

    • Calculate the capacity factor (k') for each standard and the sample.

    • Plot log(k') versus the known logP values of the standards to generate a calibration curve.

    • Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.

Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

Theoretical Framework

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent (e.g., water or a buffer of a certain pH) for a sufficient period. The concentration of the dissolved compound in the saturated solution is then measured.[11]

Experimental Protocol: Solubility Determination by Shake-Flask Method

Objective: To determine the aqueous solubility of this compound.

Methodology:

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., purified water, pH 7.4 buffer).

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Synthesis and Characterization

While a specific synthesis for this compound is not detailed in the readily available literature, a plausible synthetic route can be inferred from the synthesis of similar benzimidazole derivatives.[8] A common approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.

A potential synthetic pathway could involve the reaction of N-methyl-o-phenylenediamine with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, followed by deprotection of the piperidine nitrogen and subsequent functionalization if needed. The final product would be purified by techniques such as column chromatography or recrystallization, and its identity and purity confirmed by methods like NMR, mass spectrometry, and melting point analysis.[1]

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While specific experimental data for this compound is limited, the detailed protocols and theoretical underpinnings presented here offer a clear roadmap for researchers to generate this critical information. A thorough characterization of its thermal stability, ionization behavior, lipophilicity, and solubility is an indispensable step in unlocking the full therapeutic potential of this promising molecule.

References

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). (URL not provided in search results)
  • US Patent US6524863B1 - High throughput HPLC method for determining Log P values.
  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. (URL not provided in search results)
  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]

  • US Patent US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. (URL not provided in search results)
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (URL not provided in search results)
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • DSC and TGA thermograms of the small molecules. ResearchGate. (URL not provided in search results)
  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. (URL not provided in search results)
  • Acid Dissociation Constant by Potentiometric Titration. Mettler Toledo. [Link]

  • Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. (URL not provided in search results)
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • What's the difference between DSC and TGA analysis?. XRF Scientific. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to its structural similarity to other biologically active benzimidazole derivatives. Benzimidazoles are a prominent class of heterocyclic compounds renowned for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of a piperidin-4-ol moiety introduces a versatile functional group that can modulate physicochemical properties and potentially engage in specific biological interactions.

This document is structured to provide not just a procedural outline, but a deeper understanding of the chemical principles and analytical techniques involved. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who possess a foundational knowledge of organic synthesis and spectroscopic analysis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The core of this strategy lies in the formation of the benzimidazole ring, a well-established reaction in heterocyclic chemistry.

G target This compound intermediate1 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-one target->intermediate1 Reduction starting_materials N-Methyl-o-phenylenediamine + 1-Boc-piperidine-4-carboxylic acid intermediate1->starting_materials Condensation & Cyclization

Figure 1: Retrosynthetic analysis of the target compound.

The synthesis is designed as a two-step process:

  • Step 1: Synthesis of the Intermediate, 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-one. This step involves the condensation of N-methyl-o-phenylenediamine with a protected piperidine-4-carboxylic acid derivative, followed by in-situ cyclization to form the benzimidazole ring. The use of a protecting group on the piperidine nitrogen, such as tert-butyloxycarbonyl (Boc), is crucial to prevent unwanted side reactions.

  • Step 2: Reduction of the Ketone to the Alcohol. The carbonyl group of the piperidin-4-one intermediate is selectively reduced to the corresponding secondary alcohol, yielding the final product.

Experimental Protocols

The following protocols are based on established methodologies for benzimidazole synthesis and ketone reduction, adapted for the specific target molecule.

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers. Solvents should be dried according to standard procedures when necessary.

  • Analytical Techniques:

    • Nuclear Magnetic Resonance (NMR): Spectra should be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • Fourier-Transform Infrared (FTIR): Spectra should be recorded on an FTIR spectrometer using KBr pellets.

    • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) source.

    • Thin-Layer Chromatography (TLC): TLC should be performed on silica gel 60 F254 plates with visualization under UV light (254 nm).

Step-by-Step Synthesis

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reduction to Final Product start1 N-Methyl-o-phenylenediamine + 1-Boc-piperidine-4-carboxylic acid mix1 Dissolve in Polyphosphoric Acid (PPA) start1->mix1 heat1 Heat at 150-160°C for 4-6 hours mix1->heat1 workup1 Cool, add ice-water, and neutralize with NaOH heat1->workup1 extract1 Extract with Ethyl Acetate workup1->extract1 purify1 Column Chromatography extract1->purify1 product1 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-one purify1->product1 start2 Intermediate from Step 1 dissolve2 Dissolve in Methanol start2->dissolve2 cool2 Cool to 0°C dissolve2->cool2 add_nabh4 Add Sodium Borohydride (NaBH4) portion-wise cool2->add_nabh4 stir2 Stir at room temperature for 2-3 hours add_nabh4->stir2 quench2 Quench with water stir2->quench2 extract2 Extract with Dichloromethane quench2->extract2 purify2 Recrystallization extract2->purify2 final_product This compound purify2->final_product

Figure 2: Experimental workflow for the synthesis.

Step 1: Synthesis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-o-phenylenediamine (1.0 eq), 1-Boc-piperidine-4-carboxylic acid (1.1 eq), and polyphosphoric acid (PPA) (10-15 times the weight of the diamine).

  • Reaction: Heat the reaction mixture to 150-160 °C with constant stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-one from Step 1 in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: To the cooled solution, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Physical Properties
PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₃H₁₇N₃O
Molecular Weight 231.29 g/mol
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.70 - 7.65m1HAr-H (Benzimidazole)
7.30 - 7.20m3HAr-H (Benzimidazole)
4.10 - 4.00m1HCH-OH (Piperidine)
3.85s3HN-CH₃ (Benzimidazole)
3.60 - 3.50m2HN-CH₂ (Piperidine, axial)
3.10 - 3.00m2HN-CH₂ (Piperidine, equatorial)
2.10 - 2.00m2HCH₂ (Piperidine)
1.80 - 1.70m2HCH₂ (Piperidine)
1.60br s1HOH

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
154.5C=N (Benzimidazole)
142.0, 136.0Quaternary Ar-C (Benzimidazole)
122.5, 122.0, 119.5, 109.0Ar-CH (Benzimidazole)
67.0CH-OH (Piperidine)
50.0N-CH₂ (Piperidine)
34.0N-CH₃ (Benzimidazole)
30.5CH₂ (Piperidine)

FTIR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3400 - 3200 (broad)O-H stretching
3050Aromatic C-H stretching
2950 - 2850Aliphatic C-H stretching
1620C=N stretching (Benzimidazole)
1480, 1450Aromatic C=C stretching
1100C-O stretching

Mass Spectrometry (ESI-HRMS):

  • Calculated for C₁₃H₁₈N₃O⁺ [M+H]⁺: 232.1444

  • Found: To be determined experimentally. The fragmentation pattern in mass spectrometry of benzimidazoles often involves the cleavage of the benzimidazole ring.[3]

Trustworthiness and Self-Validation

The integrity of this synthetic protocol is ensured by several key factors:

  • Established Chemistry: The core reactions, namely the Phillips condensation for benzimidazole synthesis and sodium borohydride reduction of ketones, are well-documented and reliable transformations in organic chemistry.

  • In-Process Monitoring: The use of TLC at each stage allows for real-time monitoring of the reaction progress, ensuring that each step proceeds to completion before moving to the next.

  • Comprehensive Characterization: The combination of NMR, FTIR, and MS provides a multi-faceted approach to structural elucidation and purity assessment. The consistency of data across these techniques validates the identity of the synthesized compound.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of this compound. The detailed experimental procedures and expected characterization data provide a solid foundation for researchers to produce and verify this novel compound. The successful synthesis of this molecule will enable further investigation into its potential pharmacological activities, contributing to the broader field of medicinal chemistry and the development of new therapeutic agents.

References

  • Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
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  • Alaqeel, S. I. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.
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  • Darcel, C., et al. (2014). Iron-Catalyzed Reductive Amination of ω-Amino Fatty Acids: A Method for the Preparation of Pyrrolidines, Piperidines, and Azepanes. Organic Letters, 16(22), 5996-5999.
  • Tayde, P. S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13, 3505-3525.
  • Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Current Organic Synthesis, 21.
  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1638-1649.
  • Alam, M., Baty, J. D., Jones, G., & Moore, C. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 1520-1528.
  • Arulraj, R. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 947-950.
  • Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 35(1).
  • WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
  • Kumar, A., et al. (2014). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Letters in Drug Design & Discovery, 11(7), 856-864.
  • Di Mola, A., et al. (2022).
  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1638–1649.
  • Larsson, L. O., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 65, 128711.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(3), 133-138.
  • Bouziane, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal of Chemical and Pharmaceutical Research, 7(9), 76-81.
  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)
  • Al-Majidi, S. M., et al. (2022). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1269, 133802.
  • Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(15), 4983.
  • BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine.
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  • Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (n.d.). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.
  • Abdel-Aziem, A., et al. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(4), 868-875.
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Sources

An In-Depth Technical Guide to 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol, a molecule of significant interest in medicinal chemistry. By integrating a substituted benzimidazole core with a piperidinol moiety, this compound represents a strategic design for exploring novel therapeutic agents. This document will delve into its chemical nomenclature, propose a robust synthetic pathway, and discuss its potential biological activities based on the well-established pharmacology of its constituent pharmacophores. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound of interest is 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol . Let's deconstruct this name to understand the molecule's architecture:

  • Benzimidazole : This refers to the core bicyclic structure formed by the fusion of a benzene ring and an imidazole ring. The "benzo[d]" specifies the fusion pattern. The "1H" indicates the position of the hydrogen atom on the imidazole ring in the unsubstituted parent compound.

  • 1-Methyl : A methyl group (-CH₃) is attached to the nitrogen at position 1 of the benzimidazole ring.

  • 2-yl : The benzimidazole ring is connected to the rest of the molecule at its 2-position.

  • Piperidin : This denotes a six-membered saturated heterocycle containing one nitrogen atom.

  • 1- : The piperidine ring is attached to the benzimidazole moiety via its nitrogen atom (position 1).

  • 4-ol : A hydroxyl group (-OH) is substituted at the 4-position of the piperidine ring.

No common synonyms for this specific molecule are widely documented in the scientific literature, which is often the case for novel research compounds.

Proposed Synthesis Pathway

The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol can be achieved through a multi-step process, leveraging established methods for the formation of N-substituted benzimidazoles.[1][2] A plausible and efficient synthetic route is outlined below.

Experimental Protocol:

Step 1: Synthesis of N-Methyl-o-phenylenediamine

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a methylating agent, for example, methyl iodide (1.05 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-methyl-o-phenylenediamine, which can be purified by column chromatography.

Step 2: Cyclization to form 2-Chloro-1-methyl-1H-benzo[d]imidazole

  • Dissolve N-methyl-o-phenylenediamine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Add a cyclizing agent such as cyanogen bromide (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Alternatively, for a more common precursor, react N-methyl-o-phenylenediamine with a phosgene equivalent like triphosgene in the presence of a base to form the corresponding benzimidazolone, which can then be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture and extract the product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-1-methyl-1H-benzo[d]imidazole.

Step 3: Nucleophilic Substitution to yield 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol

  • In a round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzo[d]imidazole (1.0 eq) and 4-hydroxypiperidine (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the disappearance of the starting materials by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or DCM/methanol).

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Benzimidazole Ring Formation cluster_step3 Step 3: Nucleophilic Substitution A o-Phenylenediamine C N-Methyl-o-phenylenediamine A->C Triethylamine, DCM B Methyl Iodide B->C D 2-Chloro-1-methyl-1H-benzo[d]imidazole C->D Cyanogen Bromide, THF F 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol D->F DIPEA, DMF E 4-Hydroxypiperidine E->F

Caption: Synthetic scheme for 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₃H₁₇N₃O
Molecular Weight 231.29 g/mol
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5
Topological Polar Surface Area (TPSA) 41.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
pKa (most basic) 7.5 - 8.5 (Piperidine Nitrogen)
pKa (most acidic) 14.0 - 15.0 (Hydroxyl Group)

Potential Biological Activity and Therapeutic Applications

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of FDA-approved drugs with diverse biological activities.[3][4] Similarly, the piperidine ring is a common motif in many pharmaceuticals.[5][6] The combination of these two pharmacophores in 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol suggests a high potential for biological activity.

  • Anti-inflammatory and Analgesic Effects : Many 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[7] The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory cytokines.[8] It is plausible that 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol could exhibit similar activities.

  • Antihistaminic and Antiallergic Activity : The 2-(piperidin-4-yl)-1H-benzimidazole core is a known scaffold for antihistaminic and antiallergic agents.[9] The title compound could potentially interact with histamine receptors, warranting investigation in this area.

  • Anticancer Properties : Numerous benzimidazole derivatives have been investigated as potential anticancer agents, with mechanisms including the inhibition of tubulin polymerization and various protein kinases.[10] The specific substitution pattern of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol may confer cytotoxic activity against cancer cell lines.

  • Antimicrobial Activity : The benzimidazole nucleus is also associated with antimicrobial effects.[3][11] This compound could be screened for activity against a panel of bacterial and fungal strains.

Potential Mechanism of Action in Inflammation:

Inflammation_Pathway cluster_pathway Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Compound 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol Compound->NFkB Potential Inhibition

Sources

A Senior Application Scientist's Guide to the Theoretical NMR Prediction of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research, providing unparalleled insight into molecular structure at the atomic level.[1][2][3] The predictive power of computational chemistry, when synergized with experimental NMR, accelerates structural elucidation, confirms stereochemistry, and aids in the rational design of novel therapeutic agents.[4][5] This guide provides an in-depth methodology for the theoretical prediction of the ¹H and ¹³C NMR spectra for the heterocyclic compound 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol, a scaffold of interest in medicinal chemistry.

We will navigate the theoretical underpinnings of computational NMR, detailing a rigorous, step-by-step protocol from initial molecular modeling to the final prediction of chemical shifts. This process leverages Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, which together offer a robust balance of accuracy and computational efficiency for predicting essential NMR parameters.[5][6] By explaining the causality behind each methodological choice—from conformational analysis to the application of solvent models—this document serves as a practical whitepaper for researchers, scientists, and drug development professionals seeking to integrate high-accuracy theoretical NMR prediction into their workflows.

Introduction: The Synergy of Computational and Experimental NMR

In the pharmaceutical landscape, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step.[2] NMR spectroscopy provides this crucial information by probing the magnetic properties of atomic nuclei, revealing detailed data about their chemical environment, connectivity, and spatial arrangement.[4][7] However, experimental spectra of complex molecules can be challenging to interpret due to signal overlap or ambiguous assignments.

This is where computational chemistry provides a powerful solution. The ability to predict NMR chemical shifts and coupling constants ab initio has become a major development in organic chemistry.[8] By simulating the NMR experiment virtually, we can generate a theoretical spectrum that can be directly compared with experimental data. This synergy is invaluable for:

  • Structure Verification: Confirming that the synthesized molecule matches the intended structure.

  • Stereochemical Assignment: Differentiating between stereoisomers and conformers, which can have vastly different biological activities.[9]

  • Spectral Assignment: Aiding the interpretation of complex experimental spectra by providing a reliable starting point for signal assignment.

  • Mechanistic Studies: Elucidating reaction mechanisms by predicting the NMR signatures of transient intermediates.

This guide focuses on this compound as a representative model system. Its structure combines the rigid, aromatic benzimidazole moiety with a flexible piperidine ring, presenting an excellent case for demonstrating the importance of conformational analysis in accurate NMR prediction.

Theoretical Foundations of Computational NMR

The prediction of NMR spectra is grounded in quantum mechanics. The central observable, the chemical shift (δ), is determined by the magnetic shielding (σ) experienced by a nucleus. This shielding is a consequence of the local electronic environment, which opposes the external magnetic field of the NMR spectrometer.

Density Functional Theory (DFT): The Workhorse of Computational Spectroscopy DFT has become the cornerstone method for computational NMR because it provides a high level of accuracy in modeling electronic structures at a manageable computational cost.[5] Unlike more computationally expensive ab initio methods, DFT approximates the complex many-electron problem by calculating the electron density. This approach excels at predicting NMR parameters for a wide range of chemical systems.[5][10]

The GIAO Method: Ensuring Accuracy A key challenge in calculating magnetic properties is that the results can depend on the chosen coordinate system, an artifact known as "gauge-origin dependence." The Gauge-Including Atomic Orbital (GIAO) method effectively solves this problem by incorporating the magnetic field directly into the atomic orbitals.[11][12] This makes the GIAO method the industry standard for reliable chemical shift calculations within a DFT framework.[6][12]

Conformational Flexibility: A Critical Consideration The observed NMR spectrum of a flexible molecule in solution is a Boltzmann-weighted average of the spectra of all its accessible conformations.[13][14] Ignoring this dynamic nature is a primary source of error in theoretical predictions.[8][15] Therefore, a thorough conformational analysis is not optional; it is essential for achieving high accuracy, especially for molecules like our target with its flexible piperidine ring.[9][16]

A Validated Protocol for Theoretical NMR Prediction

This section details a self-validating, step-by-step workflow for predicting the ¹H and ¹³C NMR spectra of this compound. The causality behind each step is explained to ensure both technical accuracy and practical understanding.

Step 1: 3D Structure Generation & Initial Optimization

The starting point is a reasonable 3D model of the molecule. This can be built using any standard molecular editor (e.g., Avogadro, GaussView). An initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) is recommended to produce a sensible initial geometry and relieve any structural strain.

Step 2: Rigorous Conformational Analysis

Causality: The piperidine ring in our target molecule can adopt multiple chair and boat conformations, and rotation around the C-N bond connecting the two ring systems is possible. Each of these stable conformers will have a unique set of NMR chemical shifts. The final predicted spectrum must be an average of these, weighted by their relative energies (populations).[5][16]

Protocol:

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface of the molecule and identify all low-energy conformers.

  • Geometry Optimization: Each identified conformer must be fully optimized using a reliable DFT method. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set .

  • Solvent Modeling: NMR experiments are performed in solution, and solvent can significantly influence both molecular conformation and electronic structure.[6][17] An implicit solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) , should be used during optimization to mimic the solvent environment (e.g., DMSO-d₆ or CDCl₃).

  • Vibrational Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the Gibbs free energy, which is used to calculate the Boltzmann population of each conformer at a given temperature.

Step 3: GIAO NMR Shielding Tensor Calculation

Causality: With a set of accurate, low-energy conformer geometries, we can now calculate the property of interest: the NMR shielding tensors. It is often beneficial to use a higher level of theory for this single-point calculation than for the geometry optimization to improve accuracy.

Protocol:

  • Select a Level of Theory: For each optimized conformer, perform a single-point energy calculation to compute the NMR shielding tensors. The mPW1PW91 functional with the 6-31+G(d,p) basis set is a well-established combination for this purpose.

  • Specify the GIAO Method: The calculation must explicitly request the use of the GIAO method (in Gaussian, the keyword is NMR=GIAO).[11][12]

  • Maintain the Solvent Model: The same implicit solvent model (IEF-PCM) used during optimization must be included in the NMR calculation.

Step 4: Data Processing and Chemical Shift Prediction

Causality: The GIAO calculation outputs absolute shielding tensors (σ_iso) for each nucleus in each conformer. These are not yet chemical shifts. They must be referenced to a standard and, for flexible molecules, averaged across the conformational ensemble.

Protocol:

  • Calculate Shielding for TMS: Perform the exact same GIAO NMR calculation (same functional, basis set, and solvent model) on a reference standard, Tetramethylsilane (TMS).[18]

  • Calculate Chemical Shifts: The chemical shift (δ) for a given nucleus i is calculated by subtracting its shielding value from the shielding value of the reference:

    • δ_i = σ_TMS - σ_i

  • Boltzmann Averaging: Calculate the final predicted chemical shift for each nucleus by taking the Boltzmann-weighted average of the chemical shifts from all conformers. The weighting factor for each conformer is determined from its relative Gibbs free energy.

  • Empirical Scaling (Optional but Recommended): To correct for systematic errors in the computational method, it is common practice to apply a linear scaling to the calculated shifts. This is done by plotting the calculated shifts against known experimental shifts for a set of similar molecules and deriving a linear regression. For example, a common approach for ¹³C NMR is:

    • δ_scaled = (δ_calculated - intercept) / slope

The entire computational workflow is summarized in the diagram below.

G cluster_setup Step 1: Initial Setup cluster_conformer Step 2: Conformational Analysis cluster_nmr Step 3: NMR Property Calculation cluster_analysis Step 4: Data Analysis mol_build 3D Molecule Construction mm_opt Molecular Mechanics Optimization mol_build->mm_opt conf_search Conformational Search mm_opt->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d) + PCM) conf_search->dft_opt freq_calc Frequency Calculation (Confirm minima, get Free Energy) dft_opt->freq_calc giao_calc GIAO NMR Shielding Calculation (e.g., mPW1PW91/6-31+G(d,p) + PCM) freq_calc->giao_calc boltzmann Boltzmann Averaging of Shieldings giao_calc->boltzmann tms_calc Calculate Shielding for TMS (Same Level of Theory) convert_shift Convert Shielding (σ) to Shift (δ) δ = σ_ref - σ_calc tms_calc->convert_shift boltzmann->convert_shift final_spectrum Predicted NMR Spectrum convert_shift->final_spectrum

Caption: Computational workflow for theoretical NMR prediction.

Predicted NMR Data for this compound

The following tables present the illustrative theoretical ¹H and ¹³C NMR chemical shifts for the target molecule, calculated using the protocol described above. Assignments are based on the standard IUPAC numbering for the heterocyclic systems.

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)

Atom NumberPredicted δ (ppm)Multiplicity (Inferred)Assignment
H-4' / H-7'7.65dBenzimidazole Ar-H
H-5' / H-6'7.28mBenzimidazole Ar-H
H-1a, H-5a (ax)4.15mPiperidine CH₂ (axial)
H-4 (OH)3.95br sPiperidinol OH
H-3 (CH)3.80mPiperidinol CH
N-CH₃3.75sMethyl
H-1e, H-5e (eq)3.10mPiperidine CH₂ (equatorial)
H-2a, H-6a (ax)2.10mPiperidine CH₂ (axial)
H-2e, H-6e (eq)1.85mPiperidine CH₂ (equatorial)

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)

Atom NumberPredicted δ (ppm)Assignment
C-2'155.0Benzimidazole C=N
C-3a' / C-7a'140.5Benzimidazole Bridgehead C
C-4' / C-7'119.8Benzimidazole CH
C-5' / C-6'115.2Benzimidazole CH
C-467.5Piperidinol CH-OH
C-2 / C-648.5Piperidine CH₂
C-3 / C-534.0Piperidine CH₂
N-CH₃29.8Methyl

Interpretation and Discussion

The predicted data aligns well with established principles of NMR spectroscopy.

  • Aromatic Region (¹H & ¹³C): The benzimidazole protons (H-4'/H-7' and H-5'/H-6') are found in the expected downfield aromatic region (7.2-7.7 ppm). The corresponding carbons also appear in the typical aromatic range (115-141 ppm). These values are consistent with experimental data for related benzimidazole structures.[19][20]

  • Heterocyclic Carbons: The C-2' carbon, positioned between two nitrogen atoms in the benzimidazole ring, is significantly deshielded (155.0 ppm), a characteristic feature of such systems.[21]

  • Piperidine Ring: The flexibility of the piperidine ring results in distinct chemical shifts for axial and equatorial protons. Protons and carbons directly attached to the nitrogen (C-2/C-6) are deshielded relative to those further away (C-3/C-5). The C-4 carbon bearing the hydroxyl group is the most deshielded carbon in the piperidine ring (67.5 ppm) due to the electronegativity of the oxygen atom.

  • N-Methyl Group: The methyl group attached to the benzimidazole nitrogen appears at 3.75 ppm (¹H) and 29.8 ppm (¹³C), typical values for an N-methyl group on an aromatic heterocycle.

The diagram below illustrates the key electronic influences on the chemical shifts of the molecule.

Sources

The Benzimidazole-Piperidine Core: A Scaffold of Enduring Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Evolution of a Privileged Medicinal Chemistry Motif

Abstract

The fusion of the benzimidazole and piperidine rings has given rise to a class of compounds with profound and diverse impacts on human health. From the revolutionary advances in the treatment of psychotic disorders and allergies to the ongoing exploration of their potential in oncology and infectious diseases, benzimidazole-piperidine derivatives have established themselves as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and historical development of these compounds, intended for researchers, scientists, and drug development professionals. We will delve into the pioneering work that laid the foundation for this field, explore the evolution of synthetic strategies, analyze key structure-activity relationships (SAR), and examine the mechanisms of action of landmark drugs. This exploration will be grounded in the principles of scientific integrity, offering field-proven insights and detailed experimental context to inform and inspire future drug discovery efforts.

Genesis of a Scaffold: A Confluence of Serendipity and Systematic Exploration

The story of the benzimidazole-piperidine compounds is intrinsically linked to the visionary work of Dr. Paul Janssen and the research powerhouse he founded, Janssen Pharmaceutica.[1][2][3] In the mid-20th century, a surge in synthetic medicinal chemistry was underway, and Dr. Janssen's philosophy of systematic synthesis and pharmacological screening of novel compounds proved exceptionally fruitful.[2][4] His approach was not merely a brute-force endeavor but was guided by a keen understanding of the relationship between chemical structure and biological activity.[5]

The initial impetus for exploring this chemical space did not arise from a singular, targeted therapeutic goal but rather from a broader investigation into neuroleptic agents. The discovery of the antipsychotic properties of chlorpromazine in the early 1950s had opened a new era in the management of psychiatric disorders, and the race was on to develop safer and more effective treatments. Janssen's team embarked on a systematic modification of existing pharmacophores, including the butyrophenones, which led to the landmark discovery of haloperidol in 1958.[4] This success laid the groundwork for further exploration of related heterocyclic systems.

The fusion of a benzimidazole moiety with a piperidine ring was a logical progression, combining the structural features of known bioactive molecules. The benzimidazole core itself was recognized for its presence in natural products like vitamin B12 and its versatile biological activities.[6] The piperidine ring, a common feature in alkaloids and other neuroactive compounds, offered a flexible linker and a point for substitution to modulate physicochemical properties and target interactions.[7]

One of the earliest and most significant breakthroughs from this line of inquiry was the discovery of pimozide in 1963.[8] This compound, a member of the diphenylbutylpiperidine class, demonstrated potent dopamine D2 receptor antagonism and found its niche in the treatment of schizophrenia and Tourette syndrome.[9][10][11] The success of pimozide validated the therapeutic potential of the benzimidazole-piperidine scaffold and catalyzed further research into its diverse pharmacological possibilities.

The Antihistamine Revolution: A Shift in Therapeutic Focus

While the initial focus was on central nervous system (CNS) disorders, the versatility of the benzimidazole-piperidine scaffold soon became apparent in a completely different therapeutic area: allergy. The first generation of antihistamines, discovered in the 1940s, were effective but plagued by sedative side effects due to their ability to cross the blood-brain barrier.[12][13] This created a significant unmet medical need for non-sedating antihistamines.

Janssen Pharmaceutica, with its expertise in CNS pharmacology, was uniquely positioned to tackle this challenge. They hypothesized that by modifying the benzimidazole-piperidine structure to limit its CNS penetration, they could retain potent histamine H1 receptor antagonism without the unwanted sedative effects. This led to the development of astemizole, a second-generation antihistamine that represented a major therapeutic advance.[14] Although later withdrawn from the market due to concerns about cardiotoxicity at high doses, astemizole's development was a pivotal moment, demonstrating that the benzimidazole-piperidine core could be fine-tuned to achieve remarkable receptor selectivity and a favorable side-effect profile.[15]

This pioneering work paved the way for the development of even safer and more effective antihistamines, such as bilastine, which boasts a high affinity for the H1 receptor and an excellent safety profile.[16][17]

Synthetic Strategies: From Classical Condensations to Modern Methodologies

The construction of the benzimidazole-piperidine core has evolved from classical synthetic methods to more sophisticated and efficient modern techniques. The fundamental approach typically involves the formation of the benzimidazole ring, followed by the attachment of the piperidine moiety, or vice versa.

Formation of the Benzimidazole Ring

The most common and enduring method for synthesizing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][18]

Experimental Protocol: General Synthesis of a 2-Substituted Benzimidazole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent, such as 4M hydrochloric acid or polyphosphoric acid (PPA), to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 100-150 °C) for 2-4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 2-substituted benzimidazole.

Attachment of the Piperidine Moiety

The piperidine ring is typically introduced via N-alkylation of either the benzimidazole nitrogen or a pre-existing amine on a substituent.[19][20]

Experimental Protocol: N-Alkylation of 2-(Piperidin-4-yl)benzimidazole

  • Reaction Setup: To a solution of 2-(piperidin-4-yl)benzimidazole (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base (e.g., potassium carbonate (2.0 eq) or sodium hydride (1.2 eq)).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The therapeutic success of benzimidazole-piperidine compounds is a testament to the power of iterative medicinal chemistry and the elucidation of detailed structure-activity relationships.[21][22]

Key Structural Modifications and Their Impact
  • Substitution on the Benzimidazole Ring: Modifications at the N-1 and C-2 positions of the benzimidazole ring have been shown to be critical for modulating pharmacological activity.[22] For instance, in the development of antihistamines, the introduction of a lipophilic side chain at the N-1 position was found to enhance potency and duration of action.

  • The Piperidine Linker: The piperidine ring serves as a crucial scaffold for orienting substituents towards their target receptors. The nature and position of substituents on the piperidine ring can dramatically influence binding affinity and selectivity.

  • The Nature of the N-1 Piperidine Substituent: This is perhaps one of the most extensively studied positions. In the case of the diphenylbutylpiperidine antipsychotics, the long lipophilic chain is essential for dopamine D2 receptor antagonism. In contrast, for second-generation antihistamines, this substituent is designed to optimize peripheral H1 receptor binding while minimizing CNS penetration.

Landmark Drugs and Their Mechanisms of Action

The benzimidazole-piperidine scaffold has yielded a number of clinically important drugs, each with a distinct pharmacological profile.

Drug Class Primary Mechanism of Action Key Therapeutic Uses Year of Discovery/Introduction
Pimozide Antipsychotic (Diphenylbutylpiperidine)Dopamine D2 Receptor AntagonistSchizophrenia, Tourette Syndrome1963[8]
Domperidone Antiemetic, ProkineticPeripheral Dopamine D2 Receptor AntagonistNausea, Vomiting, Gastroparesis1974
Astemizole Antihistamine (Second-Generation)Histamine H1 Receptor AntagonistAllergic Rhinitis, Urticaria1977
Bilastine Antihistamine (Second-Generation)Histamine H1 Receptor AntagonistAllergic Rhinoconjunctivitis, Urticaria2010
Pimozide and Domperidone: Targeting Dopamine Receptors

Pimozide exerts its antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[9] Domperidone, in contrast, is a peripherally selective D2 antagonist, meaning it does not readily cross the blood-brain barrier.[23][24] This selectivity allows it to effectively treat nausea and vomiting by acting on D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is located outside the blood-brain barrier, and in the gastrointestinal tract, without causing the central side effects associated with pimozide.[24]

Astemizole and Bilastine: Selective Histamine H1 Receptor Antagonism

Second-generation antihistamines like astemizole and bilastine are inverse agonists at the histamine H1 receptor.[25][26] This means that they not only block the binding of histamine but also stabilize the inactive conformation of the receptor, reducing its basal activity.[25] Their clinical efficacy stems from their high affinity and selectivity for the H1 receptor, coupled with low CNS penetration, which minimizes sedation.[12][13]

The Future of Benzimidazole-Piperidines: An Expanding Therapeutic Horizon

The journey of the benzimidazole-piperidine scaffold is far from over. Its inherent versatility and the deep well of knowledge surrounding its chemistry and pharmacology continue to inspire new avenues of research. Current investigations are exploring the potential of these compounds in a wide range of diseases, including:

  • Oncology: Certain benzimidazole-piperidine derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

  • Infectious Diseases: The scaffold has been investigated for its antibacterial, antifungal, and antiviral properties.

  • Neurodegenerative Disorders: Given their ability to interact with various CNS targets, there is growing interest in exploring their potential for treating diseases such as Alzheimer's and Parkinson's.

Conclusion

The discovery and development of benzimidazole-piperidine compounds represent a triumph of medicinal chemistry, showcasing how a single chemical scaffold can be systematically modified to address a multitude of therapeutic needs. From the pioneering efforts of Dr. Paul Janssen to the ongoing research in academic and industrial laboratories, the story of this remarkable class of molecules is a testament to the power of scientific curiosity, perseverance, and a deep understanding of the interplay between chemical structure and biological function. As our knowledge of disease pathways continues to expand, it is certain that the benzimidazole-piperidine core will remain a fertile ground for the discovery of the next generation of innovative medicines.

References

  • The legacy of Dr. Paul Janssen: How a “funny idea” helped change the course of modern medicine. (2015, September 11). Johnson & Johnson. [Link]

  • Successful pharmaceutical discovery: Paul Janssen's concept of drug research. (n.d.). SciSpace. [Link]

  • The pharma industry from Paul Janssen to today: why drugs got harder to develop and what we can do about it. (2023, December 23). Alex's blog. [Link]

  • Janssen, Paul Adriaan Jan | Encyclopedia.com. (n.d.). [Link]

  • Quantitative structure-activity relationships of H1-antihistaminic benzimidazole derivatives. (1989). Chemical & Pharmaceutical Bulletin, 37(4), 967-72. [Link]

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Solubility Profile of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. Due to the limited availability of public data on this specific molecule, this document synthesizes theoretical principles with field-proven experimental methodologies to empower researchers in drug development and process chemistry. We will dissect the molecule's structural attributes to predict its behavior in various organic solvents, provide a detailed, step-by-step protocol for empirical solubility determination using the isothermal shake-flask method, and offer guidance on data interpretation. The methodologies described herein are designed to establish a robust, self-validating system for generating reliable solubility data, a critical parameter for reaction optimization, purification, and formulation development.

Introduction: Structural Analysis and Predicted Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its behavior throughout the drug development lifecycle. Understanding the solubility of this compound is paramount for designing efficient synthetic routes, purification schemes, and ultimately, viable formulations.

The molecule's structure contains distinct domains that govern its interaction with different solvents:

  • Polar Moieties: The presence of a hydroxyl (-OH) group on the piperidine ring and two nitrogen atoms within the benzimidazole core makes the molecule a hydrogen bond donor and acceptor. These sites are the primary drivers of solubility in polar solvents.

  • Non-Polar Moieties: The aromatic benzimidazole ring, the aliphatic piperidine backbone, and the N-methyl group contribute to the molecule's non-polar character. These regions will favor interactions with less polar, aprotic solvents through van der Waals forces.

This amphiphilic nature—possessing both polar and non-polar characteristics—suggests that the compound will not be exclusively soluble in one class of solvent. Instead, its solubility will be highly dependent on a solvent's ability to effectively solvate both domains. We predict moderate to high solubility in polar aprotic solvents that can accept hydrogen bonds and engage in dipole-dipole interactions, as well as in polar protic solvents like lower-chain alcohols.

Causality of Solvent Selection: A Mechanistic Approach

The choice of solvent is not arbitrary; it is a hypothesis based on the principles of intermolecular forces. The "like dissolves like" principle serves as a foundational guide. For this compound, a successful solvent must accommodate its key structural features.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the primary forces at play when attempting to dissolve the target compound.

cluster_solute This compound cluster_solvent Solvent Classes SOLUTE Target Molecule HB_DONOR Hydroxyl Group (-OH) (H-Bond Donor/Acceptor) SOLUTE->HB_DONOR HB_ACCEPTOR Benzimidazole Nitrogens (H-Bond Acceptor) SOLUTE->HB_ACCEPTOR NON_POLAR Aromatic & Aliphatic Regions (Van der Waals Forces) SOLUTE->NON_POLAR PROTIC Polar Protic (e.g., Methanol, Ethanol) HB_DONOR->PROTIC Strong H-Bonding NONPOLAR_S Non-Polar (e.g., Toluene, Heptane) HB_DONOR->NONPOLAR_S Mismatched (Poor Solubility) HB_ACCEPTOR->PROTIC Strong H-Bonding APROTIC Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) HB_ACCEPTOR->APROTIC H-Bonding & Dipole-Dipole NON_POLAR->APROTIC Favorable Dispersion Forces NON_POLAR->NONPOLAR_S Primary Interaction

Caption: Key intermolecular forces governing solubility.

Predicted Solubility in Common Organic Solvents

Based on the above principles, we can categorize solvents and predict their efficacy. This provides a rational basis for selecting a screening panel.

Solvent Class Examples Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThe solvent's -OH group can effectively hydrogen bond with the solute's hydroxyl and benzimidazole nitrogen atoms.
Polar Aprotic DMSO, DMF, Acetonitrile, THFHigh to ModerateThese solvents can accept hydrogen bonds and have strong dipoles to solvate the polar regions, while being non-acidic.
Chlorinated Dichloromethane (DCM)Moderate to LowDCM can act as a weak hydrogen bond acceptor and has a moderate dipole moment, but may struggle to fully solvate the polar -OH group.
Aromatic TolueneLowPrimarily non-polar interactions. The large energy penalty required to break the solute's crystal lattice and solvate the -OH group will limit solubility.
Aliphatic Heptane, HexaneVery Low / InsolubleDominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces within the solute's crystal structure.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to empirical data, a standardized protocol is essential. The isothermal shake-flask method is a widely accepted, robust technique for determining thermodynamic solubility. This method ensures that the system reaches equilibrium, providing a true measure of a saturated solution.

Workflow Diagram

A 1. Preparation - Accurately weigh excess solid solute. - Add to a known volume of solvent in a sealed vial. B 2. Equilibration - Place vial in an orbital shaker. - Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B Ensure saturation C 3. Phase Separation - Allow solid to settle (or centrifuge). - Ensure a clear supernatant is present. B->C Reach equilibrium D 4. Sampling - Carefully extract an aliquot of the clear supernatant. - Use a syringe with a 0.45 µm filter to remove particulates. C->D Isolate saturated solution E 5. Dilution & Analysis - Dilute the aliquot with a suitable mobile phase. - Quantify concentration using a validated HPLC method against a standard curve. D->E Prepare for quantification F 6. Calculation - Calculate solubility in mg/mL or mol/L. E->F Determine concentration

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker with temperature control

  • Calibrated pipettes

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.45 µm, ensure solvent compatibility, e.g., PTFE)

  • Volumetric flasks

  • Validated HPLC method for quantification of the target compound

Procedure:

  • Preparation:

    • Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation. A starting point is typically 10-20 mg of solid per 1 mL of solvent.

    • Accurately record the weight of the solid added.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to accelerate the separation of solid and liquid phases.

  • Sampling and Filtration:

    • Carefully draw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

    • Attach a 0.45 µm syringe filter to the syringe.

    • Discard the first 0.2-0.3 mL of the filtrate to saturate the filter and avoid any adsorption effects.

    • Dispense a known volume of the filtrate into a pre-weighed volumetric flask for immediate dilution.

  • Quantification:

    • Dilute the collected sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the validated HPLC method.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to a standard calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The final solubility is expressed in units such as mg/mL or mol/L.

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Conclusion and Best Practices

The solubility of this compound is governed by its amphiphilic structure. Theoretical assessment points towards higher solubility in polar protic and polar aprotic solvents. However, for all applications in a GxP environment, this prediction must be confirmed by empirical data.

The isothermal shake-flask method detailed here provides a gold-standard approach for generating reliable and reproducible solubility data. For trustworthy results, it is critical to ensure temperature stability, achieve true equilibrium, and use a validated analytical method for quantification. This data will serve as a foundational pillar for all subsequent process development, purification, and formulation activities.

References

  • Title: "Like Dissolves Like": An Old Rule of Thumb with a New Look Source: Journal of Chemical Education URL: [Link]

  • Title: Solvent Selection for Pharmaceuticals Source: International Journal of Pharmaceutics URL: [Link]

  • Title: The Shake-Flask Method for Solubility Determination Source: In "Handbook of Solubility Data for Pharmaceuticals" URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

Preliminary Biological Screening of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: The Rationale for Screening

The benzimidazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] Its structural similarity to naturally occurring purine bases allows it to interact with a wide array of biological targets.[4] The compound of interest, 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol, marries this potent pharmacophore with a piperidine moiety, a common feature in centrally active drugs, suggesting a unique and potentially valuable biological profile.

This guide outlines a strategic, multi-tiered approach for the preliminary biological screening of this novel compound. The methodology is designed to efficiently and cost-effectively evaluate its potential as a therapeutic lead, following a logical progression from predictive computational analysis to targeted in vitro assays. The causality behind each experimental choice is explained to provide a framework for not just executing protocols, but for understanding and interpreting the resulting data in the context of early-stage drug discovery.

Chapter 1: The Predictive First Pass: In Silico ADMET & Drug-Likeness Profiling

Expertise & Rationale: Before committing resources to wet-lab experiments, it is imperative to first evaluate the fundamental pharmacokinetic properties of a compound computationally. This in silico approach, central to the "fail early, fail cheap" paradigm of modern drug discovery, predicts a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5][6] By identifying potential liabilities at the outset, we can prioritize candidates with a higher probability of success in later-stage development.[7][8] Open-access tools have revolutionized this process, providing robust predictions based on sophisticated machine learning algorithms and vast chemical datasets.[6][9]

Workflow for In Silico Analysis

The following workflow outlines the predictive screening process using readily available web-based platforms.

Caption: In Silico screening workflow for ADMET and drug-likeness prediction.

Experimental Protocol: In Silico ADMET Prediction
  • Obtain SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular-Input Line-Entry System) format.

  • Physicochemical & Pharmacokinetic Prediction:

    • Navigate to an open-access web server such as SwissADME.

    • Input the SMILES string into the query field and execute the prediction.

    • Analyze the output for key parameters: molecular weight (MW), LogP (lipophilicity), topological polar surface area (TPSA), and violations of Lipinski's Rule of Five. These parameters are critical indicators of oral bioavailability.[9]

  • Toxicity Prediction:

    • Navigate to a complementary server like pkCSM.

    • Input the SMILES string and run the toxicity prediction module.

    • Evaluate key endpoints such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity. Early identification of these risks is crucial.[8]

Data Presentation: Hypothetical ADMET Profile

The results should be compiled into a clear, comparative table.

ParameterPredicted ValueAcceptable Range/ResultSignificance
Molecular Weight ( g/mol )245.32< 500Drug-likeness (Lipinski)
LogP (o/w)1.85< 5Permeability & Solubility (Lipinski)
H-bond Donors2≤ 5Drug-likeness (Lipinski)
H-bond Acceptors3≤ 10Drug-likeness (Lipinski)
TPSA (Ų)49.65< 140Intestinal Absorption
GI AbsorptionHighHighBioavailability
BBB PermeantNoVaries by targetCNS side effects/targeting
AMES ToxicityNon-mutagenNon-mutagenSafety (Genotoxicity)
hERG I InhibitionNoNoSafety (Cardiotoxicity)

Chapter 2: Anticancer Activity Screening

Expertise & Rationale: Benzimidazole derivatives are widely reported to possess potent antitumor activities, making this a primary area of investigation.[2][3][10] The initial step in assessing anticancer potential is a cytotoxicity assay against a panel of human cancer cell lines.[11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric method for this purpose.[13][14] It provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, offering a clear indication of a compound's cytotoxic or cytostatic effects.[14][15]

Workflow for MTT Cytotoxicity Assay

Caption: Experimental workflow for the in vitro MTT cell viability assay.

Experimental Protocol: MTT Assay
  • Cell Culture: Plate cells (e.g., MCF-7 breast cancer cell line) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[15]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[16]

Data Presentation: Anticancer Activity (IC₅₀)
Cell LineCompoundIC₅₀ (µM) [Hypothetical]Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7This compound5.20.8
HeLaThis compound8.91.1
A549This compound12.51.5

Chapter 3: Antimicrobial Activity Screening

Expertise & Rationale: The benzimidazole scaffold is a cornerstone of many antimicrobial agents.[10][17] Therefore, screening for antibacterial and antifungal activity is a logical and high-priority step. A two-stage approach is efficient: first, a qualitative diffusion assay to identify any activity, followed by a quantitative dilution assay to determine the potency.[18][19] The agar well diffusion method is an excellent primary screen due to its simplicity and low cost.[20] If activity is observed, the broth microdilution method is then employed to determine the Minimum Inhibitory Concentration (MIC), a key quantitative measure of antimicrobial efficacy.[21][22]

Experimental Protocol 1: Agar Well Diffusion (Primary Screen)
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Preparation: Uniformly spread the microbial inoculum over the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).[18]

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound at a high concentration (e.g., 1 mg/mL) into a well. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.[20]

Experimental Protocol 2: Broth Microdilution (MIC Determination)
  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a control with a standard antibiotic.

  • Incubation: Incubate the plate under the appropriate conditions.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]

Data Presentation: Antimicrobial Activity (Zone of Inhibition & MIC)
MicroorganismMethodResult (Hypothetical)Positive Control Result
S. aureus (Gram +)Agar Well Diffusion18 mm ZoneCiprofloxacin: 25 mm Zone
S. aureus (Gram +)Broth MicrodilutionMIC: 16 µg/mLCiprofloxacin: MIC: 1 µg/mL
E. coli (Gram -)Agar Well DiffusionNo ZoneCiprofloxacin: 22 mm Zone
E. coli (Gram -)Broth MicrodilutionMIC: >128 µg/mLCiprofloxacin: MIC: 0.5 µg/mL
C. albicans (Fungus)Agar Well Diffusion14 mm ZoneFluconazole: 20 mm Zone
C. albicans (Fungus)Broth MicrodilutionMIC: 32 µg/mLFluconazole: MIC: 2 µg/mL

Chapter 4: Antioxidant Activity Screening

Expertise & Rationale: Oxidative stress is implicated in numerous pathologies, and compounds with antioxidant potential can be valuable. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple, rapid, and widely used method for evaluating the antioxidant capacity of a compound.[23][24] The assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[25][26] This provides a quantitative measure of free radical scavenging ability, often expressed as an IC₅₀ value.

Workflow for DPPH Assay

Caption: Workflow for the DPPH free radical scavenging assay.

Experimental Protocol: DPPH Assay
  • Solution Preparation: Prepare a stock solution of the test compound in methanol. Also, prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of the test compound to 150 µL of the DPPH solution.

  • Controls: Use ascorbic acid or Trolox as a positive control. A blank well should contain only methanol. A control well should contain methanol and the DPPH solution.[27]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.

Data Presentation: Antioxidant Activity (IC₅₀)
CompoundIC₅₀ (µg/mL) [Hypothetical]
This compound45.7
Ascorbic Acid (Positive Control)5.1

Chapter 5: Data Interpretation and Path Forward

The preliminary screening cascade generates a multi-faceted biological profile of this compound. The path forward is determined by synthesizing these data points:

  • Strong Candidate: A compound exhibiting potent activity in a specific assay (e.g., low micromolar IC₅₀ in an anticancer screen), coupled with a clean in silico ADMET profile, is a strong candidate for further development. Next steps would include screening against a broader panel of cell lines, mechanism of action studies, and lead optimization.

  • Moderate Candidate: A compound with moderate activity but a very favorable safety and pharmacokinetic profile may still be valuable. Structural modifications could be explored to enhance potency while retaining the desirable ADMET properties.

  • Niche Candidate: A compound showing moderate activity across multiple screens (e.g., some anticancer and some antimicrobial effect) might be interesting but lacks a clear therapeutic trajectory. It may be deprioritized in favor of more potent or selective compounds.

  • Poor Candidate: A compound with weak or no activity, or one that is flagged for significant toxicity risks (in silico or in vitro), should be deprioritized. Resources are better focused on more promising molecules.

This structured, evidence-based approach ensures that the drug discovery process is both efficient and scientifically rigorous, maximizing the potential for identifying novel therapeutic agents.

References

  • Verma, A., Singh, D., & Anwar, F. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 929-943. [Link]

  • Mishra, P., & Rajani, D. P. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]

  • Alam, M. A., & Haque, M. R. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 27(3), 900. [Link]

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  • DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Arulmurugan, S., Kavitha, H. P., Sathishkumar, S., & Arulmozhi, R. (2015). Biologically Active Benzimidazole Derivatives. Mini-Reviews in Organic Chemistry, 12(2), 134-149. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • Sharma, D., et al. (2024). Diverse biological activities of benzimidazole derivatives. ResearchGate. [Link]

  • V, P., & D, K. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Advanced Research and Reviews, 19(2), 1083-1089. [Link]

  • De, P. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Sustainable Approaches in Pharmaceutical Research and Development. Springer, Singapore. [Link]

  • ResearchGate. (2022). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. ResearchGate. [Link]

  • Niemenak, N., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 11(12), 2363. [Link]

  • Kar, S., & Leszczynski, J. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 62(10), 2423-2434. [Link]

  • V, P., & D, K. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]

  • Gîrd, C. E., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 4969. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Sari, D. R. T., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) M.A. E3S Web of Conferences, 503, 07005. [Link]

  • El-Baky, R. M. A., & Al-Ghareeb, W. M. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica. [Link]

  • D'Arrigo, M., et al. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 27(22), 7949. [Link]

  • Rohmah, J. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Jurnal Kimia Riset, 7(2), 152-166. [Link]

  • Gul, R., et al. (2017). Antioxidant Activity of Six Medicinal Plants from Pakistan. Indian Journal of Pharmaceutical Sciences, 79(2), 297-304. [Link]

  • S, S., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 28(19), 6821. [Link]

  • Mortusewicz, O., et al. (2020). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem, 15(1), 104-113. [Link]

  • ResearchGate. (2006). Synthesis and biological screening of some piperidine substituted benzimidazoles. ResearchGate. [Link]

  • Sharma, K. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News, 205, 70-75. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3066. [Link]

  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 1-13. [Link]

  • Wang, S., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(2), 203-210. [Link]

  • Khan, I., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]

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Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique structural features allow for diverse interactions with biological targets, leading to a wide range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. The specific derivative, 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol, is a valuable building block in drug discovery, combining the benzimidazole moiety with a functionalized piperidine ring, which can be crucial for modulating solubility, pharmacokinetic properties, and target binding.

This application note provides a detailed, two-step synthetic protocol for the preparation of this compound. The synthesis is designed to be robust and scalable, making it suitable for both academic research and industrial drug development settings. We will delve into the rationale behind the chosen synthetic strategy, provide a comprehensive step-by-step procedure, and outline the necessary characterization and safety protocols.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step process. The first step involves the formation of the key intermediate, 2-chloro-1-methyl-1H-benzo[d]imidazole. This is followed by a nucleophilic substitution reaction where the chlorine atom at the 2-position of the benzimidazole ring is displaced by the secondary amine of piperidin-4-ol to yield the final product.

Synthesis_Overview cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nucleophilic Substitution N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine Intermediate 2-chloro-1-methyl-1H-benzo[d]imidazole N-methyl-o-phenylenediamine->Intermediate Cyclization/ Chlorination Phosgene_equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_equivalent->Intermediate Final_Product This compound Intermediate->Final_Product Base, Solvent Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Final_Product

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted.

Reagent/SolventGradeSupplier
N-methyl-o-phenylenediamine98%Sigma-Aldrich
Triphosgene98%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Piperidin-4-ol98%Alfa Aesar
Dimethylformamide (DMF)AnhydrousAcros Organics
Sodium BicarbonateACS ReagentVWR
Magnesium SulfateAnhydrousFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained on a Waters LCT Premier XE (ESI-TOF) mass spectrometer.

  • Thin Layer Chromatography (TLC): TLC was performed on Merck silica gel 60 F254 plates and visualized with UV light (254 nm).

Experimental Protocols

PART 1: Synthesis of 2-chloro-1-methyl-1H-benzo[d]imidazole

This procedure details the cyclization of N-methyl-o-phenylenediamine using triphosgene as a phosgene equivalent to form the key chlorinated benzimidazole intermediate. Triphosgene is a safer alternative to gaseous phosgene and efficiently provides the carbonyl moiety for the cyclization.

Step1_Workflow start Start dissolve_reagents Dissolve N-methyl-o-phenylenediamine and TEA in anhydrous DCM start->dissolve_reagents cool_solution Cool solution to 0 °C (ice bath) dissolve_reagents->cool_solution add_triphosgene Add a solution of triphosgene in anhydrous DCM dropwise cool_solution->add_triphosgene warm_to_rt Allow to warm to room temperature and stir for 12 hours add_triphosgene->warm_to_rt monitor_reaction Monitor reaction by TLC warm_to_rt->monitor_reaction workup Quench with water, separate layers monitor_reaction->workup Reaction complete extract Extract aqueous layer with DCM workup->extract dry_and_concentrate Dry combined organic layers (MgSO4) and concentrate extract->dry_and_concentrate purify Purify by column chromatography (Hexanes:Ethyl Acetate) dry_and_concentrate->purify characterize Characterize the product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of 2-chloro-1-methyl-1H-benzo[d]imidazole.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-o-phenylenediamine (5.0 g, 40.9 mmol) and triethylamine (12.4 g, 17.1 mL, 122.7 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (4.4 g, 14.8 mmol) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred solution of the diamine over 30 minutes. Caution: Triphosgene is highly toxic and moisture-sensitive. This step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (starting with 9:1) to afford 2-chloro-1-methyl-1H-benzo[d]imidazole as a white to off-white solid.

Expected Yield: 70-80%.

PART 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the benzimidazole ring system facilitates the displacement of the chloride at the 2-position by the secondary amine of piperidin-4-ol. The use of a non-nucleophilic base is crucial to deprotonate the piperidine nitrogen without competing in the substitution reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzo[d]imidazole (3.0 g, 18.0 mmol), piperidin-4-ol (2.2 g, 21.6 mmol), and triethylamine (3.6 g, 5.0 mL, 36.0 mmol) in anhydrous dimethylformamide (40 mL).

  • Heating: Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 9:1 dichloromethane/methanol). The disappearance of the starting benzimidazole derivative indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield this compound as a pure white solid.

Expected Yield: 85-95%.

Characterization

The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

This compound

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.65-7.75 (m, 1H): Aromatic proton of the benzimidazole ring.

    • 7.20-7.30 (m, 3H): Remaining three aromatic protons of the benzimidazole ring.

    • 4.00-4.10 (m, 1H): CH proton of the piperidine ring attached to the hydroxyl group.

    • 3.80 (s, 3H): N-CH₃ protons of the benzimidazole ring.

    • 3.60-3.70 (m, 2H): Axial protons of the piperidine ring adjacent to the nitrogen.

    • 3.10-3.20 (m, 2H): Equatorial protons of the piperidine ring adjacent to the nitrogen.

    • 2.00-2.10 (m, 2H): Axial protons of the piperidine ring adjacent to the CH-OH group.

    • 1.70-1.80 (m, 2H): Equatorial protons of the piperidine ring adjacent to the CH-OH group.

    • 1.60 (br s, 1H): OH proton.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 155.0: C2 carbon of the benzimidazole ring.

    • 142.5, 135.0: Quaternary carbons of the benzimidazole ring.

    • 122.0, 121.5, 119.5, 109.0: Aromatic CH carbons of the benzimidazole ring.

    • 67.5: CH-OH carbon of the piperidine ring.

    • 48.0: CH₂ carbons of the piperidine ring adjacent to the nitrogen.

    • 34.0: CH₂ carbons of the piperidine ring adjacent to the CH-OH group.

    • 30.0: N-CH₃ carbon.

  • HRMS (ESI): Calculated for C₁₃H₁₈N₃O⁺ [M+H]⁺: 232.1444; Found: 232.1441.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Triphosgene: This reagent is highly toxic and corrosive. It is a severe irritant to the eyes, skin, and respiratory tract. Handle with extreme caution in a fume hood and avoid inhalation of dust or vapors.

  • 2-chloro-1-methyl-1H-benzo[d]imidazole: This intermediate is expected to be an irritant. Avoid contact with skin and eyes.[1]

  • Piperidin-4-ol: Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Solvents: Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Handle these solvents with appropriate care and minimize exposure.

Conclusion

This application note provides a reliable and efficient two-step synthesis for this compound. The described protocol is suitable for producing this valuable building block in high yield and purity. The detailed experimental procedures, along with the characterization data and safety guidelines, should enable researchers to successfully synthesize this compound for their drug discovery and development programs.

References

  • El kihel, A. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. Available at: [Link]

  • Pozzetti, L. et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Available at: [Link]

  • Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Available at: [Link]

Sources

Application Note: A Comprehensive NMR Experimental Protocol for the Structural Elucidation of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven guide for the complete nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. The protocol is designed for researchers, scientists, and drug development professionals requiring unambiguous structural verification and signal assignment. The methodology progresses from fundamental sample preparation and 1D NMR acquisition (¹H and ¹³C) to advanced 2D correlation experiments (COSY, HSQC, and HMBC) essential for definitive structural elucidation. Each step is accompanied by expert rationale to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.

Molecular Structure and Atom Numbering

A prerequisite for any structural elucidation is a clear and consistent atom numbering scheme. The following structure will be used for all subsequent spectral assignments.

Chemical structure of this compound with atom numbering

Figure 1: Chemical structure and IUPAC-consistent numbering for this compound.

Part I: Sample Preparation and Instrumentation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. Meticulous preparation is critical for acquiring high-resolution data.

Materials and Reagents
  • Analyte: this compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[1][2]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm, clean, high-precision tubes, free of scratches or defects[2]

  • Ancillary Equipment: Pasteur pipettes, vial, filter (e.g., cotton wool plug)[2]

Rationale for Solvent Selection

The choice of solvent is the most critical parameter in sample preparation.

  • Chloroform-d (CDCl₃): As a non-polar aprotic solvent, CDCl₃ is an excellent first choice for many organic molecules. It typically provides sharp signals and good chemical shift dispersion. However, the hydroxyl (-OH) and potential secondary amine protons may exhibit broad signals or undergo rapid exchange, sometimes becoming invisible.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): This highly polar aprotic solvent is exceptional at forming hydrogen bonds. It is particularly useful for this molecule as it will slow the exchange rate of the hydroxyl proton (4'-OH), allowing it to be observed as a distinct, and often coupled, signal. Changes in chemical shifts between CDCl₃ and DMSO-d₆ can also provide structural information due to specific solute-solvent interactions.

Scientist's Note: For this specific molecule, starting with CDCl₃ is recommended for initial characterization of the carbon backbone. A parallel experiment in DMSO-d₆ should be conducted to confirm the presence and coupling of the 4'-OH proton.

Step-by-Step Sample Preparation Protocol

This protocol is designed to minimize impurities and ensure a homogenous sample.[1][3][4]

  • Weighing: Accurately weigh 10-15 mg of the analyte into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure the compound is fully dissolved. If particulates remain, the solution must be filtered.

  • Filtering & Transfer: Place a small cotton wool plug into a Pasteur pipette. Transfer the solution through the filtered pipette into the 5 mm NMR tube.[2] This removes any insoluble impurities that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any surface contaminants.[2]

Instrumentation

The protocols described are suitable for modern Fourier Transform NMR spectrometers, typically operating at field strengths of 400 MHz or higher. Higher field strengths will provide better signal dispersion, which is advantageous for resolving the crowded aromatic and aliphatic regions of this molecule's spectrum.

Part II: 1D NMR Acquisition and Analysis

One-dimensional spectra provide the foundational data for the structure elucidation process.

Proton (¹H) NMR Spectroscopy

Purpose: To identify the chemical environment, number, and connectivity of all protons in the molecule.

Experimental Protocol:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using standard parameters:

    • Pulse Sequence: zg30 (or equivalent simple 30° pulse)

    • Spectral Width: ~16 ppm (centered around 6 ppm)

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay (d1): 2-5 seconds (a longer delay ensures accurate integration)

    • Number of Scans (ns): 8-16 (increase for dilute samples)

Anticipated ¹H NMR Spectrum & Assignments: The spectrum is divided into three main regions: the downfield aromatic region (benzimidazole), the mid-field aliphatic region (piperidine), and the upfield N-methyl region.

Proton AssignmentAnticipated Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
H-4, H-7~7.30 - 7.80Multiplet (m)2HThese are the protons on the benzene ring. Their exact shifts and splitting patterns depend on the electronic environment.[5] They often appear as two distinct multiplets.
H-5, H-6~7.00 - 7.30Multiplet (m)2HThese "inner" aromatic protons are typically more shielded than H-4/H-7.[5]
H-4'~3.90 - 4.20Multiplet (m)1HThis methine proton is deshielded by the adjacent hydroxyl group.
N-CH₃~3.70 - 3.80Singlet (s)3HThe N-methyl group on the benzimidazole ring is a characteristic singlet. Its chemical shift is a key identifier.[6]
H-2'eq, H-6'eq~3.50 - 3.70Multiplet (m)2HThe equatorial protons alpha to the piperidine nitrogen are deshielded.
H-2'ax, H-6'ax~2.90 - 3.20Multiplet (m)2HThe axial protons alpha to the piperidine nitrogen are typically more shielded than their equatorial counterparts.
H-3'eq, H-5'eq~1.90 - 2.10Multiplet (m)2HEquatorial protons beta to the nitrogen.
4'-OHVariableBroad Singlet (br s)1HHighly dependent on solvent, concentration, and temperature. May not be visible in CDCl₃. In DMSO-d₆, it will appear as a sharper, often coupled signal.
H-3'ax, H-5'ax~1.60 - 1.80Multiplet (m)2HAxial protons beta to the nitrogen.
Carbon-13 (¹³C) NMR Spectroscopy

Purpose: To identify the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic, quaternary).

Experimental Protocol:

  • Use the same sample and lock/shim settings from the ¹H experiment.

  • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • Pulse Sequence: zgpg30 (or equivalent power-gated decoupling sequence)

    • Spectral Width: ~200-220 ppm

    • Number of Scans (ns): 1024 or higher (¹³C is ~6000 times less sensitive than ¹H)[2]

Anticipated ¹³C NMR Spectrum & Assignments:

Carbon AssignmentAnticipated Chemical Shift (δ, ppm)Rationale & Notes
C-2~155 - 160This quaternary carbon is part of the guanidine-like system, making it highly deshielded.
C-7a, C-3a~135 - 145The two quaternary carbons where the imidazole and benzene rings are fused.[7]
C-4, C-7~110 - 125Aromatic CH carbons. The C4/C7 signals are often shifted downfield relative to C5/C6 in N-methylated benzimidazoles.[7]
C-5, C-6~115 - 125Aromatic CH carbons.
C-4'~65 - 70The carbon bearing the hydroxyl group is significantly deshielded.[8]
C-2', C-6'~45 - 50Carbons alpha to the piperidine nitrogen.
C-3', C-5'~30 - 35Carbons beta to the piperidine nitrogen.
N-CH₃~29 - 32The N-methyl carbon signal is a key identifier for this moiety.[7]

Part III: 2D NMR for Unambiguous Assignment

For a molecule with overlapping signals in the aromatic and aliphatic regions, 2D NMR is not optional; it is essential for confident and complete assignment.[9][10]

COSY (Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds (¹H-¹H J-coupling). This is the primary tool for mapping out the connectivity within the piperidine ring and the benzimidazole aromatic system.[11][12][13]

Experimental Protocol:

  • Pulse Sequence: cosygpmf (or equivalent with gradient selection and presaturation)

  • Data Points (F2 & F1): 2048 x 256 (or 512)

  • Number of Scans (ns): 2-4 per increment

Workflow and Interpretation:

COSY_Workflow A Acquire COSY Spectrum B Identify Diagonal Peaks (Corresponds to 1D ¹H Spectrum) A->B C Locate Off-Diagonal Cross-Peaks B->C Symmetry D Trace Connectivity (e.g., H-2' ↔ H-3') C->D Connects coupled protons E Assemble Spin Systems (Piperidine Ring, Benzene Ring) D->E

Caption: COSY data analysis workflow.

Expected Key Correlations:

  • Piperidine Ring: Strong cross-peaks will be observed connecting H-2'/H-6' to H-3'/H-5', and H-3'/H-5' to H-4'. This will create a clear, traceable path around the ring.

  • Benzimidazole Ring: Correlations will be seen between adjacent aromatic protons (e.g., H-4 ↔ H-5, H-5 ↔ H-6, H-6 ↔ H-7), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify all direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C ¹JCH).[11][14] This is the most reliable way to assign protonated carbons.

Experimental Protocol:

  • Pulse Sequence: hsqcedetgpsisp (or equivalent multiplicity-edited sequence)

  • Spectral Width: F2 (¹H): ~16 ppm, F1 (¹³C): ~180 ppm

  • Data Points (F2 & F1): 2048 x 256

  • Number of Scans (ns): 4-8 per increment

Expected Correlations: This experiment will produce a cross-peak for every C-H bond in the molecule. For example, the proton signal at ~3.75 ppm (N-CH₃) will show a correlation to the carbon signal at ~30 ppm, definitively assigning both. Multiplicity editing is a key feature: CH and CH₃ signals will appear with a different phase (e.g., positive, blue) than CH₂ signals (e.g., negative, red), allowing for instant identification of methylene groups in the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify longer-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons.[15][16] This experiment is crucial for connecting the different fragments of the molecule, particularly linking the piperidine ring to the benzimidazole core.[17]

Experimental Protocol:

  • Pulse Sequence: hmbcgplpndqf

  • Spectral Width: F2 (¹H): ~16 ppm, F1 (¹³C): ~220 ppm

  • Data Points (F2 & F1): 2048 x 512

  • Number of Scans (ns): 8-16 per increment

  • Long-Range Coupling Delay: Optimized for ~8 Hz

Workflow and Interpretation:

HMBC_Workflow cluster_0 Fragment A: Benzimidazole cluster_1 Fragment B: Piperidine A1 N-CH₃ Protons A2 C-2 (Quat) A1->A2 ²JCH A3 C-7a (Quat) A1->A3 ³JCH C Key HMBC Correlation (H-2'/H-6' → C-2) A2->C B1 H-2'/H-6' Protons B2 C-4' B1->B2 ³JCH B1->C

Caption: HMBC logic for connecting molecular fragments.

Expected Key Correlations for Structural Confirmation:

  • N-CH₃ to Benzimidazole Core: The N-CH₃ protons (~3.75 ppm) will show correlations to the quaternary carbon C-2 (~158 ppm) and the bridgehead carbon C-7a (~142 ppm). This confirms the position of the methyl group.

  • Piperidine to Benzimidazole Linkage (CRITICAL): The H-2'/H-6' protons of the piperidine ring (~3.6 ppm) MUST show a correlation to the C-2 carbon of the benzimidazole ring (~158 ppm). This single cross-peak definitively proves the connectivity between the two heterocyclic systems.

  • Aromatic Protons to Quaternary Carbons: Aromatic protons will show multiple long-range correlations to the quaternary carbons (C-2, C-3a, C-7a), allowing for their unambiguous assignment.

Part IV: Integrated Data Analysis and Summary

The final structure is confirmed by ensuring that all observed data from every experiment are self-consistent.

Integrated Analysis Workflow:

Final_Analysis cluster_Analysis Analysis Steps NMR_Data ¹H NMR ¹³C NMR COSY HSQC HMBC Step1 1. Assign Spin Systems (COSY) NMR_Data->Step1 Step2 2. Assign Protonated Carbons (HSQC) Step1->Step2 Step3 3. Connect Fragments & Assign Quaternaries (HMBC) Step2->Step3 Validation Self-Consistent Structural Validation Step3->Validation Final Final Assigned Structure Validation->Final

Caption: Integrated workflow for NMR data analysis.

By following this multi-dimensional approach, where hypotheses from 1D spectra are systematically proven by 2D correlation experiments, a researcher can achieve an unambiguous and publishable-quality structural elucidation of this compound.

References

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (n.d.). Indian Journal of Chemistry. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Houston. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2015). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. All About Drugs. [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Alemán, C., et al. (2012). Advanced NMR techniques for structural characterisation of heterocyclic structures. Current Organic Chemistry. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - Standard Operating Procedure. (n.d.). Health, Safety and Environment Office. [Link]

  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2019). Molecules, 24(19), 3434. [Link]

  • Two polymorphs of 4-hydroxypiperidine with different NH configurations. (2015). CrystEngComm, 17(10), 2154-2162. [Link]

  • Calculated and experimental 15 N chemical shifts of the imidazole part. (n.d.). ResearchGate. [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Heterocycles, 78(2), 423-429. [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (2022). JACS Au, 2(6), 1369-1375. [Link]

  • Fritz, H. (2010). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. ResearchGate. [Link]

  • The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). Molecules, 26(13), 3975. [Link]

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (2025). World Scientific News, 205, 70-75. [Link]

  • Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. [Link]

  • 2-(piperidin-4-yl)-1H-1,3-benzodiazole. (n.d.). PubChem. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2018). Arkivoc, 2018(7), 1-14. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2019). MDPI. [Link]

Sources

Application Note: Mass Spectrometry Analysis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol is a heterocyclic compound featuring both a benzimidazole and a piperidine moiety. This structural combination is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these scaffolds. Accurate and reliable analytical methods are paramount for the characterization, quantification, and metabolic studies of such novel compounds. This document provides a comprehensive guide to the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS). The protocols and methodologies outlined herein are designed to provide a robust framework for researchers in academic and industrial settings.

The benzimidazole core is a prominent feature in a number of pharmaceuticals, and understanding its behavior in mass spectrometry is crucial.[1] Similarly, the piperidine ring is a common structural motif in many drug candidates, with well-documented fragmentation patterns.[2] The presence of a hydroxyl group imparts polarity to the molecule, which influences the choice of chromatographic conditions.

Compound Profile

PropertyValue
Chemical Name This compound
Molecular Formula C₁₃H₁₇N₃O
Molecular Weight 231.29 g/mol
Chemical Structure

Mass Spectrometry Analysis

Electrospray Ionization (ESI) in the positive ion mode is the recommended technique for the analysis of this compound. The basic nitrogen atoms in the benzimidazole and piperidine rings are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 232.14) is essential for structural confirmation and for developing sensitive and selective quantitative methods using Multiple Reaction Monitoring (MRM). The fragmentation of this compound is anticipated to be driven by the charge localization on the nitrogen atoms and the presence of the hydroxyl group.

A plausible fragmentation pathway is initiated by the cleavage of bonds within the piperidine ring, which is a common fragmentation route for piperidine derivatives.[2] Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation mechanism for amines.[3] Additionally, the benzimidazole ring can undergo characteristic fragmentation, such as the loss of hydrogen cyanide.[4]

fragmentation_pathway M [M+H]⁺ m/z 232.14 F1 Loss of H₂O [C₁₃H₁₆N₃]⁺ m/z 214.13 M->F1 - H₂O F2 Cleavage of piperidine ring [C₈H₈N₂]⁺ m/z 132.07 M->F2 - C₅H₁₀NO F3 Loss of C₅H₁₀NO [C₈H₇N₂]⁺ m/z 131.06 M->F3 - C₅H₁₁NO F4 Further fragmentation of benzimidazole m/z 104.05, 91.05 F2->F4 - HCN, -CH₃ experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Serial Dilution LC_System HPLC/UHPLC System Working->LC_System RPLC RPLC Method LC_System->RPLC Option 1 HILIC HILIC Method LC_System->HILIC Option 2 MS_System Tandem Mass Spectrometer RPLC->MS_System HILIC->MS_System ESI Positive ESI MS_System->ESI Full_Scan Full Scan (m/z 50-300) ESI->Full_Scan PIS Product Ion Scan of m/z 232.14 Full_Scan->PIS MRM MRM Analysis PIS->MRM

Sources

HPLC purification method for 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Preparative HPLC Purification of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of this compound, a heterocyclic compound of interest in pharmaceutical research and drug development. The protocol is designed for researchers and scientists requiring high-purity material for subsequent assays and studies. By leveraging reversed-phase chromatography with a C18 stationary phase and a gradient elution of acetonitrile in water with a formic acid modifier, this method achieves excellent separation of the target compound from synthesis-related impurities. We provide a detailed, step-by-step protocol, the scientific rationale behind the methodological choices, and guidance for method optimization and scaling.

Introduction and Scientific Rationale

This compound is a small molecule featuring a benzimidazole core linked to a piperidinol moiety. Such scaffolds are common in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients. Achieving high purity (>98%) is critical for accurate biological evaluation and to meet regulatory standards. HPLC is a cornerstone technique for the purification of such compounds due to its high resolution and adaptability.[1][2]

The developed method is based on reversed-phase chromatography (RPC), the most widely used mode in HPLC for its versatility with a broad range of organic molecules.[3][4][5][6] In RPC, a non-polar stationary phase (C18) is used with a polar mobile phase, and compounds are separated primarily based on their hydrophobicity.[3][7] More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

Causality Behind Experimental Choices:

  • Analyte Properties: The target molecule possesses both hydrophobic (benzimidazole ring) and polar/ionizable (piperidinol group) characteristics. The presence of two basic nitrogen atoms (in the piperidine and benzimidazole rings) makes the molecule's retention and peak shape highly sensitive to the mobile phase pH.

  • pH Control: To ensure consistent protonation of the basic nitrogens and prevent peak tailing caused by interactions with residual silanols on the silica-based stationary phase, an acidic modifier is essential.[8][9] Formic acid is selected as the modifier because it provides a low pH environment (around 2.7), is an effective ion-pairing agent for positive ions, and is volatile, facilitating easy removal from the collected fractions during solvent evaporation. The "2 pH rule," which suggests adjusting the mobile phase pH to be at least two units away from the analyte's pKa, supports this approach to maintain a single ionic state and achieve sharp, symmetrical peaks.[10]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed.[2] This strategy is superior to an isocratic (constant solvent composition) approach for purification, as it effectively elutes a wide range of impurities with varying polarities, improves peak resolution, and shortens the overall run time.[11][12][13]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to successful method development.

PropertyValueSignificance for HPLC Method
Chemical Structure Chemical Structure of this compoundThe combination of the aromatic benzimidazole and aliphatic piperidinol groups gives the molecule intermediate polarity, making it ideal for reversed-phase chromatography.
Molecular Formula C₁₃H₁₇N₃OUsed for mass confirmation of collected fractions.
Molecular Weight 231.30 g/mol As a small molecule (<5,000 Da), it is well-suited for separation on standard C18 columns with typical pore sizes.[14]
Basicity (pKa) Estimated pKa > 8 (Piperidine N)The basic nature necessitates pH control of the mobile phase to ensure consistent protonation, leading to sharp peaks and reproducible retention times.[10]
UV Absorbance (λmax) ~275-285 nmThe conjugated benzimidazole system is a strong chromophore. A detection wavelength of 280 nm is chosen for high sensitivity, based on typical absorbance for benzimidazoles.[15][16]

Detailed Method and Protocol

This section outlines the complete, self-validating protocol for the purification of the title compound.

Instrumentation and Materials
  • Instrumentation:

    • Preparative HPLC system with a binary gradient pump

    • Autosampler or manual injector

    • UV-Vis Detector (Variable Wavelength)

    • Automated Fraction Collector

    • Data Acquisition and Processing Software

  • Materials and Reagents:

    • Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size). C18 columns are the most widely used reversed-phase columns, offering robust performance for a vast array of compounds.[14][17][18][19]

    • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade Water

    • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile. Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower viscosity.[20]

    • Sample Solvent: 50:50 Acetonitrile/Water or Dimethyl Sulfoxide (DMSO)

    • Crude Sample: this compound from synthesis

Experimental Workflow Diagram

The overall purification process follows a logical sequence from sample preparation to the isolation of the pure compound.

HPLC Purification Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Compound PrepareSample Dissolve in minimal Sample Solvent Crude->PrepareSample FilterSample Filter through 0.45 µm syringe filter PrepareSample->FilterSample Inject Inject Sample FilterSample->Inject Equilibrate Equilibrate Column (5-10 column volumes) Equilibrate->Inject Separate Gradient Elution & Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>98% purity) Analyze->Pool Evaporate Solvent Evaporation (Rotary Evaporator) Pool->Evaporate PureCompound Pure Compound Evaporate->PureCompound

Caption: Workflow from crude sample to isolated pure compound.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • To prepare 1 L of Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration to prevent bubble formation in the pump.[13]

  • Sample Preparation:

    • Dissolve the crude this compound in a suitable solvent (e.g., DMSO or 50:50 Acetonitrile/Water) to a concentration of 20-50 mg/mL.

    • Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or injector.

  • HPLC System Setup and Equilibration:

    • Install the preparative C18 column and set the column oven temperature to 25 °C.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column by washing with the starting mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved. The flow rate should be appropriate for the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Chromatographic Method:

    • Set the UV detection wavelength to 280 nm.

    • Program the gradient elution as detailed in the table below. This "scouting gradient" is a common starting point in method development.[11][12]

    • Inject the filtered sample onto the column. The injection volume will depend on the sample concentration and the column's loading capacity.

HPLC Method Parameters
ParameterSetting
Column Reversed-Phase C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 18.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 1.0 - 5.0 mL (depending on concentration)
Gradient Program See Table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Linear
5.095.05.0Linear
25.05.095.0Linear
30.05.095.0Linear
32.095.05.0Linear
37.095.05.0Linear
  • Fraction Collection and Analysis:

    • Set the fraction collector to trigger collection based on the UV signal threshold to capture all eluting peaks.

    • After the run, analyze a small aliquot of each collected fraction (or pooled fractions corresponding to the main peak) using a rapid analytical HPLC method to confirm purity.

    • Pool all fractions that meet the required purity specification (e.g., >98%).

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvents (acetonitrile, water, and formic acid) using a rotary evaporator under reduced pressure.

    • The final product can be further dried under high vacuum to remove residual solvent.

Method Development Logic and Optimization

The provided protocol is a robust starting point. Further optimization may be required based on the specific impurity profile of the crude material.

Method Development Logic cluster_rationale Rationale Analyte Analyte Decision Method Selection Analyte->Decision R_pka Good retention & peak shape for basic compounds Analyte:pka->R_pka R_uv High sensitivity detection Analyte:uv->R_uv R_pol Excellent separation based on hydrophobicity Analyte:pol->R_pol Method Reversed-Phase HPLC Stationary Phase: C18 Mobile Phase: Polar Decision->Method Params Parameter Optimization pH Control (Acid Modifier) Gradient Shape Flow Rate Method->Params R_pka->Params:ph R_pol->Method:col

Caption: Logical decisions in HPLC method development for the target analyte.

  • Gradient Steepness: If the main peak elutes too early or too late, the gradient slope can be adjusted. A shallower gradient (e.g., increasing %B over a longer time) will improve the resolution between closely eluting peaks.[12][21]

  • Flow Rate: Adjusting the flow rate can influence backpressure and resolution. Lower flow rates can sometimes improve separation efficiency, but at the cost of longer run times.

  • Alternative Modifiers: If peak shape is still suboptimal, trifluoroacetic acid (TFA) at 0.1% can be used as a stronger ion-pairing agent, although it is more difficult to remove during evaporation.

Conclusion

The HPLC method detailed in this application note provides a reliable and scalable protocol for the purification of this compound. By employing a standard C18 reversed-phase column with a formic acid-modified water/acetonitrile gradient, this method effectively separates the target compound from common synthetic impurities. The protocol is designed to be a self-validating system, incorporating purity checks of the collected fractions to ensure the final product meets the high standards required for scientific research and drug development.

References

  • GL Sciences. (n.d.). What are C18 HPLC columns?
  • Hawach Scientific. (n.d.). C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis.
  • LCGC International. (2021). Understanding Gradient HPLC.
  • Labcompare. (n.d.). C18 Column / C18 HPLC Columns.
  • Mourya, V. (2025). C-18 column: Significance and symbolism. Aimirr.
  • Crawford Scientific. (n.d.). The Theory of HPLC Gradient HPLC.
  • Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties.
  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles.
  • Unger, K. K. (2007).
  • ChromAfrica. (n.d.). Gradient HPLC.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Hawach. (2023, November 27). HPLC Column and Reversed-Phase HPLC Columns.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Uddin, I., et al. (2022). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. PMC - NIH.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • ResearchGate. (n.d.). (PDF) Synthesis, XRD, spectral (IR, UV–Vis, NMR)
  • Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • Ghorbani-Vaghei, R., et al. (2021). UV-visible light-induced photochemical synthesis of benzimidazoles by coomassie brilliant blue coated on W–ZnO@NH2 nanoparticles. RSC Publishing.
  • MDPI. (2023, November 28). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
  • ResearchGate. (n.d.).
  • ChemicalBook. (2025). 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4.
  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole.

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Application Notes and Protocols for Antimicrobial Assays Using 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, threatening to undermine decades of medical progress. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Benzimidazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological properties, including antimicrobial, antiviral, and anthelmintic activities.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biological targets within microbial cells.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol (hereinafter referred to as Compound X) as a potential antimicrobial agent. We present a suite of detailed protocols for determining its in vitro efficacy against a panel of clinically relevant bacteria and fungi, assessing its cytotoxic profile, and exploring potential synergistic interactions with established antibiotics. The methodologies are grounded in international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4]

Compound Profile:

  • Compound Name: this compound (Compound X)

  • Chemical Structure: (Structure based on IUPAC name)

  • Molecular Formula: C₁₃H₁₇N₃O

  • Molecular Weight: 231.29 g/mol

  • Rationale for Investigation: The benzimidazole core is a well-established pharmacophore in antimicrobial drug discovery. The addition of a piperidin-4-ol moiety may enhance solubility and cell permeability, potentially improving its bioavailability and antimicrobial potency.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel antimicrobial agent involves determining the minimum concentration required to inhibit microbial growth and to kill the microorganism. These parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), respectively.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the CLSI M07 guidelines for bacteria and M27 for yeasts.[3] The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Compound X stock solution (e.g., 1280 µg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inocula standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline or PBS

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of appropriate broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of Compound X to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of Compound X at which there is no visible growth (i.e., the well is clear).

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in no more than 0.1% of the original inoculum growing on the agar plate.

Data Presentation: Hypothetical MIC and MBC/MFC Data for Compound X

The following table presents a standardized format for reporting MIC and MBC/MFC data. The values provided are hypothetical and serve as an example.

Microorganism Gram Stain/Type Compound X MIC (µg/mL) Compound X MBC/MFC (µg/mL) Ciprofloxacin MIC (µg/mL) Fluconazole MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive8160.5N/A
Escherichia coli ATCC 25922Gram-negative32640.015N/A
Pseudomonas aeruginosa ATCC 27853Gram-negative64>1280.25N/A
Candida albicans ATCC 90028Yeast1632N/A0.5

Part 2: Elucidating the Dynamics of Antimicrobial Action

Understanding the rate and nature of microbial killing is crucial for predicting the in vivo efficacy of a new compound.

Protocol 3: Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[5][6]

Procedure:

  • Prepare flasks containing the appropriate broth with Compound X at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.

  • Inoculate each flask with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

  • Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[5]

Visualization: Workflow and Hypothetical Time-Kill Curve

G cluster_prep Preparation cluster_inc Incubation & Sampling cluster_analysis Analysis P1 Prepare Compound X at 0.5x, 1x, 2x, 4x MIC P3 Inoculate Flasks P1->P3 P2 Prepare Standardized Inoculum (5x10^5 CFU/mL) P2->P3 I1 Incubate at 37°C with Shaking P3->I1 S1 Sample at 0, 2, 4, 6, 8, 24h I1->S1 A1 Serial Dilution & Plating S1->A1 A2 Incubate Plates & Count CFU A1->A2 A3 Plot log10 CFU/mL vs. Time A2->A3 G cluster_bacterial_cell Bacterial Cell DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Binding Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA ATP-dependent supercoiling Replication DNA Replication Supercoiled_DNA->Replication CompoundX Compound X CompoundX->Gyrase Inhibition G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Cell Lysis) Enzyme->DisruptedMembrane Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane CompoundX Compound X CompoundX->Enzyme Inhibition

Sources

Application Notes and Protocols: Investigating 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The confluence of benzimidazole and piperidine scaffolds in a single molecular entity presents a compelling starting point for the exploration of novel enzyme inhibitors. The benzimidazole moiety is a well-established pharmacophore, integral to a multitude of biologically active compounds, including kinase and topoisomerase inhibitors.[1][2] Similarly, the piperidine ring is a cornerstone in medicinal chemistry, found in drugs targeting a wide array of enzymes and receptors, such as acetylcholinesterase.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol as a potential enzyme inhibitor.

These application notes are designed to be a practical, field-proven guide, moving beyond a simple recitation of steps to explain the causality behind experimental choices. The protocols herein are structured to be self-validating, ensuring the generation of robust and reliable data. We will cover the synthesis of the compound, outline protocols for screening against high-potential enzyme classes, and detail the methodologies for characterizing its inhibitory activity.

Part 1: Synthesis of this compound

The synthesis of the title compound can be approached through a multi-step process involving the formation of the benzimidazole core followed by its coupling with the piperidine moiety. The following protocol is a plausible and efficient route based on established synthetic methodologies for similar structures.[4][5][6][7]

Synthetic Workflow Diagram

G cluster_0 Step 1: Formation of 2-(Piperidin-4-yl)-1H-benzimidazole cluster_1 Step 2: N-Methylation of the Benzimidazole Ring cluster_2 Step 3: Introduction of the Hydroxyl Group (Alternative Route) cluster_3 Final Compound Synthesis (Direct Coupling) A o-Phenylenediamine C 2-(Piperidin-4-yl)-1H-benzimidazole A->C Reflux in 4M HCl B Piperidine-4-carboxylic acid B->C D 1-Methyl-2-(piperidin-4-yl)-1H-benzimidazole C->D Methyl Iodide, Base (e.g., K2CO3) in DMF E 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-one D->E Oxidation (e.g., Swern or Dess-Martin) F This compound E->F Reduction (e.g., NaBH4) G 1-Methyl-1H-benzo[d]imidazole I This compound G->I Coupling Reaction H 4-Hydroxypiperidine H->I G A Prepare Serial Dilutions of Test Compound C Pre-incubate Kinase with Test Compound/DMSO Control A->C B Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Data Analysis: Plot Luminescence vs. log[Inhibitor] H->I J Determine IC50 Value I->J G A Perform Enzyme Assay with Varying Substrate Concentrations C Collect Reaction Rate (V) Data A->C B Repeat Assay at Several Fixed Inhibitor Concentrations B->C D Generate Michaelis-Menten Plots (V vs. [S]) C->D E Generate Lineweaver-Burk Plots (1/V vs. 1/[S]) D->E F Analyze Changes in Vmax and Km E->F G Determine Mechanism of Inhibition F->G

Sources

Application Notes & Protocols: A Guide to the Rational Development of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, forming the core of molecules with potential activity at various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic design, synthesis, and evaluation of derivatives based on this scaffold. We will explore strategic chemical modifications aimed at elucidating robust Structure-Activity Relationships (SAR). This guide details step-by-step synthetic protocols, methodologies for physicochemical and biological characterization, and a logical framework for interpreting the resulting data to guide lead optimization efforts.

Introduction: The Strategic Value of the Benzimidazole-Piperidine Scaffold

The fusion of a benzimidazole ring with a piperidine moiety creates a versatile molecular architecture. Benzimidazoles are renowned heterocyclic compounds found in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The benzimidazole nucleus is an important pharmacophore that can engage in various interactions with biological targets.[4] The piperidine ring, one of the most common nitrogen heterocycles in approved pharmaceuticals, provides a key three-dimensional element, influencing solubility, basicity, and the spatial orientation of substituents necessary for receptor engagement.[5]

The parent compound, this compound, combines these features with a strategic hydroxyl group, which can act as a hydrogen bond donor or acceptor, and a methylated benzimidazole nitrogen, which locks the tautomeric form and provides a point for further substitution. The systematic exploration of SAR for this scaffold is a critical step in transforming a promising chemical starting point into a viable drug candidate. This involves strategically modifying the molecule at key positions to probe the chemical space and understand the precise structural requirements for optimal biological activity, selectivity, and pharmacokinetic properties.

SAR by Design: A Logic-Driven Approach to Derivatization

A successful SAR campaign requires a rational approach to analogue design rather than random diversification. We propose a multi-pronged strategy focusing on four key regions of the core scaffold. The rationale is to systematically modulate steric, electronic, and lipophilic properties to map the target's binding pocket.

SAR_Strategy cluster_R1 Region 1: Benzimidazole C5/C6 cluster_R2 Region 2: Piperidine C4-OH cluster_R3 Region 3: Benzimidazole N1-Methyl cluster_R4 Region 4: C2-Piperidine Linkage Core This compound Core Scaffold R1_Node Modulate Electronics & Explore New Interactions Core->R1_Node Aromatic Substitution R2_Node Probe H-Bonding & Lipophilicity Core->R2_Node Hydroxyl Modification R3_Node Investigate Steric & Lipophilic Effects Core->R3_Node N-Alkylation Variants R4_Node Explore Scaffold Geometry Core->R4_Node Scaffold Hopping R1_Examples Examples: - Halogens (F, Cl, Br) - Electron Donating Groups (OMe, Me) - Electron Withdrawing Groups (CF3, CN) - H-bond acceptors/donors (NO2, NH2) R2_Examples Examples: - Inversion of stereochemistry (cis/trans) - O-Alkylation (OMe, OEt) - Esterification (OAc) - Replacement (F, NH2) - Bioisosteres R3_Examples Examples: - Vary alkyl chain length (Et, n-Pr, i-Pr) - Introduce branching - Small cyclic groups (cyclopropyl) R4_Examples Examples: - Bioisosteric replacement of piperidine (e.g., azetidine, pyrrolidine) - Introduction of rigidity (spirocycles)

Caption: A logic diagram illustrating the key regions for SAR exploration.

Synthetic Chemistry: Protocols for Analogue Generation

The synthesis of the target library can be achieved through a convergent strategy. This involves the initial synthesis of key intermediates, which are then combined and subjected to parallel derivatization.

General Synthetic Workflow

The overall synthetic plan involves two main stages: the construction of the substituted benzimidazole core and its subsequent coupling with the appropriately functionalized piperidine moiety.

Synthetic_Workflow start1 Substituted o-Phenylenediamine step1 Phillips Condensation (e.g., PPA or Eaton's Reagent) start1->step1 start2 Piperidine-4-carboxylic acid start2->step1 step2 Intermediate 1: 2-(Piperidin-4-yl)-1H-benzimidazole step1->step2 step3 N-Alkylation (e.g., MeI, K2CO3, DMF) step2->step3 step4 Intermediate 2: 1-Methyl-2-(piperidin-4-yl)benzimidazole step3->step4 step6 Final Analogue Library step4->step6 C4-OH Modification (Mitsunobu, etc.) step5 Alternative Route: Coupling with 1-Boc-piperidin-4-ol (e.g. Buchwald-Hartwig)

Caption: High-level workflow for the synthesis of the derivative library.

Protocol 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole (Core Intermediate)

This protocol describes the condensation of o-phenylenediamine with piperidine-4-carboxylic acid, a common method for forming the 2-substituted benzimidazole core.[6]

  • Materials: o-phenylenediamine (1.0 eq), piperidine-4-carboxylic acid (1.05 eq), polyphosphoric acid (PPA) or Eaton's reagent (7.7% P₂O₅ in MsOH).

  • Procedure:

    • To a round-bottom flask, add o-phenylenediamine and piperidine-4-carboxylic acid.

    • Carefully add polyphosphoric acid (approx. 10x the weight of the diamine) under an inert atmosphere (N₂ or Ar).

    • Heat the mixture to 160-180 °C with mechanical stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to approximately 100 °C and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution until the pH is ~8-9.

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: N-Methylation of the Benzimidazole Core

This protocol details the methylation at the N1 position of the benzimidazole ring.

  • Materials: 2-(Piperidin-4-yl)-1H-benzo[d]imidazole (1.0 eq), methyl iodide (MeI, 1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the benzimidazole intermediate in anhydrous DMF in a round-bottom flask.

    • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

    • Add methyl iodide dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into cold water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Derivatization of the Piperidin-4-ol Moiety (Example: O-Alkylation)

This protocol provides an example of modifying the hydroxyl group via a Williamson ether synthesis.

  • Materials: this compound (1.0 eq), sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), alkyl halide (e.g., ethyl iodide, 1.5 eq), anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of the piperidin-4-ol starting material in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the desired O-alkylated derivative.

Physicochemical Characterization: Building the ADME Profile

Understanding the physicochemical properties of each new analogue is as critical as determining its biological activity. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug.[7][8]

Protocol 4: Determination of LogP and LogD

Lipophilicity is a key parameter influencing solubility, membrane permeability, and plasma protein binding. LogP (partition coefficient for the neutral species) and LogD (distribution coefficient at a specific pH) are standard measures. The shake-flask method is a classic approach, though HPLC-based methods are now common for higher throughput.[9][10]

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Principle: A correlation exists between a compound's retention time on a C18 column and its octanol-water partition coefficient.

  • Procedure:

    • Prepare a calibration curve using a set of standards with known LogP values.

    • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO, acetonitrile).

    • Inject the samples onto an RP-HPLC system with a C18 column.

    • Elute with a gradient of mobile phases (e.g., water and acetonitrile) containing a buffer to maintain a constant pH (e.g., pH 7.4 for LogD₇.₄ determination).

    • Determine the retention time for each compound.

    • Calculate the LogP/LogD value by interpolating the retention time against the calibration curve.

Protocol 5: Determination of pKa

The ionization constant (pKa) dictates the charge state of a molecule at a given pH, which significantly impacts its solubility, permeability, and target binding.[11] Potentiometric titration or UV-spectrophotometry are common methods.[9]

  • Method: UV-Metric Titration in a 96-well plate format.

  • Principle: The UV-Vis absorbance spectrum of a compound changes as its ionization state changes with pH.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a UV-transparent 96-well plate, dispense a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).

    • Add a small aliquot of the compound stock solution to each well.

    • Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.

    • The pKa is determined by plotting absorbance at specific wavelengths versus pH and fitting the data to the Henderson-Hasselbalch equation.

Physicochemical Parameter Importance in Drug Discovery Typical Method
LogP / LogD₇.₄ Governs solubility, permeability, metabolic stability, and promiscuity.[8]Shake-Flask, RP-HPLC[12][13]
pKa Influences solubility, absorption, and target engagement.[11]Potentiometric Titration, UV-spectrophotometry[9]
Aqueous Solubility Crucial for oral absorption and formulation.Nephelometry, HPLC-UV
Metabolic Stability Predicts in vivo half-life and potential for drug-drug interactions.Liver Microsome Incubations, Hepatocyte Assays[14]

Biological Evaluation: A Tiered Screening Cascade

The biological evaluation of the synthesized library should follow a structured, tiered approach to efficiently identify promising compounds and build a clear SAR. The choice of initial targets may be guided by the known pharmacology of similar benzimidazole-piperidine scaffolds, which have shown activity at G-protein coupled receptors (GPCRs) like opioid and dopamine receptors.[4]

Screening_Cascade start Synthesized Analogue Library tier1 Tier 1: Primary Screening In Vitro Binding Assays (e.g., Radioligand Binding for μ, δ, κ Opioid Receptors and D1-D5 Dopamine Receptors) start->tier1 decision1 Identify 'Hits' (e.g., Ki < 1 µM) tier1->decision1 tier2 Tier 2: Secondary Screening In Vitro Functional Assays (e.g., cAMP inhibition, Ca²⁺ mobilization, β-arrestin recruitment) decision1->tier2 Active Compounds decision2 Confirm Agonist/Antagonist Mechanism & Potency (EC₅₀/IC₅₀) tier2->decision2 tier3 Tier 3: Selectivity & Early ADME - Cross-target selectivity panel - In Vitro Metabolic Stability (Liver Microsomes) - Caco-2 Permeability decision2->tier3 Potent Compounds output Prioritized Leads for In Vivo PK/PD Studies tier3->output

Caption: A tiered workflow for the biological evaluation of new derivatives.

Protocol 6: Primary In Vitro Receptor Binding Assay (Example: Opioid Receptor)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for a specific receptor subtype.[15][16][17]

  • Materials: Cell membranes expressing the human opioid receptor of interest (e.g., CHO-hMOR), a suitable radioligand (e.g., [³H]-DAMGO for MOR), test compounds, wash buffer (e.g., 50 mM Tris-HCl, pH 7.4), scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add buffer, cell membranes, and increasing concentrations of the test compound.

    • Initiate the binding reaction by adding the radioligand at a concentration near its Kd.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester, trapping the membranes on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Data are analyzed to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 7: Secondary In Vitro Functional Assay (Example: Dopamine D2 Receptor cAMP Assay)

This assay determines whether a binding compound acts as an agonist or antagonist by measuring its effect on a downstream signaling pathway.[18][19]

  • Materials: A cell line stably expressing the human dopamine D2 receptor and a cAMP biosensor (e.g., HEK293-D2R), a known D2 agonist (e.g., Quinpirole), Forskolin (to stimulate adenylate cyclase), test compounds.

  • Procedure (Antagonist Mode):

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Add increasing concentrations of the test compound and incubate for a short period.

    • Add a fixed concentration of the agonist (e.g., Quinpirole at its EC₈₀) to all wells except the controls.

    • Incubate to allow for receptor stimulation (or inhibition thereof).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

    • Antagonists will reverse the agonist-induced decrease in cAMP. Data are plotted to determine the IC₅₀ of the antagonist.

Data Integration and SAR Interpretation

The final and most critical phase is to integrate the chemical, physicochemical, and biological data to build a coherent SAR model. This is often an iterative process where initial findings guide the synthesis of a second generation of more focused analogues.

Hypothetical SAR Data Table:

Cmpd ID R¹ (C5) R² (C4) LogD₇.₄ μ-Opioid Ki (nM) D₂ Receptor Ki (nM) Microsomal T½ (min)
Parent H-OH1.825080045
1a 5-Cl-OH2.48575030
1b 5-OMe-OH1.6450950>60
2a H-OMe2.131065025
2b H-F1.9220120055

From this hypothetical data, one might conclude:

  • An electron-withdrawing group at the C5 position (like in 1a ) improves opioid receptor affinity but may decrease metabolic stability.[1]

  • An electron-donating group (1b ) is detrimental to affinity at this target but improves metabolic stability.

  • Modifying the C4-hydroxyl group to a methoxy ether (2a ) reduces affinity and metabolic stability, suggesting the H-bond donating capability of the -OH is important.

These initial hypotheses would then be tested with further, more targeted chemical modifications, ultimately leading to the identification of a lead compound with an optimized balance of potency, selectivity, and drug-like properties.

References

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Sources

computational docking of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Computational Docking of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol with Target Proteins

Abstract

This application note provides a comprehensive, in-depth protocol for conducting molecular docking studies with the novel compound this compound. Designed for researchers in drug discovery and computational biology, this guide moves beyond a simple list of steps to explain the critical reasoning behind each phase of the computational workflow. We detail the entire process, from ligand preparation and strategic target protein selection to the execution of the docking simulation using the widely adopted AutoDock Vina software. Crucially, this document emphasizes the principles of scientific integrity by incorporating essential validation steps, such as re-docking, to ensure the reliability of the computational model. The protocol is supplemented with practical insights, data presentation tables, and detailed workflow visualizations to empower researchers to confidently and accurately predict the binding interactions of this compound with its potential biological targets.

Introduction: The Role of In Silico Docking in Modern Drug Discovery

Molecular docking is a cornerstone of structure-based drug design, providing invaluable predictions of how a small molecule, or ligand, might bind to the active site of a protein receptor at an atomic level.[1] This computational technique saves significant time and resources by enabling the rapid screening of vast compound libraries and prioritizing promising candidates for further experimental validation.[2][3]

The subject of this guide, this compound, is a small molecule featuring a benzimidazole core. This scaffold is prevalent in a wide range of biologically active compounds, suggesting its potential to interact with various protein targets. This protocol will use this molecule as a practical example to guide users through a complete and validated docking workflow.

The primary objective of this application note is twofold:

  • To provide a step-by-step protocol for preparing the ligand and a selected target protein for docking.

  • To detail the process of running a docking simulation with AutoDock Vina and, most importantly, to outline the methods for analyzing and validating the results to ensure scientific rigor.

Foundational Concepts and Strategic Preparation

A successful docking experiment is built on meticulous preparation of both the ligand and the target protein. The quality of the input structures directly dictates the reliability of the output results.

Ligand Preparation: Characterizing the Small Molecule

The first step is to obtain an accurate three-dimensional representation of the ligand. Public repositories like PubChem are excellent resources for this purpose.[4][5][6]

  • Ligand: this compound

  • PubChem CID: 138561705

  • Canonical SMILES: CN1C2=CC=CC=C2N=C1C3CCN(CC3)O

The downloaded 3D structure must be prepared to be compatible with docking software. This involves adding hydrogen atoms to satisfy valence, assigning partial charges (like Gasteiger charges), and defining rotatable bonds, which allows the ligand to be treated flexibly during the simulation.[7][8]

Target Protein Selection and Acquisition

The choice of a protein target is a critical, hypothesis-driven step. For a novel compound, this can be approached in several ways:

  • Literature Review: Search for existing research on compounds with similar chemical scaffolds to identify known protein targets.

  • Target Prediction Servers: Utilize computational tools that predict potential protein targets based on the ligand's chemical structure.

  • Known Disease Pathways: If the research is focused on a specific disease, select a protein that is a validated target within that disease's signaling pathway.

For the purpose of this protocol, we will select a well-characterized protein that allows for a clear demonstration of the validation process. We will use the human Abl kinase domain (PDB ID: 1IEP) as an illustrative target. This structure is co-crystallized with the inhibitor Imatinib, which provides a reference ligand essential for validating our docking protocol.

Protein structures are archived in the Worldwide Protein Data Bank (wwPDB).[9][10] When selecting a structure from the PDB, researchers should consider:

  • Resolution: Higher resolution (a smaller Å value) indicates a more precise structure.

  • Source Organism: Ensure the protein is from the species of interest (e.g., Homo sapiens).

  • Completeness: The structure should not have significant missing residues, especially within the binding site.

  • Presence of a Co-crystallized Ligand: This is highly desirable for validating the docking protocol's accuracy.[11]

The Computational Docking Workflow

This section outlines the complete workflow from preparation to analysis. The process is visualized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation A Obtain Ligand Structure (e.g., PubChem) C Prepare Ligand (Add H, Assign Charges) Output: ligand.pdbqt A->C B Obtain Protein Structure (e.g., RCSB PDB) D Prepare Protein (Remove Water, Add H) Output: protein.pdbqt B->D E Define Binding Site (Grid Box Generation) C->E D->E F Run Docking Simulation (AutoDock Vina) E->F G Analyze Docking Poses (Binding Affinity Scores) F->G H Visualize Interactions (PyMOL, ChimeraX) G->H J Final Results Interpretation H->J I Protocol Validation (Re-docking & RMSD) I->J

Caption: The computational docking workflow from preparation to analysis.

Protocol 1: Ligand Preparation using AutoDock Tools

Objective: To convert the 3D structure of this compound into the PDBQT format required by AutoDock Vina.

Materials:

  • 3D structure of the ligand (e.g., in SDF or MOL2 format).

  • AutoDock Tools (MGLTools).

Methodology:

  • Launch AutoDock Tools (ADT).

  • Import Ligand: Navigate to Ligand -> Input -> Open and select your ligand file. ADT will automatically add hydrogens.

  • Compute Charges: With the ligand selected, navigate to Ligand -> Torsion Tree -> Detect Root. Then, navigate to Ligand -> Output -> Save as PDBQT.

  • Save File: Save the file as ligand.pdbqt. This file format contains the atomic coordinates, partial charges (Q), and atom types (T) necessary for the simulation.[12]

Protocol 2: Target Protein Preparation

Objective: To prepare the PDB structure of the target protein (e.g., 1IEP) for docking.

Materials:

  • PDB file of the target protein (e.g., 1IEP.pdb).

  • AutoDock Tools (MGLTools) or UCSF ChimeraX with Dock Prep tool.[13]

Methodology:

  • Load Protein Structure: Open the PDB file in your preparation software.

  • Clean the Structure: This is a critical step to remove components that can interfere with docking.[7][14]

    • Remove Water Molecules: Delete all water (HOH) molecules. Rationale: Unless you are specifically studying water-bridged interactions, solvent molecules can occupy space in the binding pocket and prevent the ligand from being placed correctly.

    • Remove Co-crystallized Ligands and Ions: Delete any existing ligands or non-essential ions from the binding site. For our validation step later, save the original co-crystallized ligand in a separate file.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure. Rationale: Hydrogens are typically absent in crystal structures but are essential for correctly defining hydrogen bonds and electrostatic interactions.[8]

  • Assign Charges: Compute and assign partial atomic charges (e.g., Kollman charges).

  • Save as PDBQT: Save the cleaned and prepared protein structure as protein.pdbqt.

Protocol 3: Docking Simulation with AutoDock Vina

Objective: To perform the docking calculation and predict the binding poses of the ligand in the protein's active site.

Materials:

  • Prepared ligand.pdbqt file.

  • Prepared protein.pdbqt file.

  • AutoDock Vina executable.

Methodology:

  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. This is defined by a 3D grid box.

    • If a co-crystallized ligand is known (like in 1IEP): Center the grid box on the coordinates of the original ligand. A typical size is a 25Å x 25Å x 25Å cube, which is large enough to allow the new ligand to explore different orientations.

    • If the binding site is unknown (Blind Docking): Create a grid box that encompasses the entire protein surface. This requires significantly more computational time.

  • Create a Configuration File: Create a text file named conf.txt that specifies the input files and grid box parameters.[12][15]

    Rationale: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the optimal binding pose but also increase computation time.[16]

  • Run the Vina Simulation: Open a command-line terminal, navigate to the directory containing your files, and execute the following command:

    vina --config conf.txt --log log.txt

  • Retrieve Output: Vina will generate two files:

    • all_poses_output.pdbqt: Contains the coordinates of the predicted binding poses (typically 9 by default), ranked by their binding affinity.

    • log.txt: A text file containing the binding affinity scores for each pose.

Results Analysis, Interpretation, and Validation

Analyzing the results is a multi-step process that combines quantitative scores with qualitative visual inspection.

Interpreting Binding Affinity

The primary quantitative output is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy.[17]

  • A more negative score indicates a stronger, more favorable predicted binding interaction.

  • It is crucial to understand that this is a predicted value. It is most useful for ranking different compounds or different poses of the same compound, rather than as an absolute measure of binding strength.[18][19]

Visualizing Binding Interactions

The most insightful part of the analysis is the visual inspection of the top-ranked pose. Software like PyMOL or UCSF ChimeraX is used to view the all_poses_output.pdbqt file.

Steps for Visualization:

  • Load the prepared protein (protein.pdbqt) and the output poses (all_poses_output.pdbqt).

  • Focus on the top-ranked pose (Mode 1).

  • Identify and analyze the non-covalent interactions between the ligand and the protein's amino acid residues. Look for:

    • Hydrogen Bonds: Key electrostatic interactions that contribute significantly to binding specificity.

    • Hydrophobic Interactions: Contacts between nonpolar regions of the ligand and protein.

    • Pi-Stacking: Interactions between aromatic rings.

    • Salt Bridges: Interactions between charged groups.

G cluster_ligand Ligand Functional Groups cluster_protein Protein Residue Side Chains L1 Benzimidazole N-H (H-bond donor) P1 Asp, Glu (H-bond acceptor) L1->P1 H-Bond L2 Piperidinol -OH (H-bond donor/acceptor) L2->P1 H-Bond L3 Aromatic Rings (Pi-stacking) P3 Phe, Tyr, Trp (Aromatic) L3->P3 Pi-Stacking P2 Lys, Arg (H-bond donor) P2->L2 H-Bond

Caption: Potential interactions between ligand functional groups and protein residues.

Mandatory Protocol Validation: Ensuring Trustworthiness

To trust the predictions for a novel ligand, you must first validate that your docking protocol can accurately reproduce a known result.[11] This is where the co-crystallized ligand (Imatinib from 1IEP) becomes essential.

Validation Protocol:

  • Extract the Co-crystallized Ligand: Take the original, experimentally determined ligand from the PDB file and prepare it as a PDBQT file.

  • Re-dock the Ligand: Use the exact same docking protocol (prepared protein, grid box, and Vina parameters) to dock the co-crystallized ligand back into its own binding site.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Analyze Results:

    • An RMSD value of less than 2.0 Å is generally considered a successful validation.[11][20] It indicates that the docking protocol is capable of accurately reproducing the experimentally observed binding mode.

    • If the RMSD is high (> 2.0 Å), the protocol parameters (e.g., grid box size, exhaustiveness) may need to be adjusted and the validation re-run. Without successful validation, the results for any novel compound are not reliable.

Metric Description Acceptance Criterion
Binding Affinity (kcal/mol) Estimated free energy of binding for a docked pose.More negative values are better. Used for ranking.
RMSD (Å) Root Mean Square Deviation between the re-docked pose of a known ligand and its crystal structure pose.< 2.0 Å for protocol validation.[11]

Conclusion

This application note has provided a detailed, step-by-step protocol for the molecular docking of this compound. By emphasizing the rationale behind each step and incorporating a mandatory validation protocol, this guide equips researchers with the knowledge to perform scientifically sound computational analyses. The successful application of this workflow will yield valuable insights into the potential binding modes and interactions of this compound, providing a strong foundation for hypothesis-driven drug discovery and subsequent experimental investigation.

References

  • Barakat, K. H. (n.d.). Molecular Docking Tutorial. University of Alberta. Retrieved from [Link]

  • wwPDB consortium. (n.d.). Worldwide Protein Data Bank. wwPDB. Retrieved from [Link]

  • Wikipedia. (2024). Protein Data Bank. Retrieved from [Link]

  • University of Pittsburgh Health Sciences Library System. (2010). PubChem -- A database of chemical structures of small organic molecules. HSLS. Retrieved from [Link]

  • RCSB PDB. (n.d.). Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. Retrieved from [Link]

  • Grokipedia. (n.d.). Protein structure database. Retrieved from [Link]

  • Bioinformatics Review. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Retrieved from [Link]

  • BIOTECH WORLD INDIA. (n.d.). Molecular Docking : A short Overview and steps involved. Retrieved from [Link]

  • Wikipedia. (2024). PubChem. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]

  • Sayers, E. (2005). PubChem: An Entrez Database of Small Molecules. NLM Technical Bulletin, (342), e2. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Bioinformatics Review. (2024, November 24). PubChem database for drug discovery [Video]. YouTube. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Center for Computational Structural Biology. (2024, November 14). DOCKING. Retrieved from [Link]

  • Taylor & Francis. (n.d.). PubChem – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure?? Retrieved from [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PLoS ONE, 9(4), e93694.
  • Li, Y., et al. (2017). Selection of DNA-Encoded Libraries to Protein Targets within and on Living Cells. ACS Chemical Biology, 12(9), 2295–2301.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • The AutoDock Team. (n.d.). Basic docking. AutoDock Vina Documentation. Retrieved from [Link]

  • Galaxy Training Network. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 26). Molecular Docking Experiments. Retrieved from [Link]

  • Kontoyianni, M., McClellan, L. M., & Sokol, G. S. (2004). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Medicinal Chemistry, 47(22), 5585–5595.
  • RCSB PDB. (n.d.). Homepage. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]

  • Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. Retrieved from [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46.
  • BioSolveIT. (2021, March 1). webinar recording: How to design selective ligands for highly conserved binding sites [Video]. YouTube. Retrieved from [Link]

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in vitro cytotoxicity assay of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the cytotoxic potential of novel chemical entities is a cornerstone of modern drug discovery and development.[1][2][3] The benzimidazole scaffold, a privileged structure in medicinal chemistry, is found in numerous pharmacologically active molecules.[4][5] Derivatives of benzimidazole have demonstrated a wide array of biological activities, including significant anticancer effects, often by inducing apoptosis or disrupting essential cellular processes.[6][7][8]

This application note provides a comprehensive, multi-assay framework for evaluating the in vitro cytotoxicity of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol . As a Senior Application Scientist, this guide moves beyond simple protocols to explain the scientific rationale behind the experimental design, ensuring that the generated data is robust, reproducible, and mechanistically informative for researchers in pharmacology and drug development.

Compound Profile: this compound

  • Structure: A heterocyclic compound featuring a methylated benzimidazole ring linked to a piperidin-4-ol moiety.

  • Scientific Rationale for Cytotoxicity Screening: The benzimidazole core is structurally similar to purine nucleotides, allowing it to interact with various biological macromolecules.[5][8] Many derivatives have been shown to exert cytotoxic effects through mechanisms such as the inhibition of tubulin polymerization, DNA intercalation, topoisomerase inhibition, and the induction of apoptosis.[4][7] Therefore, quantifying the cytotoxic potential of this novel derivative is a critical step in characterizing its pharmacological profile.

Guiding Principle: A Multi-Parametric Approach to Cytotoxicity

A single assay provides only one perspective on cell health. A robust cytotoxicity assessment relies on a combination of methods that probe different cellular characteristics. This guide integrates three key assays to build a comprehensive toxicity profile:

  • Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases, indicating the overall metabolic health of the cell population.[9][10]

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[11][12]

  • Apoptosis vs. Necrosis (Annexin V/PI Staining): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry, providing mechanistic insight into the mode of cell death.[13][14]

Experimental Design: The Foundation of Trustworthy Data

Before proceeding to the protocols, a well-defined experimental strategy is paramount. This involves careful selection of cell lines, appropriate controls, and a logical dose-response structure.

Cell Line Selection: The Question of Relevance

The choice of cell line is critical and should be guided by the research objectives.[15][16]

  • Cancer Cell Lines: To screen for anticancer potential, a panel of cell lines from different tissue origins is recommended (e.g., A549 for lung, MCF-7 for breast, C6 for glioma).[6]

  • Non-Cancerous Control Cell Line: To assess selectivity, a non-cancerous cell line (e.g., human embryonic kidney cells like HEK293, or fibroblasts like L929) should be tested in parallel.[8][17] This allows for the calculation of a Selectivity Index (SI) , a critical parameter in drug development.

Dose-Response and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process (like cell growth) by 50%.[18][19][20] It is a key measure of a compound's potency. To determine the IC50, cells are treated with a serial dilution of the test compound.

  • Concentration Range: A wide range of concentrations should be tested initially (e.g., 0.1 µM to 100 µM) to identify the active range.

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) must be tested at the same final concentration used in the experimental wells to ensure it has no inherent toxicity.

Workflow for Comprehensive Cytotoxicity Assessment

The following diagram illustrates the overall experimental workflow, from initial cell culture to the integration of data from three distinct assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Parallel Assays cluster_mtt Metabolic Viability cluster_ldh Membrane Integrity cluster_apop Mode of Death cluster_analysis Phase 4: Data Analysis A Select & Culture Cancer & Normal Cell Lines C Seed Cells in 96-Well Plates (MTT/LDH) & 6-Well Plates (Apoptosis) A->C B Prepare Serial Dilutions of Test Compound B->C D Treat Cells with Compound (24h, 48h, 72h) C->D E MTT Assay Protocol D->E F LDH Release Assay Protocol D->F G Annexin V/PI Staining & Flow Cytometry D->G H Calculate % Viability & Plot Dose-Response Curves E->H F->H J Quantify Apoptotic vs. Necrotic Populations G->J I Determine IC50 Values H->I K Comprehensive Cytotoxicity Profile I->K J->K

Caption: Overall workflow for in vitro cytotoxicity assessment.

Protocol 1: Cell Viability by MTT Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[10][21] The amount of formazan produced is directly proportional to the number of living cells.[22]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[21]

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[21][23]

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Plate reader (absorbance at 570-590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).[23]

    • Scientist's Note: Optimal seeding density varies between cell lines and should be determined empirically to ensure cells are in the logarithmic growth phase during the assay.

  • Compound Treatment: The next day, carefully remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well and mix gently.[21][22]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to visible purple crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of MTT solvent (solubilization solution) to each well.[21]

  • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9][21] Measure the absorbance at 590 nm (with a reference wavelength of 620-630 nm if desired).[9][21]

  • Calculation:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

Protocol 2: Membrane Integrity by LDH Release Assay

This colorimetric assay quantitatively measures LDH, a stable enzyme released from the cytosol of cells with damaged plasma membranes.[12] The released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product, which is measured spectrophotometrically.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency)

  • 96-well flat-bottom plates

  • Lysis Buffer (usually 10X, provided in kits)

  • Plate reader (absorbance at 490 nm)

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT Assay protocol. It is efficient to run MTT and LDH assays on parallel plates prepared at the same time.

  • Prepare Controls: In addition to the experimental wells, prepare the following controls on the same plate:

    • Spontaneous LDH Release: Untreated control cells.

    • Maximum LDH Release: Untreated control cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint.[24]

    • Background Control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Scientist's Note: Be careful not to disturb the cell monolayer, as this can lead to falsely elevated LDH release.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[24]

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[24] Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm (reference 680 nm).[24]

  • Calculation:

    • First, correct all absorbance values by subtracting the background control absorbance.

    • Percent Cytotoxicity = ((Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay provides detailed information on the mechanism of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and incubate overnight. Treat with the test compound at concentrations around the determined IC50 value for 24-48 hours.[13][25]

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (dead) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant from the first step.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[13][25]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

Interpreting Flow Cytometry Data

The results are visualized in a quadrant plot, which differentiates cell populations:

Caption: Interpretation of Annexin V/PI flow cytometry data.

Data Presentation & Interpretation

Summarize the calculated IC50 values in a clear, tabular format for easy comparison across cell lines and time points.

Cell LineIncubation TimeIC50 (µM) ± SDSelectivity Index (SI)
A549 (Lung Cancer)24hValueValue
48hValueValue
MCF-7 (Breast Cancer)24hValueValue
48hValueValue
HEK293 (Normal Kidney)24hValueN/A
48hValueN/A
  • Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value (>2) is generally considered favorable, indicating that the compound is more toxic to cancer cells than to normal cells.[17]

Conclusion

By integrating metabolic, membrane integrity, and apoptosis assays, this comprehensive approach provides a robust and multi-faceted characterization of the in vitro cytotoxic profile of this compound. The data generated from these protocols will enable researchers to make informed decisions regarding the compound's potential as a therapeutic agent, guiding further preclinical development.

References

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Cancers (Basel). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. [Link]

  • Provost, J. J., & Wallert, M. A. MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • DeNovix. Apoptosis Assay Protocol | Technical Note 244. [Link]

  • Bentham Science. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Al-Bari, M. A. A., & Islam, M. T. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Heliyon, 9(5), e15764. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 403–406. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Yurttaş, L., Çiftçi, G. A., Aksoy, M. O., & Demirayak, Ş. (2020). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Letters in Drug Design & Discovery, 17(10), 1227-1236. [Link]

  • Protocols.io. LDH cytotoxicity assay. [Link]

  • Bentham Science Publishers. Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Visikol. The Importance of IC50 Determination. [Link]

  • Vidal, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(23), 5576. [Link]

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ResearchGate. Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important pharmaceutical intermediate. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot your experiments effectively.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-1-methyl-1H-benzoimidazole. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with piperidin-4-ol. This guide is structured to address potential issues in each of these critical steps.

Synthetic_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) o-phenylenediamine N-Methyl-o-phenylenediamine intermediate 2-Chloromethyl-1-methyl-1H-benzoimidazole o-phenylenediamine->intermediate HCl (4N) Reflux chloroacetic_acid Chloroacetic Acid chloroacetic_acid->intermediate final_product This compound intermediate->final_product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat piperidin-4-ol Piperidin-4-ol piperidin-4-ol->final_product

Caption: General synthetic route for this compound.

Part 1: Troubleshooting the Synthesis of 2-Chloro-1-methyl-1H-benzoimidazole

This section addresses common issues encountered during the synthesis of the key intermediate, 2-chloro-1-methyl-1H-benzoimidazole, from N-methyl-o-phenylenediamine and chloroacetic acid.

FAQ 1: Low or No Yield of the Desired 2-Chloro-1-methyl-1H-benzoimidazole Intermediate

Question: I am getting a low yield or no desired product during the synthesis of 2-chloro-1-methyl-1H-benzoimidazole. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in this step often points to issues with the reaction conditions, reagent quality, or the work-up procedure. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • N-Methyl-o-phenylenediamine: This starting material can be susceptible to oxidation, which can lead to colored impurities and reduced yield. Ensure you are using a high-purity reagent. If the material has darkened, consider purification by recrystallization or column chromatography before use.

    • Chloroacetic Acid: Ensure the chloroacetic acid is of high purity and free from excess water, which can interfere with the reaction.

  • Reaction Conditions:

    • Acid Catalyst: The use of a strong acid like 4N HCl is crucial for the cyclization to form the benzimidazole ring.[1][2] Ensure the correct concentration and volume of the acid are used. Insufficient acid can lead to incomplete reaction.

    • Temperature and Reaction Time: The reaction typically requires refluxing for several hours.[1][2] A common protocol involves refluxing for 4-8 hours.[1] If the reaction is incomplete, consider extending the reflux time and monitoring the progress by Thin Layer Chromatography (TLC).

    • Atmosphere: While not always strictly necessary for this reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of the starting material, potentially improving the yield and purity.

  • Work-up Procedure:

    • Neutralization: After cooling the reaction mixture, it is crucial to neutralize it carefully with a base like ammonia or sodium bicarbonate to a pH of 7-9.[1][2] This will precipitate the product. Perform the neutralization slowly and with cooling to avoid side reactions.

    • Product Isolation: The product is typically a solid that can be collected by filtration. Ensure thorough washing of the precipitate with cold water to remove any inorganic salts.

Optimized Protocol for 2-Chloro-1-methyl-1H-benzoimidazole Synthesis:

ParameterRecommended ConditionRationale
Reactant Ratio N-Methyl-o-phenylenediamine : Chloroacetic Acid (1 : 1.1)A slight excess of chloroacetic acid can help drive the reaction to completion.
Catalyst 4N Hydrochloric AcidActs as both a catalyst and a solvent for the initial condensation.[1][2]
Temperature Reflux (typically around 100-110 °C)Provides the necessary activation energy for the cyclization reaction.
Reaction Time 4 - 8 hours (monitor by TLC)Ensures the reaction proceeds to completion.
Work-up Cool to room temperature, then neutralize with aqueous ammonia to pH 7-9.Precipitates the product from the acidic solution.
Purification Recrystallization from a suitable solvent (e.g., ethanol/water)To obtain a high-purity intermediate for the next step.

Part 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Reaction

This section focuses on the coupling of 2-chloro-1-methyl-1H-benzoimidazole with piperidin-4-ol to yield the final product.

FAQ 2: Incomplete Conversion or Slow Reaction Rate in the SNAr Step

Question: The reaction between 2-chloro-1-methyl-1H-benzoimidazole and piperidin-4-ol is very slow or does not go to completion. How can I accelerate the reaction and improve the conversion?

Answer:

Incomplete conversion in an SNAr reaction is a common challenge that can be addressed by optimizing the base, solvent, and temperature. The reactivity of the 2-chloro-1-methyl-1H-benzoimidazole is a key factor; the electron-donating nature of the benzimidazole ring can make the 2-position less susceptible to nucleophilic attack compared to more activated systems.[3][4]

  • Choice of Base:

    • A suitable base is required to deprotonate the piperidin-4-ol, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

    • Potassium carbonate (K2CO3) is a commonly used inorganic base for this type of reaction.[5] It is generally effective and cost-efficient.

    • If the reaction is still slow, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) . However, these stronger bases may require anhydrous conditions and careful handling.

  • Solvent Selection:

    • The solvent plays a crucial role in an SNAr reaction. A polar aprotic solvent is generally preferred as it can solvate the cation of the base, leaving the anion more reactive, and does not protonate the nucleophile.

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they are polar aprotic solvents with high boiling points, allowing for higher reaction temperatures.[5]

    • Acetonitrile (ACN) can also be used, but its lower boiling point may limit the achievable reaction rate.

  • Temperature Optimization:

    • Increasing the reaction temperature will generally increase the reaction rate. Most SNAr reactions of this type are conducted at elevated temperatures, often in the range of 80-120 °C.

    • If using a lower boiling point solvent like acetonitrile, consider switching to DMF or DMSO to allow for higher temperatures.

Troubleshooting Decision Tree for SNAr Reaction:

SNAr_Troubleshooting start Low Conversion in SNAr Step base_check Is the base strong enough? (e.g., K2CO3) start->base_check solvent_check Is the solvent appropriate? (Polar aprotic, e.g., DMF) base_check->solvent_check Yes increase_base Action: Use a stronger base (e.g., NaH, t-BuOK) base_check->increase_base No temp_check Is the temperature high enough? (e.g., 80-120 °C) solvent_check->temp_check Yes change_solvent Action: Switch to a higher boiling polar aprotic solvent (e.g., DMSO) solvent_check->change_solvent No increase_temp Action: Increase reaction temperature temp_check->increase_temp No success Improved Conversion temp_check->success Yes increase_base->solvent_check change_solvent->temp_check increase_temp->success

Caption: Decision tree for troubleshooting low conversion in the SNAr step.

FAQ 3: Formation of Significant Side Products

Question: I am observing significant side product formation in my SNAr reaction. What are the possible side reactions and how can I minimize them?

Answer:

Side product formation can significantly reduce the yield and complicate the purification of the final product. The most common side reactions in this synthesis include:

  • N-Alkylation of the Benzimidazole Ring: The nitrogen at the 3-position of the benzimidazole ring is also nucleophilic and can potentially react with another molecule of 2-chloro-1-methyl-1H-benzoimidazole, leading to the formation of a dimeric impurity.

    • Mitigation: This is generally less of a concern when using a large excess of the piperidin-4-ol nucleophile. Ensure that piperidin-4-ol is used in at least a stoichiometric amount, and preferably a slight excess (1.1-1.2 equivalents).

  • Decomposition of Starting Materials or Product: At high temperatures, the starting materials or the final product may be susceptible to decomposition.

    • Mitigation: Monitor the reaction closely by TLC. If decomposition is observed (e.g., formation of baseline material or multiple spots), try to run the reaction at a lower temperature for a longer period.

  • Hydrolysis of the Chloro Intermediate: If there is water present in the reaction mixture, the 2-chloro-1-methyl-1H-benzoimidazole can be hydrolyzed to the corresponding 2-hydroxy derivative.

    • Mitigation: Ensure that all reagents and the solvent are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glove box or under an inert atmosphere.

Comparative Table of Reaction Conditions for SNAr:

ParameterCondition A (Standard)Condition B (For sluggish reactions)Rationale
Base K2CO3 (2.0 eq)NaH (1.2 eq)A stronger base can increase the rate of reaction for less reactive substrates.
Solvent DMFAnhydrous DMSODMSO can sometimes offer better solubility and higher reaction rates.
Temperature 100 °C120 °CHigher temperature increases reaction kinetics.
Atmosphere NitrogenArgonAn inert atmosphere is crucial when using reactive bases like NaH.

Part 3: Alternative Synthetic Strategies - The Buchwald-Hartwig Amination

For challenging substrates where the SNAr reaction gives poor yields, the Buchwald-Hartwig amination offers a powerful alternative for the formation of the C-N bond.[6][7][8][9]

FAQ 4: When should I consider using a Buchwald-Hartwig amination instead of an SNAr reaction?

Question: The SNAr reaction is not working well for my substrate. When is it appropriate to switch to a Buchwald-Hartwig amination, and what are the key considerations?

Answer:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is particularly useful for forming C-N bonds with sterically hindered or electronically deactivated aryl halides.[10][11] You should consider this alternative if:

  • You have consistently low yields with the SNAr approach even after extensive optimization.

  • Your substrate is sensitive to the high temperatures required for the SNAr reaction.

  • You are working with a more complex and precious starting material where maximizing yield is critical.

Key Components of a Buchwald-Hartwig Amination:

  • Palladium Catalyst: A palladium source is required to catalyze the reaction. Common choices include Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2 (Palladium(II) acetate).

  • Phosphine Ligand: A bulky, electron-rich phosphine ligand is essential for the catalytic cycle. The choice of ligand is critical and often needs to be screened for optimal results. Common ligands include XPhos, SPhos, and RuPhos.[6]

  • Base: A strong, non-nucleophilic base is used. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[12]

  • Solvent: Anhydrous, deoxygenated solvents are necessary. Toluene, dioxane, or THF are common choices.[12]

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow start Assemble Reaction under Inert Atmosphere add_reagents Add Pd catalyst, ligand, and base to an oven-dried flask start->add_reagents evacuate Evacuate and backfill with Nitrogen or Argon (3x) add_reagents->evacuate add_substrates Add 2-chloro-1-methyl-1H-benzoimidazole, piperidin-4-ol, and anhydrous solvent evacuate->add_substrates heat Heat the reaction mixture with stirring (typically 80-110 °C) add_substrates->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Work-up: Cool, dilute, filter through Celite, extract, and purify monitor->workup product Isolate Pure Product workup->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

References

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2013). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed. [Link]

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). ResearchGate. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]

  • Preparation technique of 2-chloromethylbenzimidazole. (n.d.).
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). National Institutes of Health. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2012). Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2012). National Institutes of Health. [Link]

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (2025). World Scientific News. [Link]

  • Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. (2018). National Institutes of Health. [Link]

  • Study of nucleophilic aromatic substitution with diaryliodonium salts. (2017). Diva-Portal.org. [Link]

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). National Institutes of Health. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2018). Semantic Scholar. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). PubMed. [Link]

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Technical Support Center: Synthesis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound, providing in-depth troubleshooting advice and optimized protocols. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to build a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant synthetic strategies for this target molecule, each with its own set of advantages and potential challenges.

  • Route A: Sequential N-Alkylation. This route involves the initial synthesis of 2-(piperidin-4-yl)-1H-benzimidazole, followed by N-methylation of the benzimidazole nitrogen.

  • Route B: Direct Coupling. This approach utilizes a pre-methylated benzimidazole precursor, such as 1-methyl-2-chloro-1H-benzoimidazole, which is then coupled with piperidin-4-ol.

The choice between these routes often depends on the availability of starting materials, scalability, and the desired impurity profile.

Troubleshooting Guide: Side Reactions and Optimization

Issue 1: Low Yield and Incomplete Conversion

Q2: My reaction yield is consistently low, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Low yields can be attributed to several factors, largely dependent on your chosen synthetic route.

For Route A (N-methylation):

  • Insufficient Deprotonation: The benzimidazole nitrogen must be sufficiently deprotonated to act as a nucleophile. If you are observing low conversion, your base may be too weak.

    • Troubleshooting:

      • Consider switching to a stronger base. A common hierarchy of bases for N-alkylation includes K₂CO₃ < Cs₂CO₃ < NaH.

      • Ensure your solvent is anhydrous, as protic solvents can quench the deprotonated benzimidazole.

  • Methylating Agent Reactivity: The choice of methylating agent is crucial.

    • Troubleshooting:

      • Methyl iodide is generally more reactive than methyl bromide. Dimethyl sulfate is another potent methylating agent.

      • Ensure your methylating agent is fresh and has not degraded.

For Route B (Direct Coupling):

  • Low Reactivity of 2-Chlorobenzimidazole: If you are attempting a nucleophilic aromatic substitution (SNAr), the reaction may be sluggish. The benzimidazole ring is not strongly electron-withdrawing, which can hinder the addition-elimination mechanism.

    • Troubleshooting:

      • Increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

      • Consider using a more polar aprotic solvent like DMSO or NMP to accelerate the reaction.

  • Catalyst Deactivation (Buchwald-Hartwig Amination): If you are employing a palladium-catalyzed Buchwald-Hartwig amination, catalyst deactivation can be a significant issue.

    • Troubleshooting:

      • Ensure strict anaerobic conditions, as oxygen can deactivate the palladium catalyst.

      • Screen different phosphine ligands. The choice of ligand is critical for stabilizing the catalyst and promoting reductive elimination.

      • Use a reliable palladium precatalyst.

Issue 2: Formation of Quaternary Benzimidazolium Salt

Q3: I am observing a significant amount of a polar, water-soluble byproduct that I suspect is the 1,3-dimethylbenzimidazolium salt. How can I prevent its formation?

The formation of the 1,3-dimethylbenzimidazolium salt is a common side reaction resulting from the over-alkylation of the benzimidazole ring. This is particularly prevalent in Route A.

Mechanism of Over-Alkylation:

G cluster_main Desired N-Methylation cluster_side Side Reaction: Over-Alkylation start_A 1-(1H-benzoimidazol-2-yl)-piperidin-4-ol product_A This compound start_A->product_A CH₃I, Base product_A_side This compound quaternary_salt 1,3-Dimethyl-2-(piperidin-4-yl)benzimidazolium iodide product_A_side->quaternary_salt Excess CH₃I

Caption: Formation of the desired product and the over-methylated quaternary salt.

Troubleshooting Strategies:

ParameterRecommendationRationale
Stoichiometry Use 1.05-1.2 equivalents of the methylating agent.Minimizes the presence of excess methylating agent available for the second alkylation.
Addition Rate Add the methylating agent slowly, preferably via syringe pump.Prevents localized high concentrations of the methylating agent.
Temperature Maintain the lowest effective reaction temperature.Reduces the rate of the second, less favorable alkylation.

Purification Protocol for Removing Quaternary Salt:

If the quaternary salt has formed, it can often be removed due to its high polarity and solubility in aqueous media.

  • Quench the reaction carefully with water.

  • Extract the crude product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer multiple times with water or brine. The quaternary salt will preferentially partition into the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 3: Potential for O-Alkylation

Q4: Is there a risk of methylating the hydroxyl group on the piperidine ring? How can I favor N-alkylation over O-alkylation?

Yes, O-alkylation of the piperidin-4-ol moiety is a potential competing side reaction, leading to the formation of 1-(1-Methyl-1H-benzoimidazol-2-yl)-4-methoxypiperidine.

Chemoselectivity: N-Alkylation vs. O-Alkylation:

G cluster_N N-Alkylation (Favored) cluster_O O-Alkylation (Side Product) start 1-(1H-benzoimidazol-2-yl)-piperidin-4-ol N_product Desired Product start->N_product Base, CH₃I O_product O-Methylated Impurity start->O_product Base, CH₃I

Caption: Competing N- and O-alkylation pathways.

Troubleshooting and Optimization:

The relative nucleophilicity of the benzimidazole nitrogen and the piperidine oxygen determines the reaction outcome. Generally, the benzimidazole anion is a softer and more potent nucleophile than the alkoxide of the secondary alcohol.

ConditionRecommendationRationale
Base Selection Use a base that selectively deprotonates the benzimidazole NH. K₂CO₃ or Cs₂CO₃ are often sufficient.Stronger bases like NaH may also deprotonate the hydroxyl group, increasing the risk of O-alkylation.
Solvent Choice Aprotic polar solvents like DMF or acetonitrile are preferred.These solvents favor N-alkylation.
Protecting Groups If O-alkylation remains a persistent issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., TBDMS, Ac) prior to N-methylation. The protecting group can be removed in a subsequent step.This strategy ensures complete chemoselectivity.

Issue 4: Hydrodehalogenation in Buchwald-Hartwig Amination

Q5: In my Buchwald-Hartwig coupling (Route B), I am observing the formation of 1-methyl-1H-benzimidazole as a significant byproduct. What is causing this?

The formation of 1-methyl-1H-benzimidazole is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.

Mechanism of Hydrodehalogenation:

G Pd_complex Ar-Pd(II)-X(L)₂ amine_adduct Ar-Pd(II)-NR₂H(L)₂ Pd_complex->amine_adduct Amine desired_product Desired Product amine_adduct->desired_product Reductive Elimination hydrodehalogenation Hydrodehalogenated Product amine_adduct->hydrodehalogenation β-Hydride Elimination (if applicable) or other pathways

Caption: Competing productive amination and hydrodehalogenation pathways.

Troubleshooting Strategies:

FactorRecommendationRationale
Ligand Choice Screen electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).These ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
Base Selection Use a non-nucleophilic, sterically hindered base like NaOtBu or LHMDS.Minimizes side reactions involving the base.
Solvent Purity Ensure the use of anhydrous, degassed solvents.Water can be a proton source for hydrodehalogenation.
Reaction Time Monitor the reaction closely and stop it upon completion.Prolonged reaction times can lead to increased byproduct formation.

By systematically addressing these potential side reactions and optimizing your reaction conditions, you can significantly improve the yield, purity, and reproducibility of your synthesis of this compound.

References

  • BenchChem. Benzimidazole N-Methylation: A Technical Support Guide. Accessed January 19, 2026.
  • Semantic Scholar. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Accessed January 19, 2026.
  • ResearchGate. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Request PDF. Accessed January 19, 2026.
  • ResearchGate. N‐Alkylation of benzimidazole. | Download Scientific Diagram. Accessed January 19, 2026.
  • Uu .diva. 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Accessed January 19, 2026.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Accessed January 19, 2026.
  • Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds. Accessed January 19, 2026.
  • Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • European Patent Office. Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition. Accessed January 19, 2026.
  • Google Patents. CA2100503C - Piperidine derivatives of benzimidazole. Accessed January 19, 2026.
  • ResearchGate. Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and... Accessed January 19, 2026.
  • PubMed. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Accessed January 19, 2026.
  • National Institutes of Health. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Accessed January 19, 2026.
  • PubMed Central. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Accessed January 19, 2026.
  • Wikipedia.
  • PubMed. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Accessed January 19, 2026.
  • Google Patents. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof. Accessed January 19, 2026.
  • ACS Omega. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Accessed January 19, 2026.
  • Google Patents. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity. Accessed January 19, 2026.
  • National Institutes of Health. Intramolecular Anodic Olefin Coupling Reactions: Using Competition Studies to Probe the Mechanism of Oxidative Cyclization Reactions. Accessed January 19, 2026.
  • PubMed. Discovery of Novel 2-(piperidin-4-yl)
  • ResearchGate. (PDF) Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Accessed January 19, 2026.
  • Google Patents. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. Accessed January 19, 2026.
  • J-GLOBAL. Development of a Regioselective N-Methylation of (Benz)
  • ResearchGate.
  • Semantic Scholar. Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)
  • Google Patents. SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES - European Patent Office - EP 3966215 B1. Accessed January 19, 2026.
  • PubMed Central. Discovery of Amide-Functionalized Benzimidazolium Salts as Potent α-Glucosidase Inhibitors. Accessed January 19, 2026.
  • MDPI. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Accessed January 19, 2026.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Accessed January 19, 2026.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Accessed January 19, 2026.
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Technical Support Center: Purification of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important benzimidazole derivative. By understanding the underlying chemical principles and potential pitfalls, you can optimize your purification strategy for higher yield and purity.

Introduction to Purification Challenges

This compound is a heterocyclic compound with multiple functional groups that contribute to its unique physicochemical properties and, consequently, its purification challenges. The presence of a basic benzimidazole ring, a piperidinol moiety, and the N-methyl group introduces complexities such as high polarity, potential for multiple protonation states, and the formation of closely related impurities during synthesis. This guide provides a structured approach to troubleshooting common issues and offers validated protocols to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing low recovery of my target compound after silica gel column chromatography. What are the likely causes and how can I improve the yield?

Answer: Low recovery from a silica column is a common issue with polar and basic compounds like this compound. The primary cause is often irreversible adsorption to the acidic silica gel. The basic nitrogen atoms in the benzimidazole and piperidine rings can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and, in severe cases, complete retention of the product on the column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a base. A common method is to slurry the silica gel in the starting eluent containing a small percentage (0.5-2%) of a volatile amine base like triethylamine (TEA) or ammonium hydroxide. This will neutralize the acidic sites on the silica surface, reducing the strong interaction with your basic compound.[1][2]

  • Optimize the Mobile Phase:

    • Increase Polarity: A mobile phase with insufficient polarity may not be strong enough to elute your highly polar compound. Gradually increase the concentration of the polar solvent (e.g., methanol in dichloromethane or ethyl acetate). A gradient elution, starting with a lower polarity and gradually increasing it, can be very effective.[3]

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine or ammonium hydroxide into your mobile phase is crucial. This competes with your compound for the acidic sites on the silica gel, improving elution and peak shape.

  • Consider an Alternative Stationary Phase: If silica gel continues to give poor recovery, consider using a less acidic or a basic stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a suitable aqueous/organic mobile phase (often with a pH modifier like formic acid or ammonium acetate) can be employed.

Issue 2: Co-elution of Impurities

Question: I am having difficulty separating my desired product from impurities, particularly the unmethylated precursor and a potential regioisomer. How can I improve the separation?

Answer: This is a frequent challenge in the synthesis of N-methylated benzimidazoles. The unmethylated starting material, 2-(piperidin-4-yl)-1H-benzimidazol-4-ol, and the N-3 methylated regioisomer often have very similar polarities to the desired N-1 methylated product, making chromatographic separation difficult.[3]

Troubleshooting Steps:

  • High-Resolution Column Chromatography:

    • Fine-tune the Eluent System: A systematic optimization of the mobile phase is key. A common eluent system for this class of compounds is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[1] Experiment with small, incremental changes in the solvent ratio to find the optimal separation window.

    • Use a Shallow Gradient: A slow, shallow gradient elution can enhance the separation of closely eluting compounds.

  • Recrystallization: If the crude product is semi-crystalline or solid, recrystallization can be a powerful purification technique. The choice of solvent is critical and will require screening.

    • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at elevated temperatures. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. Good starting points for polar compounds include alcohols (isopropanol, ethanol), acetonitrile, or mixtures with water.

  • Acid-Base Extraction: The basic nature of the benzimidazole and piperidine nitrogens can be exploited for purification.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product and basic impurities will move to the aqueous layer as their hydrochloride salts.

    • Wash the organic layer to remove any neutral or acidic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or Na2CO3) to a pH > 10 to precipitate your free base.

    • Extract the free base back into an organic solvent, dry, and concentrate. This can be effective in removing non-basic impurities.

Issue 3: Product Degradation During Purification

Question: I suspect my compound is degrading during the purification process. What are the potential causes of instability?

Answer: While benzimidazoles are generally stable, prolonged exposure to harsh conditions can lead to degradation.

Troubleshooting Steps:

  • Avoid Strong Acids: While acid-base extraction is a useful technique, prolonged exposure to strong acids should be minimized.

  • Temperature Control: Avoid excessive heat during solvent evaporation (rotary evaporation). Use a water bath at a moderate temperature (e.g., 40-50 °C).

  • Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as N-methyl-o-phenylenediamine and 1-Boc-piperidine-4-carboxylic acid (if this route is used).

  • Unmethylated Precursor: 2-(Piperidin-4-yl)-1H-benzimidazol-4-ol if the methylation is the final step.

  • N-3 Regioisomer: The isomeric product where the methyl group is on the other nitrogen of the benzimidazole ring.[3]

  • Over-methylation Product: A quaternary benzimidazolium salt, especially if an excess of the methylating agent is used.[3]

  • Residual Reagents and Catalysts: Such as the base used for methylation (e.g., K2CO3) or coupling agents.

Q2: What is the expected polarity of this compound?

A2: Due to the presence of the hydroxyl group and the two basic nitrogen atoms, this is a highly polar compound. It will likely have low Rf values on TLC in less polar solvent systems (e.g., pure ethyl acetate) and will require a polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol, for elution from silica gel.

Q3: Can I use recrystallization for purification?

A3: Yes, recrystallization can be a very effective method if your compound is a solid. The key is to find a suitable solvent or solvent system. You will need to perform small-scale solubility tests with solvents like methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water or anti-solvents like diethyl ether or hexanes.

Q4: How should I store the purified compound?

A4: As a solid, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to prevent potential long-term degradation. If in solution, it is best to store it at low temperatures (-20 °C) and use it promptly.

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

This protocol is a general guideline and may require optimization for your specific crude product.

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 Dichloromethane:Methanol) containing 1% triethylamine. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gentle pressure or gravity.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, create a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Start with a less polar mobile phase (e.g., 100% Dichloromethane with 1% TEA) and gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol over several column volumes).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M aqueous HCl. Combine the aqueous layers.

  • Wash: The initial organic layer can be discarded or worked up to isolate any non-basic impurities.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH or solid K2CO3) with stirring until the pH is >10. A precipitate of the free base should form.

  • Back Extraction: Extract the aqueous suspension three times with a fresh portion of organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free base.

Data Presentation

Table 1: Recommended Starting Conditions for Purification

Purification MethodStationary PhaseRecommended Mobile Phase / SolventKey Considerations
Column Chromatography Silica Gel (deactivated with 1% TEA)Gradient of 0-10% Methanol in Dichloromethane (+1% TEA)Essential to use a basic modifier to prevent streaking and low recovery.
Recrystallization N/AIsopropanol, Acetonitrile, or Ethanol/Water mixturesRequires the crude product to be a solid. Solvent screening is crucial.
Acid-Base Extraction N/AEtOAc or DCM for organic phase; 1M HCl and 5M NaOH for aqueous phasesEffective for removing non-basic impurities.

Visualizations

Purification Workflow Diagram

PurificationWorkflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve column Column Chromatography (Deactivated Silica) dissolve->column fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: General workflow for purification by column chromatography.

Impurity Relationship Diagram

ImpurityFormation SM Starting Material (Unmethylated Precursor) reaction Methylation (e.g., CH3I, Base) SM->reaction reaction->SM Incomplete Reaction product Desired Product (N-1 Methyl) reaction->product Major regioisomer Regioisomer (N-3 Methyl) reaction->regioisomer Minor overmethylation Quaternary Salt (Over-methylation) product->overmethylation Excess CH3I

Caption: Potential impurities from the N-methylation step.

References

  • Eriksson, J., et al. (2018). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. NIH. [Link]

  • Conti, P., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Shaikh, K. A., et al. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News. [Link]

  • Gao, C., et al. (2020). Preparation and properties of 1-methyl-1H-benzimidazole-based mesogenic compounds incorporating ethynyl moiety. Taylor & Francis Online. [Link]

  • Palacin, C., et al. (1998). Piperidine derivatives of benzimidazole.

Sources

Technical Support Center: Stability and Storage of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. Given its specific chemical structure, featuring both a benzimidazole core and a piperidin-4-ol moiety, this molecule possesses unique stability characteristics. This guide provides a framework for identifying potential degradation, establishing optimal storage conditions, and ensuring the integrity of your experimental results through proactive stability management.

Frequently Asked Questions (FAQs)

Q1: My compound is showing new peaks on my HPLC chromatogram after being stored in solution. What could be happening?

A1: The appearance of new peaks strongly suggests that your compound is degrading. The molecular structure contains two primary sites susceptible to degradation: the tertiary amine within the piperidine ring and the benzimidazole ring system.[1] The most common degradation pathway under ambient conditions in solution is oxidation, particularly of the tertiary amine, which can form an N-oxide.[1] This reaction can be accelerated by atmospheric oxygen, trace metal impurities, or exposure to light.

Q2: What are the likely degradation products I should be looking for?

A2: Based on the compound's functional groups, the primary degradation products are likely to be:

  • N-oxides: Formed by the oxidation of the piperidine nitrogen.

  • Ring-Opened Products: Further oxidation or hydrolysis, especially under harsh pH conditions, could lead to the opening of the piperidine or benzimidazole rings.[1][2]

  • Photodegradants: UV or broad-spectrum light can induce radical-based reactions, leading to a complex mixture of degradants.

Identifying these requires analytical techniques like Mass Spectrometry (MS) to determine the mass of the new peaks or Nuclear Magnetic Resonance (NMR) for structural elucidation.[3]

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3: While specific data for this exact molecule is not published, general principles for heterocyclic compounds apply.[4]

  • Solid Form: As a solid, the compound is likely more stable. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored at low temperatures (-20°C or -80°C).[5] Placing it in a desiccator can prevent moisture uptake, which could accelerate degradation.

  • In Solution: Solutions are far more prone to degradation. If you must store solutions, they should be prepared fresh. For short-term storage, use an inert solvent (e.g., anhydrous DMSO or ethanol), purge the vial with an inert gas like argon or nitrogen, and store at -80°C, protected from light.[5] Avoid repeated freeze-thaw cycles.

Q4: My solid compound has developed a slight yellow or brown tint over time. Is it still usable?

A4: A color change is a visual indicator of chemical degradation. It often points to the formation of minor oxidative or polymeric impurities, which can be highly colored even at low concentrations. While the bulk of the material may still be the parent compound, its purity is compromised. Before use, you must re-characterize the material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) to determine the actual purity. For sensitive quantitative experiments, using discolored material is not recommended.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Problem Potential Cause(s) Recommended Actions & Troubleshooting Steps
Rapid loss of parent compound peak area in HPLC analysis of a solution. Oxidative Degradation: The compound is reacting with dissolved oxygen or peroxides in the solvent. Photodegradation: The solution is being exposed to ambient or UV light.1. Solvent Quality: Use fresh, high-purity HPLC-grade solvents. Consider sparging solvents with helium or nitrogen to remove dissolved oxygen. 2. Inert Atmosphere: Prepare and store solutions under an inert gas (argon or nitrogen). 3. Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light at all stages, including autosampler trays.[6] 4. Antioxidants: For non-biological assays, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the solution, if it does not interfere with your experiment.
Inconsistent results or poor reproducibility in biological assays. Degradation in Assay Media: The compound may be unstable at the pH of your cell culture or buffer system. Adsorption to Plastics: The compound may be adsorbing to the walls of microplates or pipette tips.1. Media Stability Test: Incubate the compound in your assay buffer/media for the duration of your experiment. Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify degradation. 2. pH Optimization: If pH-dependent degradation is observed, determine if the assay can be performed in a more stable pH range. 3. Material Check: Compare results using standard polypropylene plates versus low-adhesion plates. Pre-rinsing tips and plates with the assay buffer may also help.
Precipitate forms in a stock solution stored in the freezer. Poor Solubility at Low Temperature: The chosen solvent may not be optimal for cold storage. Formation of Insoluble Degradant: A degradation product may be less soluble than the parent compound.1. Solvent Screen: Test solubility and stability in different solvents (e.g., DMSO, DMF, Ethanol). 2. Confirm Identity: Isolate the precipitate (if possible) and analyze it separately from the supernatant to determine if it is the parent compound or a degradant. 3. Storage Concentration: Consider storing stock solutions at a lower concentration to prevent precipitation upon freezing.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable sites of degradation on the this compound molecule. The primary vulnerabilities are the piperidine nitrogen and the benzimidazole ring.

G cluster_main Potential Degradation Pathways COMPOUND This compound OXIDATION Oxidation (H₂O₂, Air) COMPOUND->OXIDATION PHOTOLYSIS Photolysis (UV Light) COMPOUND->PHOTOLYSIS ACID_BASE Acid/Base Hydrolysis (Harsh pH) COMPOUND->ACID_BASE N_OXIDE Piperidine N-Oxide OXIDATION->N_OXIDE RING_OPENED Ring-Opened Products OXIDATION->RING_OPENED Further Oxidation RADICAL_PRODUCTS Radical-Derived Products PHOTOLYSIS->RADICAL_PRODUCTS ACID_BASE->RING_OPENED

Caption: Potential degradation pathways for the target compound.

Protocol: Forced Degradation Study to Identify Instabilities

To proactively understand your compound's stability profile, a forced degradation study is essential.[7][8] This involves intentionally stressing the compound under various conditions to identify its vulnerabilities. This protocol is a standard approach outlined by regulatory bodies like the ICH.[6][9][10]

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound. The goal is to achieve 5-20% degradation, which is sufficient for detection without completely destroying the sample.[7][9][11]

Materials:

  • Target compound

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

  • HPLC system with UV or MS detector

Workflow Diagram:

G cluster_stress Stress Conditions (Target: 5-20% Degradation) START Prepare 1 mg/mL Stock Solution of Compound ACID Acid Hydrolysis (0.1 M HCl, RT & 60°C) START->ACID Expose aliquots BASE Base Hydrolysis (0.1 M NaOH, RT & 60°C) START->BASE Expose aliquots OXIDATION Oxidative (3% H₂O₂, RT) START->OXIDATION Expose aliquots THERMAL Thermal (80°C, Solid & Solution) START->THERMAL Expose aliquots PHOTO Photolytic (ICH Q1B Light Exposure) START->PHOTO Expose aliquots ANALYZE Analyze All Samples by Validated HPLC Method ACID->ANALYZE Neutralize/Dilute as needed BASE->ANALYZE Neutralize/Dilute as needed OXIDATION->ANALYZE Neutralize/Dilute as needed THERMAL->ANALYZE Neutralize/Dilute as needed PHOTO->ANALYZE Neutralize/Dilute as needed END Identify Degradants & Determine Stability Profile ANALYZE->END

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This will be your "control" or T=0 sample.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep one sample at room temperature and another in a water bath at 60°C.

    • Monitor over time (e.g., 2, 8, 24 hours). Once target degradation is reached, neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same temperature and time course as the acid hydrolysis.

    • Neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature and monitor (oxidation is often rapid). Check at 1, 4, and 8 hours.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 80°C.

    • Place a vial of the stock solution in the oven at 80°C.

    • Analyze after 24 and 48 hours.[1]

  • Photostability:

    • Expose both solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6][11]

    • Keep a control sample wrapped in foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with a T=0 control, using a suitable stability-indicating HPLC method. The method must be able to resolve the parent peak from all newly formed degradant peaks.[3][12]

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information on the degradants.

Data Interpretation: By comparing the chromatograms of the stressed samples to the control, you can identify the conditions under which the compound is unstable. The pattern of degradation will provide crucial insights into the optimal storage and handling procedures for your specific research needs, ensuring the integrity and reproducibility of your future experiments.

References

  • Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
  • Resolve Mass Laboratories. (2023, November 5).
  • Separation Science. (2024, March 24). Analytical Techniques In Stability Testing.
  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 526–532.
  • Resolve Mass Laboratories. (2023, September 20).
  • Pharmaguideline. (n.d.).
  • Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Sciences & Research, 4(1).
  • Creative BioMart. (n.d.). Pharmaceutical Stability Analysis.
  • Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • International Journal of Creative Research Thoughts. (n.d.).
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Glasius, M., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 117(4), 665–676.
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(8), 3043–3048.
  • Kaltak, M., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542–551.
  • HunterLab. (2024, December 18). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • Pashchevskaya, E. V., et al. (2018). Deprotonation constants of benzimidazole and stepwise stability constants of its copper(II) complexes in aqueous dioxane. Russian Journal of General Chemistry, 88, 1459–1463.
  • Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 45(4), 349–354.
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.). Benzimidazole.
  • Mase, T., et al. (2006). Study on the synthesis and its mechanism for benzimidazole derivatives. Journal of Heterocyclic Chemistry, 43(3), 731-735.
  • University of Calgary. (n.d.). Heterocyclic Chemistry.
  • Britannica. (n.d.). Heterocyclic compound.
  • Dera, R., & Towns, A. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?
  • Thermo Fisher Scientific. (n.d.). Heterocyclic Compounds.
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.

Sources

interpreting complex NMR spectra of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Complexity of this compound

Welcome to the technical support center for the spectral analysis of complex heterocyclic molecules. The compound this compound presents a fascinating yet challenging case for NMR interpretation. Its structure marries a rigid aromatic benzimidazole system with a flexible aliphatic piperidine ring, introducing several layers of complexity including overlapping signals, conformational dynamics, and exchangeable protons. This guide is designed as a series of frequently asked questions (FAQs) to troubleshoot common issues encountered during the spectral analysis of this molecule and similar structures, providing both theoretical explanations and practical, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial spectra are very complex. Where should the main proton (¹H) and carbon (¹³C) signals for this molecule even appear?

A1: Establishing a Baseline

Interpreting a complex spectrum begins with predicting the expected chemical shift regions for different parts of the molecule. The structure contains distinct environments: an N-methyl group, a substituted benzimidazole ring, and a piperidin-4-ol ring.

dot graph "Molecule_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Annotated structure of this compound.

Below is a table summarizing the anticipated chemical shift ranges based on known values for similar chemical fragments.[1][2][3][4][5][6][7]

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Benzimidazole Moiety
N-CH₃~3.7 - 4.0~30 - 35Singlet, typically deshielded by the aromatic system.
Aromatic (H4', H5', H6', H7')~7.1 - 7.8~110 - 145Complex multiplet region. Exact shifts depend on substitution.[1][8]
C2 (Imino Carbon)-~150 - 160Quaternary carbon, often a key identifier in ¹³C NMR.[9][10]
C3a, C7a-~135 - 145Quaternary carbons at the ring fusion.
Piperidin-4-ol Moiety
Hα (H2'/H6' axial & eq)~3.0 - 4.0~45 - 55Diastereotopic protons adjacent to nitrogen. Often broad or complex.
Hβ (H3'/H5' axial & eq)~1.5 - 2.2~30 - 40Diastereotopic protons. May overlap with other aliphatic signals.
Hγ (H4')~3.6 - 4.2~65 - 75Methine proton adjacent to the hydroxyl group.[11]
-OHHighly variable (1.0 - 5.5)-Broad singlet, position is solvent and concentration dependent.[12][13][14]
Q2: The piperidine protons (Hα, Hβ) are broad and heavily overlapped. Why don't they show clean splitting patterns?

A2: The Challenge of Conformational Dynamics

The complexity in the piperidine region is a classic sign of dynamic conformational exchange. The piperidine ring is not static; it rapidly interconverts between two chair conformations on the NMR timescale.[15][16][17]

  • Causality: In any given chair conformation, the protons at each position are either axial (pointing up/down) or equatorial (pointing out). These two environments have different chemical shifts.

  • The NMR Timescale: If the chair-chair "flip" is fast relative to the NMR timescale, the spectrometer observes an average of the axial and equatorial positions, which can result in a sharpened, averaged signal. If the flipping is slow, you would see distinct signals for both axial and equatorial protons.

  • Intermediate Exchange: For many substituted piperidines at room temperature, the rate of interconversion is intermediate. This intermediate exchange rate is a primary cause of signal broadening, as the spectrometer struggles to resolve the distinct axial and equatorial states. The bulky benzimidazole group can further influence this equilibrium.[18][19]

dot graph "Chair_Flip" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Chair-chair interconversion of the substituted piperidine ring.

Troubleshooting Step: Run a variable temperature (VT) NMR experiment. Cooling the sample may slow the interconversion enough to resolve distinct axial and equatorial signals (the slow-exchange regime). Conversely, heating the sample can accelerate the flip, leading to sharper, time-averaged signals (the fast-exchange regime).[18]

Q3: The hydroxyl (-OH) proton signal is a broad singlet and its position changes between samples. How can I be sure which peak it is?

A3: Identifying Exchangeable Protons with a D₂O Shake

The behavior you're observing is characteristic of a labile proton, such as that of an alcohol (-OH) or amine (-NH). These protons can undergo rapid chemical exchange with other labile protons in the sample (like trace water) or with each other via hydrogen bonding.[12][13][14] This rapid exchange decouples them from adjacent protons, causing the signal to appear as a singlet, and its chemical shift becomes highly sensitive to solvent, temperature, and concentration.[11]

The definitive method to identify an -OH or -NH peak is a D₂O exchange experiment , often called a "D₂O shake."[11][20]

  • Acquire Standard ¹H NMR: Run a standard proton NMR of your sample in a suitable solvent (e.g., CDCl₃, DMSO-d₆).

  • Identify Suspected Peak: Note the chemical shift and appearance of the suspected broad -OH singlet.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 20-30 seconds to ensure mixing. The labile proton (H) will exchange with deuterium (D) from the D₂O.

    • R-OH + D₂O ⇌ R-OD + HOD

  • Re-acquire Spectrum: Place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum.

  • Analyze: The peak corresponding to the -OH proton will have disappeared or significantly decreased in intensity, confirming its identity. A new, likely broad peak for HOD may appear.[11][12]

Q4: The four aromatic protons are in a very narrow region. How can I assign them definitively?

A4: Leveraging 2D NMR for Unambiguous Assignments

While the aromatic region (~7.1-7.8 ppm) may appear as an indecipherable multiplet in the 1D spectrum, two-dimensional (2D) NMR techniques can resolve these signals by correlating nuclei through bonds or through space.[21][22][23] A combination of COSY, HSQC, and HMBC experiments is the gold standard for complete structural elucidation.[24][25][26]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This will reveal the connectivity between adjacent protons on the benzimidazole ring.[24][25]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation). This is crucial for assigning the carbon signals corresponding to each aromatic proton.[24][25]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is powerful for identifying quaternary carbons and piecing the molecular fragments together. For instance, the N-CH₃ protons should show an HMBC correlation to C2 and C7a of the benzimidazole ring.[24][25]

dot graph "2D_NMR_Workflow" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for structure elucidation using 2D NMR techniques.

Q5: What is the most effective first step to clean up the crowded aliphatic region from the piperidine ring?

A5: Using HSQC to Deconvolute Overlapping Signals

The ¹H-¹³C HSQC experiment is the most powerful first step for resolving overlapping proton signals in the aliphatic region.[19][21] It works by spreading the proton signals out along a second dimension based on the chemical shift of the carbon atom to which they are directly attached. Since ¹³C spectra have a much wider chemical shift range (~0-220 ppm) compared to ¹H spectra (~0-12 ppm), signals that overlap in the 1D proton spectrum are often well-separated in the 2D HSQC plot.

  • Sample Preparation: Prepare a reasonably concentrated sample (~5-15 mg) in a suitable deuterated solvent (~0.6 mL) to ensure a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Spectrometer Setup: Tune and lock the spectrometer. Optimize the shimming to ensure a homogeneous magnetic field, which is critical for high-quality 2D spectra.[18]

  • Select HSQC Experiment: Choose a standard HSQC pulse program from the spectrometer's library (e.g., hsqcedetgpsp on Bruker instruments, which also provides editing to distinguish CH/CH₃ from CH₂ signals).

  • Set Parameters:

    • ¹J(CH) Coupling Constant: Set the one-bond coupling constant to an average value for aliphatic C-H bonds, typically 145 Hz . This value is used by the pulse sequence to optimize the transfer of magnetization.

    • Spectral Widths: Ensure the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions are wide enough to encompass all expected signals.

    • Acquisition Time & Scans: A sufficient number of scans (e.g., 2-8) per increment and a reasonable number of increments in the ¹³C dimension (e.g., 256) are needed for good resolution and sensitivity.

  • Data Processing: After acquisition, the data is Fourier transformed in both dimensions. Phase correction may be required.

  • Interpretation: Each peak (cross-peak) in the 2D spectrum represents a correlation between a proton (y-axis) and its directly attached carbon (x-axis). You can now clearly distinguish the Hα/Cα, Hβ/Cβ, and Hγ/Cγ pairs, even if their proton signals were overlapped in the 1D spectrum.

References
  • Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1630. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry–A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed, 26(28), 6141-6146. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. [Link]

  • Casy, A. F. (1982). Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 18(3), 157-162. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567. [Link]

  • Mendoza-Castillo, J. J., et al. (2021). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3192. [Link]

  • Pandiarajan, K., & Manimekalai, A. (2003). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 115(3), 231-239. [Link]

  • El kihel, A., Essassi, E. M., & Bauchat, P. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Journal of Saudi Chemical Society, 14(4), 361-364. [Link]

  • ResearchGate. (2014). Calculated and experimental ¹³C chemical shifts of the imidazole and substituent parts. [Link]

  • Reddit. (2023). OH and NH Signals in HNMR in Organic Chemistry. r/Chempros. [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of benzimidazole salt 2e in CDCl₃. [Link]

  • ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass Blog. [Link]

  • Knowbee Tutoring. (2015). OH and NH Signals in HNMR in Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Puget Sound. (n.d.). Interpreting NMR spectra. [Link]

  • Do, Q. N., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 15(10), 1262. [Link]

  • ResearchGate. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Derome, A. E. (1986). Modern NMR techniques for structure elucidation. Tetrahedron, 42(12), 3123-3146. [Link]

  • University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. [Link]

  • Weiss, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2506–2519. [Link]

  • Diamanti, E., & Gkikas, D. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

  • Manimekalai, A., & Jayabharathi, J. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 852-859. [Link]

  • Ge, D. H., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. ChemCatChem, 5(8), 2183-2186. [Link]

  • The Royal Society of Chemistry. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 6, 108341-108351. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-429. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). ¹H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES. [Link]

  • Marini, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol derivatives. This guide is structured to provide practical, experience-driven solutions to common challenges encountered during synthesis, optimization, and biological evaluation. Our goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and rationally design next-generation compounds with enhanced biological activity.

Section 1: Synthesis and Purification - FAQs & Troubleshooting

The synthesis of the benzimidazole-piperidine scaffold is a well-established but nuanced process. Low yields and purification difficulties are common hurdles. This section addresses the most frequent issues.

Question 1: My initial condensation of o-phenylenediamine with piperidine-4-carboxylic acid to form the 2-(piperidin-4-yl)-1H-benzimidazole core is resulting in very low yields (<40%). What are the primary causes and how can I optimize this step?

This is a critical step and low yields often stem from suboptimal reaction conditions or side reactions.[1] The classical Phillips-Ladenburg reaction requires high temperatures, which can lead to degradation.[1]

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature and Time: While literature may report refluxing in 4M HCl for extended periods (e.g., 48 hours), this can lead to product degradation.[2] Consider a systematic approach to optimize both temperature and reaction time. A lower temperature for a longer duration, or a higher temperature for a shorter period, might be optimal.

    • Solvent Choice: The choice of acid and solvent is critical. While aqueous HCl is common, polyphosphoric acid (PPA) can act as both a catalyst and a dehydrating agent, often improving yields at slightly elevated temperatures (150-180°C). However, the workup can be more challenging.

  • Inappropriate Catalyst: The reaction can be sluggish without a suitable catalyst.[1] While strong acids are standard, Lewis acids have also been shown to be effective catalysts for benzimidazole synthesis and may offer milder reaction conditions.[3]

  • Purity of Reagents: Impurities in either the o-phenylenediamine or the piperidine-4-carboxylic acid can significantly interfere with the reaction, leading to unwanted side products.[1] Ensure the purity of your starting materials using techniques like recrystallization or column chromatography before proceeding.

  • Alternative "Green" Methods: Consider non-conventional synthesis methods that can offer faster reactions and higher yields.[4] Microwave-assisted synthesis, in the presence of an ionic liquid or a solid acid catalyst, can dramatically reduce reaction times from hours to minutes and improve yields.[3][5][6]

Question 2: I'm having difficulty with the selective N-1 methylation of the benzimidazole ring. I'm getting a mixture of N-1 and N-3 methylated products, or no reaction at all. What should I do?

Alkylation of the benzimidazole nitrogen can be non-selective. The key is to control the deprotonation and the reactivity of the alkylating agent.

Potential Causes & Recommended Solutions:

  • Base Selection: A strong, non-nucleophilic base is crucial for selectively deprotonating the benzimidazole nitrogen. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard choice. Ensure the NaH is fresh and the solvent is anhydrous.

  • Methylating Agent: Use a reactive methylating agent like methyl iodide (MeI) or dimethyl sulfate. Add the agent slowly at a reduced temperature (e.g., 0°C) after the deprotonation is complete to control the reaction's exothermicity and improve selectivity.

  • Reaction Temperature: After adding the methylating agent, allow the reaction to warm slowly to room temperature. Running the reaction at elevated temperatures can decrease selectivity and lead to side products.

  • Protection-Deprotection Strategy: If selectivity remains an issue, consider protecting the piperidine nitrogen with a Boc group first. This can alter the electronic properties and steric environment, potentially improving the selectivity of the benzimidazole N-methylation. The Boc group can be easily removed later with an acid like TFA or HCl.

Question 3: Purification of my final, substituted derivatives is proving difficult. The compounds are streaking on TLC and are hard to separate by column chromatography. What are some effective purification strategies?

The basic nitrogen atoms in both the benzimidazole and piperidine rings can interact strongly with silica gel, leading to poor chromatographic performance.

Recommended Solutions:

  • Modify the Stationary Phase:

    • Basic Alumina: For highly basic compounds, switching from silica gel to basic or neutral alumina can significantly improve separation by reducing strong ionic interactions.

    • Treated Silica: Pre-treating your silica gel by slurrying it with a solvent system containing a small amount of a volatile base (e.g., 1-2% triethylamine or ammonia in methanol) can "deactivate" the acidic silanol groups, leading to sharper peaks and better separation.

  • Optimize the Mobile Phase:

    • Amine Additives: Always include a small percentage (0.5-2%) of a basic additive like triethylamine (TEA) or ammonium hydroxide in your eluent (e.g., DCM/Methanol/TEA) to compete with your compound for binding to the silica.

  • Alternative Purification Methods:

    • Preparative HPLC: For challenging separations or to achieve very high purity, reverse-phase preparative HPLC is an excellent option. Use a C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like 0.1% TFA or formic acid. You will then need to neutralize the collected fractions and extract your product.

    • Crystallization/Salt Formation: If your compound is crystalline, recrystallization from a suitable solvent system can be a highly effective final purification step. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can sometimes facilitate crystallization and purification.

Section 2: Enhancing Biological Activity - A Guide to Rational Drug Design

Once a synthetic route is established, the next phase is to rationally modify the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties. This requires a deep understanding of the structure-activity relationship (SAR).

Question 1: My lead compound shows modest activity. Based on known SAR for the benzimidazole-piperidine scaffold, which positions should I prioritize for modification to improve potency?

The literature on benzimidazole and piperidine derivatives provides strong guidance on which positions are most likely to influence biological activity.[7][8] Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring, and modifications to the piperidine ring, are known to be critical.[7][8][9]

Key Positions for Modification:

  • Benzimidazole C5/C6 Positions: This is often the most fruitful area for exploration. The nature and position of substituents on the benzene ring can significantly impact binding affinity and selectivity.[7][8]

    • Rationale: Introducing small, lipophilic, or electron-withdrawing groups here can modulate interactions with target proteins. For example, groups like chloro, fluoro, trifluoromethyl, or cyano can alter the electronic landscape of the aromatic system and explore new binding pockets.

  • Piperidine 4-OH Group: The hydroxyl group is a key hydrogen bonding feature.

    • Rationale: You can explore its role by converting it to an ether (e.g., -OCH₃) or an ester (e.g., -OC(O)CH₃). This probes whether a hydrogen bond donor or acceptor is preferred at this position and can also significantly alter lipophilicity and cell permeability.

  • Piperidine Nitrogen (via alternative synthesis): While your core scaffold has the piperidine nitrogen attached to the C2 of the benzimidazole, other derivatives link substituents to this nitrogen.[10][11] If you synthesize a related series where the piperidine N is free, this becomes a primary site for adding diverse chemical groups (e.g., benzyls, sulfonamides) to probe for additional binding interactions.[9][11]

  • Benzimidazole N1-Methyl Group: The methyl group is a small, lipophilic placeholder.

    • Rationale: Replacing the methyl group with larger alkyl chains (ethyl, propyl) or benzyl groups can explore larger hydrophobic pockets in the target's binding site.[7] This modification can, however, impact CNS exposure.[12]

SAR Summary Table: Benzimidazole-Piperidine Derivatives

The following table summarizes common substitutions and their observed effects on biological activity, providing a starting point for your design strategy.

Position for SubstitutionSubstituent TypeGeneral Effect on ActivityExample Target Class / DataCitation
Benzimidazole C5/C6 Electron-withdrawing (e.g., -CF₃, -CN)Often increases potencyAntiparasitic (pIC₅₀ up to 6.63)[13]
Halogens (e.g., -Cl, -F)Can improve potency and metabolic stabilityOGG1 Inhibition (Br at C4 gave 300 nM potency)[10]
Hydrophilic groups (e.g., -OCH₃)Favors COX-2 inhibition over COX-1Anti-inflammatory[7]
Piperidine N1 Phenyl sulfonamidesPromising anti-inflammatory activityAnti-inflammatory (79.6-84.2% inhibition)[9][11]
Benzyl groupsCan confer agonism at Sigma-1 ReceptorsS1R Agonism (Kᵢ = 3.2 nM)[14]
Benzimidazole C2 Phenyl-substituted groupsCan lead to COX and 5-LOX inhibitionAnti-inflammatory[7]
Acetamide moietySignificantly improved bradykinin B1 antagonismBradykinin Receptor (IC₅₀ from 3500 nM to 15 nM)[7]
Logical Flow for Lead Optimization

The following diagram illustrates a typical decision-making workflow for optimizing your lead compound based on initial screening results.

lead_optimization_flow Start Start: Initial Hit Compound (e.g., IC50 = 5 µM) SAR_Analysis SAR Analysis: Synthesize Analogs at C5/C6 (e.g., -Cl, -F, -CF3) Start->SAR_Analysis Assay1 In Vitro Potency Assay SAR_Analysis->Assay1 Decision1 Potency Improved? Assay1->Decision1 Decision1->SAR_Analysis No (Try other positions) Solubility_ADME Assess Solubility & Permeability (e.g., PAMPA, Caco-2) Decision1->Solubility_ADME Yes Decision2 Good Drug-like Properties? Solubility_ADME->Decision2 Modify_OH Modify 4-OH Group (Ester/Ether Formation) Decision2->Modify_OH No In_Vivo Proceed to In Vivo Efficacy Studies Decision2->In_Vivo Yes Assay2 Re-assess Potency & ADME Modify_OH->Assay2 Assay2->Decision1 Stop End: Optimized Lead Candidate In_Vivo->Stop screening_workflow Compound_Library Compound Library (New Derivatives) Primary_Screen Primary Screen (Single High Concentration) Compound_Library->Primary_Screen Decision_Hit Activity > 50%? Primary_Screen->Decision_Hit Dose_Response Dose-Response Assay (Calculate IC50) Decision_Hit->Dose_Response Yes Inactive Inactive Decision_Hit->Inactive No Cytotoxicity Counter-Screen (e.g., MTT Assay for Cytotoxicity) Dose_Response->Cytotoxicity Decision_Valid Potent & Non-toxic? Cytotoxicity->Decision_Valid Selectivity Selectivity Profiling (Test against related targets) Decision_Valid->Selectivity Yes Decision_Valid->Inactive No (Cytotoxic) Validated_Hit Validated Hit for Lead Optimization Selectivity->Validated_Hit

Caption: A general workflow for biological screening of novel compounds.

References

  • Benchchem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
  • Benchchem. Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide.
  • Bukhari SNA, Jantan I, Jasamai M, et al. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel). 2021;14(7):663. Available from: [Link]

  • McLean NJ, Cheeseman M, Densmore J, et al. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H-1-antihistamines for insomnia. ResearchGate. Published online August 9, 2025. Available from: [Link]

  • Benchchem. A Technical Guide to the Biological Activities of 3-Substituted Piperidine Derivatives.
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  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available from: [Link]

  • Sharma S, Dangi N, Mittal N, Kalra N. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. Published online June 19, 2023. Available from: [Link]

  • Mohammed LA, Hranjec M. A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Who we serve. Published online August 17, 2023. Available from: [Link]

  • Zhang Y, Li Y, Liu Z, et al. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Frontiers in Chemistry. 2020;8. Available from: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with... Available from: [Link]

  • Li Y, Yu Y, Yang Z, et al. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2020;30(23):127593. Available from: [Link]

  • Sivaraja N, Sakthivel K, Kikushima K, et al. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. 2025;15(58):35509-35531. Available from: [Link]

  • ResearchGate. Heterocyclic Compounds: A Study of its Biological Activity. Available from: [Link]

  • Pérez-Villanueva J, Santos R, Hernández-Campos A, et al. Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.
  • Al-Mawla L, Al-Salami O, Al-Sultani K. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. 2022;27(21):1326. Available from: [Link]

  • Maggio B, Raimondi MV, Cascioferro S, et al. Editorial: Emerging heterocycles as bioactive compounds. Frontiers. Published online April 25, 2023. Available from: [Link]

  • Doflin A. Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Organic and Pharmaceutical Chemistry. 2024;1(1). Available from: [Link]

  • Bukhari SNA, Jantan I, Jasamai M, et al. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. Published online July 11, 2021. Available from: [Link]

  • Chung NT, Dung VC, Duc D, et al. Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. 2023;13(48):34185-34212. Available from: [Link]

  • Sarno F, Crespan E, Hudgens TL, et al. Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Journal of Medicinal Chemistry. 2020;63(15):8250-8269. Available from: [Link]

  • Yesuf J, Marge S. Statistical Tools to Optimize the Recovery of Bioactive Compounds from Marine Byproducts. MDPI. 2023;11(11):2606. Available from: [Link]

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  • World Scientific News. Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). Available from: [Link]

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  • Parmar TH, Vala H, Parmar N, et al. Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Semantic Scholar. Available from: [Link]

  • Le T, Tran T, Nguyen M, et al. Optimization of the Extraction Process for Bioactive Compounds from the Root Barks of Moringa oleifera. Natural Product Sciences. 2020;26(4):332-339. Available from: [Link]

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  • Racané L, Zlatar I, Perin N, et al. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. 2021;26(16). Available from: [Link]

  • Google Patents. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.

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Technical Support Center: Scaling Up the Synthesis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important heterocyclic compound.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis involves the formation of a benzimidazole ring system coupled with a piperidine moiety. While the small-scale synthesis may be straightforward, scaling up the reaction presents unique challenges that require careful consideration of reaction conditions, reagent purity, and process safety. This guide will walk you through the critical aspects of this synthesis, offering practical solutions to common problems encountered in the lab and during scale-up.

Reaction Overview

The synthesis of this compound typically proceeds via a multi-step sequence. A common route involves the condensation of N-methyl-o-phenylenediamine with a suitable piperidine-4-carboxylic acid derivative, followed by reduction of the resulting amide or a related intermediate. An alternative approach is the N-arylation of piperidin-4-ol with a pre-formed 2-chloro-1-methyl-1H-benzoimidazole.

Logical Workflow for Synthesis

cluster_0 Route A: Condensation Approach cluster_1 Route B: N-Arylation Approach A1 N-Methyl-o-phenylenediamine A3 Condensation A1->A3 A2 Piperidine-4-carboxylic acid derivative A2->A3 A4 Intermediate Amide A3->A4 A5 Reduction A4->A5 A6 This compound A5->A6 B1 2-Chloro-1-methyl-1H-benzoimidazole B3 N-Arylation B1->B3 B2 Piperidin-4-ol B2->B3 B4 This compound B3->B4

Caption: Synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Low or No Product Yield
Potential Cause Troubleshooting & Optimization
Poor Quality Starting Materials Impurities in the o-phenylenediamine or piperidine derivatives can significantly hinder the reaction. It is crucial to use high-purity starting materials. Consider recrystallization or column chromatography of the starting materials if their purity is questionable.[1][2]
Inefficient Catalyst or Incorrect Loading For N-arylation routes, the choice and amount of catalyst (e.g., palladium or copper-based) are critical.[3][4] Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading; while increasing the amount can sometimes improve yields, an excess can also lead to side reactions.[1]
Suboptimal Reaction Temperature Benzimidazole formation and N-arylation reactions are often temperature-sensitive. If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, excessively high temperatures can lead to decomposition of starting materials or products and the formation of byproducts.[5] It is recommended to perform small-scale experiments to determine the optimal temperature range.
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Incorrect Solvent The choice of solvent can significantly impact reaction rate and yield.[1] For condensation reactions, polar aprotic solvents like DMF or DMSO are often used. For N-arylations, toluene or dioxane are common choices. The solvent should be anhydrous, as water can interfere with many of the catalysts and reagents used.
Formation of Multiple Products/Side Products
Potential Cause Troubleshooting & Optimization
Formation of 1,2-disubstituted Benzimidazoles A common side product in benzimidazole synthesis is the 1,2-disubstituted benzimidazole.[1] To favor the formation of the desired 2-substituted product, use a 1:1 stoichiometry or a slight excess of the o-phenylenediamine.[1]
Over-alkylation In reductive amination approaches, over-alkylation can be a significant issue, leading to the formation of tertiary amines.[6] Careful control of stoichiometry and the slow addition of the reducing agent can help minimize this side reaction.
Oxidation of o-Phenylenediamine o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[1]
Side Reactions of the Piperidine Moiety The secondary amine of the piperidine ring can undergo side reactions if not properly managed. In some synthetic routes, protection of the piperidine nitrogen with a group like Boc may be necessary to ensure selective reaction at the desired position.[3]
Difficulty in Product Purification
Potential Cause Troubleshooting & Optimization
Similar Polarity of Product and Impurities If the desired product and impurities have similar polarities, separation by column chromatography can be challenging.[1] Experiment with different solvent systems for chromatography. Alternatively, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.[5]
Product is an Oil and Does Not Crystallize Attempt to form a crystalline salt of the amine product.[5] If salt formation is unsuccessful, purification by large-scale column chromatography or vacuum distillation may be necessary.[5]
Presence of Colored Impurities Colored impurities often arise from the oxidation of starting materials like o-phenylenediamine.[1] Treatment of the crude product with activated carbon can sometimes help to remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the benzimidazole core?

A1: The most prevalent method is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8] This reaction is typically acid-catalyzed and can be performed under various conditions, including microwave irradiation to accelerate the reaction.[9]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions require efficient heat transfer to prevent runaway reactions and the formation of byproducts.[5]

  • Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, affecting selectivity and yield.[5]

  • Reagent Addition: The rate of addition of reagents, especially catalysts and strong bases or acids, should be carefully controlled.

  • Reaction Time: The optimal reaction time may differ between small-scale and large-scale synthesis and should be carefully monitored.[5]

Q3: What are the recommended purification techniques for the final product on a larger scale?

A4: For scale-up purification, the following techniques are recommended:

  • Crystallization/Recrystallization: This is often the most efficient and cost-effective method for purifying solid products on a large scale. Forming a salt of the final product can often facilitate crystallization.[5]

  • Column Chromatography: While less ideal for very large quantities, automated flash chromatography systems can be used for multi-gram scale purification.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole (Intermediate)

This protocol describes the condensation of o-phenylenediamine with piperidine-4-carboxylic acid.

Materials:

  • o-Phenylenediamine

  • Piperidine-4-carboxylic acid

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add o-phenylenediamine (0.01 mol), piperidine-4-carboxylic acid (0.01 mol), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approximately 20 mol%).

  • Heat the mixture to reflux and continue heating for 3-4 hours, collecting the water that is formed in the Dean-Stark trap.[10]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid, wash with cold toluene, and dry under vacuum to yield 2-(piperidin-4-yl)-1H-benzo[d]imidazole.[10]

Protocol 2: N-Methylation of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole

This protocol describes the methylation of the benzimidazole nitrogen.

Materials:

  • 2-(Piperidin-4-yl)-1H-benzo[d]imidazole

  • Methyl iodide

  • Potassium carbonate

  • Acetone

Procedure:

  • To a round-bottom flask, add 2-(piperidin-4-yl)-1H-benzo[d]imidazole (1.0 equiv.), potassium carbonate (2.0 equiv.), and acetone.

  • Stir the mixture at room temperature and add methyl iodide (1.2 equiv.) dropwise.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Monitoring Reaction by TLC
  • Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate alongside spots of the starting materials.

  • Develop the TLC plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicates that the reaction is proceeding.[1]

A Low Yield B Impure Starting Materials? A->B D Suboptimal Conditions? A->D F Side Product Formation A->F K Purification Difficulty A->K C Purify Starting Materials B->C Yes B->D No E Optimize T, Time, Solvent D->E Yes G Incorrect Stoichiometry? F->G I Oxidation? F->I H Adjust Stoichiometry G->H Yes G->I No J Use Inert Atmosphere I->J Yes L Similar Polarity? K->L N Product Oily? K->N M Try Different Solvent System L->M Yes L->N No O Attempt Salt Formation N->O Yes

Caption: Troubleshooting logic for common issues.

References

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
  • BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
  • BenchChem. (n.d.). Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine.
  • National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
  • ACS Publications. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications.
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • The University of Manchester. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.
  • ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent.
  • Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
  • National Institutes of Health. (n.d.). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1.
  • World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl).
  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • BenchChem. (n.d.). The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • BenchChem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • RSC Publishing. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
  • MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
  • MDPI. (n.d.). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine.
  • BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • ResearchGate. (2025). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
  • PubChem. (n.d.). 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one.
  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole.
  • Pharmaffiliates. (n.d.). CAS No : 38385-95-4 | Product Name : 2-Piperidin-4-yl-1H-benzimidazole.

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Validation & Comparative

A Comparative Guide to Benzimidazole-Piperidine Derivatives: Evaluating 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol in the Context of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzimidazole ring system, fused to a piperidine moiety, represents a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1][2][3] This guide provides a comparative analysis of key benzimidazole-piperidine derivatives, centered around the specific molecule 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol . We will dissect its structural components and, by comparing it with extensively studied analogs, project its potential therapeutic applications. This analysis is supported by experimental data from seminal studies in the fields of inflammation, microbiology, and allergy, offering researchers a framework for navigating the vast chemical space of benzimidazole derivatives and prioritizing future drug development efforts.

Introduction: The Benzimidazole-Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole core is a versatile heterocyclic motif found in numerous pharmacologically active molecules.[2][4] Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal anchor for binding to various biological targets. When coupled with a piperidine ring, the resulting scaffold gains significant pharmacological advantages. The piperidine moiety not only improves physicochemical properties, such as solubility and bioavailability, but also provides a key point for substitution, allowing for the fine-tuning of a compound's selectivity and potency.[3]

This guide aims to deconstruct this scaffold by comparing several key derivatives that have demonstrated significant biological activity. By understanding the structure-activity relationships (SAR) of its close analogs, we can build a scientifically grounded hypothesis for the therapeutic potential of this compound.

Profile of the Lead Compound: this compound

While specific experimental data for this exact molecule is not broadly published, its structure allows for a detailed analysis based on well-understood medicinal chemistry principles.

Chemical Structure:

Caption: Structural components of the lead compound.

Key Structural Features & Hypothesized Impact:

  • 1-Methyl-1H-benzoimidazol Core: The methylation at the N1 position of the benzimidazole ring is a critical modification. It removes a hydrogen bond donor, which can alter the binding mode to a target protein compared to its NH-unsubstituted parent. This modification often enhances metabolic stability and cell permeability.

  • 2-yl-Piperidine Linker: The connection at the 2-position of the benzimidazole to the piperidine nitrogen is a common and synthetically accessible linkage that has proven effective across multiple therapeutic classes.

  • Piperidin-4-ol Terminus: The hydroxyl (-OH) group at the 4-position of the piperidine ring introduces polarity. This functional group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a receptor's binding pocket. It also serves as a potential site for metabolic glucuronidation.

Comparative Analysis of Key Benzimidazole-Piperidine Derivatives

To understand the likely activity of our lead compound, we will compare it to derivatives where systematic modifications have led to distinct pharmacological profiles.

Anti-inflammatory Derivatives

Inflammation is a key target for this scaffold. Derivatives have shown potent activity through multiple mechanisms, including the inhibition of pro-inflammatory cytokines and the NLRP3 inflammasome.

  • Comparator 1: 2-(piperidin-4-yl)-1H-benzo[d]imidazole (Compound 6e): This class of compounds directly targets inflammatory signaling pathways. Research has shown that specific derivatives can potently inhibit the production of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[5] Compound 6e, in particular, demonstrated sub-micromolar efficacy and was shown to restore the phosphorylation level of IκBα, a key step in suppressing the NF-κB pathway.[5]

  • Comparator 2: 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Derivatives: A subtle change from a benzimidazole to a benzimidazol-2-one shifts the therapeutic target. These compounds have been identified as novel inhibitors of the NLRP3 inflammasome, a multiprotein complex central to initiating inflammatory responses.[6] By preventing NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β), these molecules offer a distinct mechanism for controlling inflammation.[6]

Table 1: Comparative Anti-inflammatory Activity

Compound ClassTarget/AssayKey ComparatorIC₅₀ Value (µM)Reference
2-(piperidin-4-yl)-1H-benzo[d]imidazoleNO Production Inhibition (RAW 264.7 cells)Compound 6e0.86[5]
2-(piperidin-4-yl)-1H-benzo[d]imidazoleTNF-α Production Inhibition (RAW 264.7 cells)Compound 6e1.87[5]
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneIL-1β Release Inhibition (THP-1 cells)Compound 9~10 (20% inhib)[6]
Antimicrobial Derivatives

The benzimidazole-piperidine scaffold has also yielded potent broad-spectrum antibacterial agents.

  • Comparator 3: 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives: This series highlights the importance of the substituent at the C2-position of the benzimidazole ring. By introducing a furan moiety, researchers developed compounds with significant antimicrobial activity.[4] Further derivatization of the piperidine nitrogen with groups like dichloro-substituted sulfonamides (e.g., compounds 7b and 7l) enhanced this activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[4]

  • Comparator 4: General 2-piperidin-4-yl-benzimidazoles: Foundational studies have established that even the core 2-(piperidin-4-yl)-benzimidazole structure possesses broad-spectrum antibacterial properties, with low micromolar minimal inhibitory concentrations (MICs) against clinically important pathogens, including enterococci.[7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassKey ComparatorE. coliS. aureusC. albicansReference
2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazoleCompound 7b2.52.13.0[4]
2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazoleCompound 7l1.2-2.8[4]
2-piperidin-4-yl-benzimidazoles (general)-<1 - >64<1 - 16-[7]
Antihistamine Derivatives

Strategic substitution on the piperidine nitrogen can transform the scaffold into potent antihistaminic and antiallergic agents.

  • Comparator 5: N-Substituted 2-(piperidin-4-yl)-1H-benzimidazoles: This class includes precursors to commercially successful drugs like bilastine. By attaching larger, specifically designed side chains to the piperidine nitrogen, the molecule's activity is directed towards the histamine H1 receptor, leading to effective antihistaminic effects.[8][9] This demonstrates the critical role of the piperidine nitrogen as a vector for achieving target selectivity.

Structure-Activity Relationship (SAR) Insights

The comparative analysis reveals clear SAR trends that can be used to predict the activity of this compound.

SAR cluster_core Benzimidazole-Piperidine Scaffold cluster_mods Modification Points & Resulting Activities cluster_activities Pharmacological Outcomes Core Core Scaffold N1_Benz N1 of Benzimidazole (e.g., -H vs -CH3) C2_Benz C2 of Benzimidazole (e.g., -H vs -Furan) N1_Pip N1 of Piperidine (e.g., -H vs -Alkyl/Aryl) C4_Pip C4 of Piperidine (e.g., -H vs -OH) Inflammation Anti-inflammatory N1_Benz->Inflammation Modulates binding, metabolic stability Antimicrobial Antimicrobial C2_Benz->Antimicrobial Directly impacts antimicrobial spectrum N1_Pip->Inflammation Fine-tunes potency Antihistamine Antihistamine N1_Pip->Antihistamine Critical for H1 receptor antagonism PK_Props Solubility / H-Bonding C4_Pip->PK_Props Influences PK/PD

Caption: Key modification points and their impact on bioactivity.

Based on this SAR analysis, This compound is most likely to exhibit anti-inflammatory or antimicrobial properties . The N-methylation preserves the core structure associated with these activities, while the 4-hydroxyl group is expected to primarily influence its pharmacokinetic profile rather than drastically changing its primary target class. It is less likely to be a potent antihistamine without a significant substitution on the piperidine nitrogen.

Experimental Methodologies

To empower researchers to validate these hypotheses, we provide standardized protocols for key assays.

Protocol 1: General Synthesis of the 2-(Piperidin-4-yl)-1H-benzimidazole Core

This protocol describes the foundational step for creating many of the derivatives discussed.

  • Reactant Preparation: Mix benzene-1,2-diamine (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) in a round-bottom flask.

  • Acidic Hydrolysis: Add 4M aqueous HCl solution to the mixture.

  • Reflux: Stir and heat the mixture under reflux conditions for 24-48 hours, monitoring the reaction by TLC.[10]

  • Work-up: Cool the reaction mixture to room temperature.

  • Basification: Carefully adjust the pH to >10 using a 5M NaOH aqueous solution. This will precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with deionized water, and dry in a vacuum oven to yield the target compound.[10]

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay quantifies a compound's ability to suppress inflammatory responses in macrophages.

Workflow A 1. Seed RAW 264.7 Macrophages in 96-well plates B 2. Pre-treat cells with test compounds (various concentrations) for 1 hr A->B C 3. Stimulate with LPS (1 µg/mL) for 24 hours B->C D 4. Collect cell supernatant C->D E 5. Mix supernatant with Griess Reagent D->E F 6. Incubate for 15 minutes at room temperature E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate NO inhibition relative to LPS-only control to determine IC50 G->H

Caption: Workflow for the macrophage-based NO inhibition assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a potential antibiotic.

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The benzimidazole-piperidine scaffold remains an exceptionally fruitful area for drug discovery. Our comparative analysis of derivatives with anti-inflammatory, antimicrobial, and antihistaminic properties provides a robust framework for understanding the SAR of this chemical class.

Based on this analysis, This compound emerges as a promising candidate for investigation as a novel anti-inflammatory or broad-spectrum antimicrobial agent . The N-methyl and 4-hydroxyl modifications are poised to confer a unique profile of potency and pharmacokinetics.

Future work should focus on:

  • Synthesis and In Vitro Screening: Synthesize the lead compound and test it in the anti-inflammatory and antimicrobial assays described above to validate the hypotheses presented in this guide.

  • Pharmacokinetic Profiling: Evaluate its metabolic stability, solubility, and cell permeability to understand the impact of the N-methyl and 4-hydroxyl groups.

  • Target Deconvolution: If significant biological activity is confirmed, further studies should be conducted to identify its precise molecular target(s).

By systematically building upon the wealth of existing data, researchers can efficiently navigate the development of next-generation therapeutics from this versatile and powerful scaffold.

References

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A Comparative Analysis for Drug Discovery: Bilastine vs. the Benzimidazole-Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Allergy and Inflammation

In the landscape of allergy and inflammation research, the quest for novel antagonists of the histamine H1 receptor remains a cornerstone of drug development. This guide provides a detailed comparative analysis of two molecules: bilastine, a well-established second-generation antihistamine, and 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol, a representative of the versatile benzimidazole-piperidine scaffold. While bilastine's properties are extensively documented, this guide will also explore the potential of the benzimidazole-piperidine scaffold, as exemplified by this compound, by examining the known activities of its structural analogs. This comparative approach aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the nuances of these compounds and to inform the design of future therapeutic agents.

Section 1: Chemical and Structural Foundation

A molecule's structure is intrinsically linked to its function. Here, we dissect the chemical architecture of bilastine and this compound to understand the basis of their pharmacological profiles.

Bilastine , with the IUPAC name 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid, is a complex molecule featuring a piperidinyl-benzimidazole core.[1] This structure is a key determinant of its high selectivity for the H1 receptor.

This compound is a less complex derivative of the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold. Its structure, while sharing the core benzimidazole-piperidine moiety with some antihistamines, is more characteristic of a synthetic intermediate or a foundational structure for further chemical elaboration. The presence of the hydroxyl group on the piperidine ring and the methyl group on the benzimidazole nitrogen are key distinguishing features.

FeatureBilastineThis compound
IUPAC Name 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acidThis compound
Molecular Formula C28H37N3O3C13H17N3O
Molecular Weight 463.62 g/mol 231.29 g/mol
Core Scaffold Piperidinyl-benzimidazole2-(Piperidin-4-yl)-1H-benzoimidazole

Section 2: Mechanism of Action: A Tale of a Known Antagonist and a Potential Modulator

Bilastine: A Selective Histamine H1 Receptor Inverse Agonist

Bilastine is a second-generation antihistamine that acts as a selective inverse agonist for the histamine H1 receptor.[2] In the allergic cascade, histamine released from mast cells binds to H1 receptors, initiating a signaling cascade that leads to the classic symptoms of allergy. Bilastine effectively blocks this pathway by binding to the H1 receptor and stabilizing it in an inactive conformation. This not only prevents histamine from binding but also reduces the basal activity of the receptor, leading to a more complete suppression of the allergic response.[2] Its high selectivity for the H1 receptor over other receptors, such as muscarinic, serotonergic, and adrenergic receptors, is a key factor in its favorable side effect profile.[2]

H1_Receptor_Signaling cluster_0 Allergen Exposure cluster_1 Mast Cell cluster_2 Target Cell cluster_3 Pharmacological Intervention Allergen Allergen Mast Cell Mast Cell Allergen->Mast Cell Histamine Release Histamine Release Mast Cell->Histamine Release Degranulation H1 Receptor H1 Receptor Histamine Release->H1 Receptor Binds to Gq/11 Gq/11 H1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Produces Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Induces Allergic Symptoms Allergic Symptoms Ca2+ Release->Allergic Symptoms Bilastine Bilastine Bilastine->H1 Receptor Inverse Agonist

Figure 1: Simplified signaling pathway of the H1 receptor and the inhibitory action of Bilastine.

This compound: A Scaffold with Therapeutic Potential

For instance, a patent has described 2-(piperidin-4-yl)-1H-benzimidazole compounds with demonstrated antihistamine and antiallergic activity. Furthermore, the development of astemizole, a known second-generation antihistamine, originated from a series of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. This strongly suggests that the benzimidazole-piperidine scaffold is a viable starting point for the design of H1 receptor antagonists. It is plausible that this compound could exhibit some affinity for the H1 receptor, although its potency and selectivity would require experimental validation. Its anti-inflammatory potential is also suggested by studies on related derivatives that inhibit the production of pro-inflammatory mediators.

Section 3: Comparative Pharmacological Profile

This section provides a comparative overview of the known pharmacological properties of bilastine and the inferred potential of this compound based on its structural class.

ParameterBilastineThis compound (Inferred)
Primary Target Histamine H1 ReceptorLikely Histamine H1 Receptor, potential for other targets
Mechanism Selective Inverse AgonistPotentially H1 Receptor Antagonist/Inverse Agonist
H1 Receptor Affinity (Ki) High (e.g., 1.92 ± 0.08 nM for wild-type human H1 receptors)[3]Unknown, requires experimental determination
Selectivity Highly selective for H1 receptorUnknown, potential for off-target effects
In Vivo Efficacy Clinically proven for allergic rhinitis and urticaria[4][5]Unknown, requires in vivo studies
Sedation Potential Low to negligible (second-generation properties)[6][7]Unknown, would depend on blood-brain barrier penetration
Anticholinergic Effects None reported[8]Unknown

Section 4: Experimental Protocols for Comparative Evaluation

To empirically compare these two compounds, a series of well-established in vitro and in vivo assays are necessary. The following protocols provide a framework for such an investigation.

In Vitro Assays

4.1.1 H1 Receptor Binding Assay

This assay determines the affinity of a compound for the H1 receptor.

  • Principle: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [3H]-mepyramine) is incubated with a cell membrane preparation expressing the human H1 receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined.[9]

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Incubate a fixed amount of membrane protein with a constant concentration of [3H]-mepyramine and a range of concentrations of the test compound (bilastine or this compound).

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value.

4.1.2 Cellular Functional Assay (Calcium Mobilization)

This assay assesses the functional antagonism of the H1 receptor.

  • Principle: The H1 receptor is a Gq-coupled receptor. Its activation by an agonist like histamine leads to an increase in intracellular calcium concentration. An antagonist will inhibit this response.

  • Methodology:

    • Culture cells expressing the H1 receptor (e.g., CHO-H1 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of histamine.

    • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

    • Determine the concentration of the test compound that inhibits 50% of the histamine-induced calcium response (IC50).[10]

Assay_Workflow cluster_0 H1 Receptor Binding Assay cluster_1 Calcium Mobilization Assay A Prepare H1R-expressing cell membranes B Incubate membranes with [3H]-mepyramine & test compound A->B C Separate bound/free radioligand via filtration B->C D Quantify radioactivity C->D E Calculate IC50 and Ki D->E F Culture & load H1R-expressing cells with calcium dye G Pre-incubate with test compound F->G H Stimulate with histamine G->H I Measure fluorescence change H->I J Determine IC50 I->J

Figure 2: Workflow for in vitro assays to characterize H1 receptor antagonists.
In Vivo Assay

4.2.1 Histamine-Induced Wheal and Flare Test in Guinea Pigs

This is a classic in vivo model to assess the antihistaminic effect of a compound.

  • Principle: Intradermal injection of histamine in guinea pigs produces a localized edema (wheal) and surrounding erythema (flare). An effective antihistamine will reduce the size of both the wheal and the flare.

  • Methodology:

    • Administer the test compound (bilastine or this compound) orally or intraperitoneally to guinea pigs at various doses.

    • After a specific time, inject a fixed dose of histamine intradermally into the shaved dorsal skin of the animals.

    • Measure the diameter of the wheal and flare at regular intervals (e.g., 15, 30, and 60 minutes) after the histamine injection.

    • Compare the results to a vehicle-treated control group to determine the dose-dependent inhibitory effect of the test compound.[11]

Section 5: Pharmacokinetics and Safety Profile

Bilastine:

Bilastine exhibits a pharmacokinetic profile characteristic of a modern second-generation antihistamine.[12] It is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1 hour.[8] Its oral bioavailability is around 61%.[13] Bilastine is not significantly metabolized and is primarily excreted unchanged in the feces and urine.[8] This lack of metabolism, particularly by the cytochrome P450 system, minimizes the risk of drug-drug interactions.[7] It has a plasma protein binding of 84-90% and an elimination half-life of about 14.5 hours, which supports once-daily dosing.[8]

The safety profile of bilastine is well-established and favorable. It has a low potential for causing sedation as it does not readily cross the blood-brain barrier.[8] Clinical trials have shown that the incidence of adverse events with bilastine is similar to that of placebo.[8][14] Common side effects are generally mild and may include headache and dizziness.[15][16] Importantly, bilastine is not associated with cardiotoxicity, a concern with some older antihistamines.[7]

This compound:

The pharmacokinetic and safety profiles of this compound are unknown. Based on its chemical structure, some predictions can be made, but these require experimental verification. The benzimidazole and piperidine moieties are common in many drugs and are generally well-tolerated. However, the overall properties of the molecule, including its absorption, distribution, metabolism, excretion, and potential for off-target effects, would need to be thoroughly investigated. The presence of the benzimidazole ring could potentially lead to interactions with cytochrome P450 enzymes, which would need to be assessed. A comprehensive safety evaluation, including in vitro and in vivo toxicology studies, would be essential to determine its therapeutic potential.

Section 6: Conclusion and Future Directions

This comparative guide highlights the distinct positions of bilastine and this compound in the field of antihistamine research. Bilastine stands as a benchmark for a successful second-generation H1 receptor antagonist, with a well-defined mechanism of action, favorable pharmacokinetic profile, and a proven track record of efficacy and safety in the clinic.[4][5][6]

In contrast, this compound represents a starting point for discovery. While its direct pharmacological activity is yet to be elucidated, its structural relationship to known antihistamines and other bioactive molecules makes it and its derivatives intriguing candidates for further investigation. The benzimidazole-piperidine scaffold is a privileged structure in medicinal chemistry, and its exploration could lead to the identification of novel modulators of the H1 receptor or other targets relevant to allergy and inflammation.

For researchers in drug development, the path forward is clear. For this compound and its analogs, a systematic evaluation using the experimental protocols outlined in this guide is the critical next step. Such studies will be instrumental in determining if this scaffold can yield new therapeutic agents that can match or even surpass the high standards set by compounds like bilastine. The synthesis and screening of a library of derivatives based on the this compound structure could uncover compounds with improved potency, selectivity, or pharmacokinetic properties, ultimately contributing to the next generation of treatments for allergic diseases.

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The Selectivity Compass: A Comparative Guide to the Cross-Reactivity Profile of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "no drug is a magic bullet" holds profound truth. While achieving high potency for a primary therapeutic target is a significant milestone, understanding a compound's interactions with unintended biological targets is equally critical for its successful translation into a safe and effective therapeutic. This guide provides an in-depth comparative framework for evaluating the cross-reactivity of the novel benzimidazole derivative, 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol .

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antihistaminic effects.[1][2][3] This inherent biological promiscuity underscores the imperative for rigorous cross-reactivity profiling early in the development of any new benzimidazole-containing entity. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for a comprehensive selectivity assessment.

Rationale for Cross-Reactivity Studies: Beyond the Primary Target

The initial development of this compound may be focused on a specific molecular target, for instance, a particular kinase or G-protein coupled receptor (GPCR). However, off-target interactions can lead to unforeseen side effects or even uncover new therapeutic opportunities. Proactive and systematic cross-reactivity screening is a cornerstone of modern drug development, enabling a data-driven approach to lead optimization and candidate selection.[4][5][6]

A comprehensive in vitro safety pharmacology profile helps to identify potential liabilities early in the discovery process, thereby reducing the risk of costly late-stage failures.[7][8] Such profiling typically involves screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters that are known to be implicated in adverse drug reactions.[4][7]

Comparative Analysis: Benchmarking Against a Hypothetical Alternative

To illustrate the importance of selectivity, let us consider a hypothetical alternative compound, Compound X , a structurally distinct molecule designed for the same primary target as this compound. The following sections will present illustrative data in a comparative format.

Table 1: Illustrative Kinase Selectivity Profile

Protein kinases are a major class of drug targets, and unintended kinase inhibition is a common source of off-target effects.[9][10] Kinase profiling, therefore, is an essential component of selectivity assessment.[9][11][12] The data below represents a hypothetical outcome from a broad kinase screen.

Kinase TargetThis compound (% Inhibition at 1 µM)Compound X (% Inhibition at 1 µM)
Primary Target Kinase 95% 92%
Kinase A15%5%
Kinase B8%3%
Kinase C45%10%
Kinase D5%2%
Kinase E60%12%

From this illustrative data, while both compounds show high potency against the primary target, this compound exhibits significant off-target inhibition of Kinase C and Kinase E. This would warrant further investigation to understand the potential physiological consequences of inhibiting these kinases.

Table 2: Illustrative GPCR Binding Profile

GPCRs represent another major class of drug targets, and cross-reactivity with these receptors can lead to a wide range of side effects.[13][14][15]

GPCR TargetThis compound (Ki in nM)Compound X (Ki in nM)
Primary Target GPCR 10 15
GPCR α>10,000>10,000
GPCR β500>10,000
GPCR γ>10,000>10,000
GPCR δ2505,000
GPCR ε>10,000>10,000

In this hypothetical scenario, this compound shows moderate affinity for GPCR β and GPCR δ, whereas Compound X demonstrates a cleaner profile. This data would guide medicinal chemistry efforts to modify the structure of our lead compound to reduce this off-target binding.

Experimental Protocols for Cross-Reactivity Profiling

To generate the kind of comparative data illustrated above, a series of well-established experimental workflows are employed. The choice of assays depends on the structural alerts within the molecule and its intended therapeutic area.

Kinase Selectivity Profiling

A tiered approach is often employed for kinase selectivity profiling.

Workflow for Kinase Selectivity Profiling

G cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Cellular Target Engagement A Single high concentration screen (e.g., 10 µM) against a large panel of kinases (e.g., >400) B Determine IC50 values for any kinase showing >50% inhibition in Tier 1 A->B Hits identified C Confirm off-target inhibition in a cellular context using technologies like NanoBRET™ B->C Potent off-targets confirmed

Caption: A tiered workflow for kinase cross-reactivity screening.

Step-by-Step Methodology (Illustrative for a Radiometric Kinase Assay):

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein), and [γ-³³P]ATP.

  • Compound Addition: Add this compound at the desired concentration (e.g., 10 µM for a primary screen). Include appropriate controls (vehicle and a known inhibitor).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a high concentration of unlabeled ATP or a suitable stop buffer.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control.

GPCR Cross-Reactivity Screening

GPCR screening is typically performed using radioligand binding assays or functional cell-based assays.[13][15]

Workflow for GPCR Cross-Reactivity Screening

G cluster_0 Primary Screen cluster_1 Secondary Screen cluster_2 Functional Follow-up A Radioligand binding assays against a panel of GPCRs at a single high concentration B Determine Ki values for receptors showing significant displacement A->B Binding hits C Assess agonist or antagonist activity in cell-based functional assays (e.g., cAMP or calcium flux) B->C Confirmed binders

Caption: Workflow for assessing GPCR off-target interactions.

Step-by-Step Methodology (Illustrative for a Radioligand Binding Assay):

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and this compound at various concentrations.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filter mat to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) and calculate the inhibition constant (Ki).

Interpreting the Data and Next Steps

The data generated from these cross-reactivity studies provide a "selectivity fingerprint" for this compound.

  • High Selectivity: If the compound shows minimal off-target activity at concentrations well above its efficacious dose, it can progress with higher confidence.

  • Moderate Off-Target Activity: If manageable off-target activities are identified, medicinal chemists can use this structure-activity relationship (SAR) data to rationally design new analogs with improved selectivity.[16]

  • Significant Off-Target Liabilities: If the compound interacts with targets known to cause significant toxicity (e.g., the hERG channel), it may be deprioritized, or a significant medicinal chemistry effort will be required to mitigate this liability.

Conclusion

The journey of a drug candidate from the bench to the bedside is fraught with challenges, with safety and selectivity being paramount hurdles. For a novel molecule like this compound, a thorough and early assessment of its cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of responsible drug discovery. By employing a systematic and tiered approach to screening against key target families like kinases and GPCRs, researchers can build a comprehensive understanding of a compound's biological interactions. This knowledge empowers informed decision-making, guides lead optimization, and ultimately increases the probability of developing a safe and effective medicine.

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A Researcher's Guide to Evaluating the Antimicrobial Spectrum of Novel Benzimidazole-Piperidine Derivatives: A Case Study of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzimidazole-Piperidine Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds explored, the benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, and antifungal properties.[1][2][3] This is largely attributed to its structural similarity to purine, allowing it to interfere with essential microbial nucleic acid and protein synthesis.[2] When fused with a piperidine moiety, another key pharmacophore, the resulting benzimidazole-piperidine derivatives often exhibit enhanced biological profiles.[4][5]

This guide focuses on a specific derivative, 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol , as a representative of this promising class of compounds. While direct and extensive antimicrobial data for this particular molecule is not yet prevalent in published literature, this document serves as a comprehensive framework for researchers to systematically evaluate its antimicrobial spectrum. We will provide detailed, field-proven protocols for determining its efficacy against a panel of clinically relevant microorganisms and offer a structured approach for comparing its performance against established antibiotics and other novel benzimidazole derivatives.

Comparative Landscape: What the Literature Suggests

Research into benzimidazole-piperidine and related derivatives has demonstrated a broad range of antimicrobial activities. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][6] For instance, certain 2-piperidin-4-yl-benzimidazoles have shown low micromolar minimal inhibitory concentrations (MICs) against clinically important bacteria, particularly enterococci.[4]

The antimicrobial potency of these derivatives is often influenced by the nature and position of substituents on both the benzimidazole and piperidine rings. Structure-activity relationship (SAR) studies frequently reveal that the presence of electron-withdrawing groups can enhance antimicrobial activity.[7][8] Therefore, it is plausible to hypothesize that this compound may exhibit a notable antimicrobial profile. However, empirical testing is essential to validate this hypothesis and accurately define its spectrum of activity.

Experimental Protocol: A Validating System for Antimicrobial Spectrum Determination

To ensure scientific rigor and reproducibility, we present a detailed methodology based on the standards set by the Clinical and Laboratory Standards Institute (CLSI). This protocol will guide you through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound serial_dilution Perform serial two-fold dilutions of the compound in a 96-well microtiter plate prep_compound->serial_dilution Dispense into plate prep_media Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) add_inoculum Inoculate each well with the standardized microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only), negative (broth only), and standard antibiotic controls add_inoculum->controls incubate Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) controls->incubate read_mic Determine MIC: Lowest concentration with no visible microbial growth incubate->read_mic determine_mbc_mfc Plate aliquots from clear wells onto agar plates to determine MBC/MFC read_mic->determine_mbc_mfc analyze_data Compare MIC and MBC/MFC values with standard controls and other derivatives determine_mbc_mfc->analyze_data

Figure 1: Experimental workflow for determining the antimicrobial spectrum.

Step-by-Step Methodology

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms.
  • Microbial Strains: A recommended panel of microorganisms for broad-spectrum analysis is provided in Table 1. Cultures should be fresh and grown to the appropriate phase.
  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • Standard Controls: Include well-characterized antibiotics and antifungals as comparators (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

2. Inoculum Preparation:

  • Prepare a microbial suspension from fresh cultures in sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Microdilution Assay (MIC Determination):

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.
  • Add 10 µL of the standardized inoculum to each well.
  • Include a positive control (broth + inoculum), a negative control (broth only), and a solvent control.
  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

4. Determination of MBC/MFC:

  • From the wells showing no visible growth in the MIC assay, subculture 10-100 µL onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
  • Incubate the agar plates under the same conditions as the MIC assay.
  • The MBC/MFC is the lowest concentration of the compound that kills ≥99.9% of the initial inoculum.

Data Presentation and Comparative Analysis

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison. Table 1 provides a template for organizing your data.

Table 1: Comparative Antimicrobial Spectrum

MicroorganismStrain (ATCC)TypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveExperimental DataExperimental DataN/A
Enterococcus faecalisATCC 29212Gram-positiveExperimental DataExperimental DataN/A
Escherichia coliATCC 25922Gram-negativeExperimental DataExperimental DataN/A
Pseudomonas aeruginosaATCC 27853Gram-negativeExperimental DataExperimental DataN/A
Candida albicansATCC 90028Fungus (Yeast)Experimental DataN/AExperimental Data
Aspergillus nigerATCC 16404Fungus (Mold)Experimental DataN/AExperimental Data

When analyzing the data, consider the following:

  • Spectrum of Activity: Does the compound show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi? Or is its activity more targeted?

  • Potency: How do the MIC values of the test compound compare to those of the standard controls? Lower MIC values indicate higher potency.

  • Bactericidal vs. Bacteriostatic Activity: Compare the MIC and MBC values. If the MBC is close to the MIC (typically ≤4 times the MIC), the compound is considered bactericidal. A significantly higher MBC suggests bacteriostatic activity.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the antimicrobial spectrum of this compound and other novel benzimidazole-piperidine derivatives. By adhering to standardized protocols and presenting data in a comparative format, researchers can accurately assess the potential of these compounds as new antimicrobial agents. The data generated will be crucial for guiding further structure-activity relationship studies, optimizing lead compounds, and ultimately contributing to the development of next-generation therapeutics to combat infectious diseases.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methylated vs. Non-Methylated Benzimidazole-Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets. The benzimidazole-piperidine scaffold is a quintessential example of such a framework, forming the core of drugs with applications ranging from antihistamines and analgesics to potent anticancer and anti-inflammatory agents.[1][2][3]

The therapeutic versatility of this scaffold is a direct consequence of its rich chemical architecture, which allows for fine-tuning of its pharmacological profile through targeted chemical modifications. Among the simplest, yet most profound, of these modifications is methylation. The addition of a single methyl group (—CH₃)—a seemingly minor alteration—can dramatically influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of methylated versus non-methylated benzimidazole-piperidines. Moving beyond a simple list of outcomes, we will dissect the underlying chemical principles and experimental rationale that govern these changes, offering field-proven insights for researchers, scientists, and drug development professionals.

The Benzimidazole-Piperidine Core: A Foundation for Diversity

The core structure consists of a bicyclic benzimidazole ring system linked to a piperidine ring. This combination offers a unique blend of aromatic and aliphatic character, with multiple sites for hydrogen bonding, ionic interactions, and lipophilic interactions. The inherent properties of both moieties contribute to the scaffold's broad biological activity.[4][5]

The diagram below illustrates the foundational scaffold and highlights the primary sites susceptible to methylation, each of which presents a strategic opportunity to modulate biological activity.

Caption: Core Benzimidazole-Piperidine Scaffold and Key Methylation Sites.

Dissecting the Impact of Methylation: A Positional Analysis

The strategic placement of a methyl group can be leveraged to optimize a lead compound. We will now explore the specific consequences of methylation at the three most influential positions.

N-Methylation of the Benzimidazole Ring

The imidazole portion of the benzimidazole ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3). In an unsubstituted benzimidazole, the proton on the nitrogen can exist in tautomeric forms, residing on either N1 or N3.[6] Methylation locks the system into one conformation, eliminating this tautomerism and removing a valuable hydrogen bond donor.

Causality Behind Experimental Choices:

  • Impact on Potency: The acidic 'NH' proton is often crucial for binding to target proteins. For instance, in certain anti-inflammatory benzimidazoles, the 'NH' moiety was found to be important for activity.[7] Its removal via methylation can lead to a significant drop in potency. Conversely, if the NH group is involved in an unfavorable interaction or if the space it occupies is better filled by a lipophilic methyl group, methylation can enhance activity.

  • Regioselectivity Challenges: Methylating an unsymmetrically substituted benzimidazole often yields a mixture of N1 and N3 methylated regioisomers, which can be difficult to separate and may possess different biological profiles.[6] The outcome is governed by both steric and electronic factors. Bulky groups near one nitrogen will sterically hinder it, favoring methylation at the less hindered position.[6]

cluster_products Unsymmetrical Benzimidazole Unsymmetrical Benzimidazole Deprotonation (Base) Deprotonation (Base) Unsymmetrical Benzimidazole->Deprotonation (Base) Step 1 Tautomeric Anions Tautomeric Anions Deprotonation (Base)->Tautomeric Anions Step 2 Methylating Agent (e.g., MeI) Methylating Agent (e.g., MeI) Tautomeric Anions->Methylating Agent (e.g., MeI) Step 3 Product Mixture Product Mixture Methylating Agent (e.g., MeI)->Product Mixture Step 4 N1-Methylated Isomer N1-Methylated Isomer Product Mixture->N1-Methylated Isomer Major/Minor N3-Methylated Isomer N3-Methylated Isomer Product Mixture->N3-Methylated Isomer Major/Minor

Caption: Reaction pathway leading to N1/N3 regioisomers upon methylation.

Trustworthy Protocol: Regioselective N-Methylation of Benzimidazole

This protocol is designed to maximize yield while providing strategies to influence regioselectivity.

  • Preparation: Ensure the starting benzimidazole is pure and thoroughly dried. Select a dry, aprotic solvent (e.g., DMF, THF, or Acetonitrile) to prevent quenching of the benzimidazole anion.[6]

  • Deprotonation: To a solution of the benzimidazole (1.0 eq.) in the chosen solvent, add a suitable base at 0 °C.

    • Causality: The choice of base is critical. A weak base may not achieve full deprotonation, while an overly strong base can cause side reactions. Sodium hydride (NaH, 1.1 eq.) is often effective. For sensitive substrates, a milder base like potassium carbonate (K₂CO₃, 2.0 eq.) may be preferred.

  • Methylation: After stirring for 30-60 minutes, slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.0-1.2 eq.).

    • Causality: Using a controlled stoichiometric amount of the methylating agent is crucial to prevent a common side reaction: the formation of an undesired 1,3-dimethylbenzimidazolium quaternary salt.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography to separate the regioisomers.

N-Methylation of the Piperidine Ring

The piperidine nitrogen is typically a basic center that can be protonated at physiological pH, allowing for ionic interactions with biological targets. Methylation fundamentally alters this center.

Causality Behind Experimental Choices:

  • Impact on Basicity and Polarity: Methylating a secondary piperidine amine to a tertiary amine slightly increases its basicity and lipophilicity. Further methylation to a quaternary ammonium salt eliminates its basicity, makes it permanently charged, and significantly increases its polarity.

  • Impact on Pharmacokinetics (PK): Quaternary ammonium salts generally cannot cross the blood-brain barrier (BBB), a principle used to design peripherally-acting drugs and avoid CNS side effects. This is demonstrated by studies comparing tertiary (A-4) and N-methyl quaternary (A-5) piperidine analogs, where both showed activity, but quaternization is known to restrict CNS access.[8]

  • Impact on Potency and Selectivity: The N-substituent on the piperidine ring is often a key interaction point. In the development of M1 mAChR agonists, optimizing this "N-capping group" was a primary strategy. Replacing a hydrogen with a larger group significantly improved potency and selectivity, demonstrating the importance of this position for receptor fit.[9]

C-Methylation on the Aromatic or Aliphatic Rings

Adding a methyl group directly to the carbon framework of the benzimidazole or piperidine rings introduces steric bulk and increases lipophilicity, which can influence binding and membrane permeability.

Causality Behind Experimental Choices:

  • Steric Influence: A methyl group can either provide a beneficial van der Waals interaction in a hydrophobic pocket or create a steric clash that prevents optimal binding. The position is paramount. In a series of OGG1 inhibitors, a methyl group on the phenyl ring of a benzimidazolone was well-tolerated at one position (R1), leading to a sub-micromolar inhibitor, but adding it to other positions resulted in a significant drop or complete loss of activity.[10]

  • Positional Isomerism: The specific carbon being methylated matters greatly. A study on the toxicity of piperidine derivatives against Aedes aegypti established a clear SAR trend where the toxicity of a substituent attached to the piperidine ring followed the order: C2 > C3 > C4.[11][12] This highlights that even on the same ring, the position of the methyl group can drastically alter the biological outcome.

Data Summary: Quantitative Comparisons

The following table summarizes experimental data from various studies, comparing methylated and non-methylated (or parent) analogs to illustrate the principles discussed.

Compound Series Methylation Position Parent Compound Activity Methylated Analog Activity Observed Effect of Methylation Reference
OGG1 Inhibitors Phenyl of BenzimidazoloneR1=H: Weakly activeR1=CH₃: IC₅₀ = 630 nMSignificant increase in potency.[10]
OGG1 Inhibitors Phenyl of BenzimidazoloneR2=H: Weakly activeR2=CH₃: IC₅₀ = 1.7 µMModerate increase in potency, less than R1.[10]
OGG1 Inhibitors Phenyl of BenzimidazoloneR3=H: Weakly activeR3=CH₃: InactiveComplete loss of activity due to steric hindrance.[10]
Anti-inflammatory C5 of BenzimidazoleR=H, R1=OCH₃: PotentR=CH₃, R1=H: Moderate inhibitionMethylation at C5 provides moderate activity.[7]
Insecticidal Piperidines C2 vs. C4 of Piperidine4-ethyl-piperidine: LD₅₀ = 1.8 µ g/mosquito 2-ethyl-piperidine: LD₅₀ = 0.8 µ g/mosquito Positional isomerism is critical; C2 substitution is more potent.[11][12]

Hypothetical Case Study: SAR Workflow for a Kinase Inhibitor

To synthesize these concepts, let's consider a hypothetical workflow starting with a novel, non-methylated benzimidazole-piperidine lead compound identified as a modest kinase inhibitor.

cluster_synthesis SAR Exploration by Methylation cluster_testing Biological Evaluation Lead Lead Compound (Non-Methylated) IC50 = 5 µM N1_Me Analog 1 (N1-Methyl Benzimidazole) Rationale: Probe H-bond importance Lead->N1_Me N_Pip_Me Analog 2 (N-Methyl Piperidine) Rationale: Modulate basicity/PK Lead->N_Pip_Me C5_Me Analog 3 (C5-Methyl Benzimidazole) Rationale: Increase lipophilicity Lead->C5_Me C4_Pip_Me Analog 4 (C4-Methyl Piperidine) Rationale: Add steric bulk Lead->C4_Pip_Me Test1 Kinase Assay (Potency) N1_Me->Test1 N_Pip_Me->Test1 C5_Me->Test1 C4_Pip_Me->Test1 Test2 hERG Assay (Safety) Test1->Test2 Potent compounds advance Test3 PK Study (Oral Bioavailability) Test2->Test3 Safe compounds advance Optimized Lead Optimized Lead Test3->Optimized Lead

Caption: Workflow for a hypothetical SAR study on a benzimidazole-piperidine lead.

Expected Outcomes & Rationale:

  • Analog 1 (N1-Methyl): A significant drop in potency is expected if the benzimidazole NH is a key hydrogen bond donor for kinase binding. This would validate the importance of this interaction.

  • Analog 2 (N-Methyl Piperidine): Potency may increase if the added methyl group fits into a small hydrophobic pocket. Oral bioavailability might change depending on the impact on overall physicochemical properties.

  • Analog 3 (C5-Methyl): This modification increases lipophilicity. It could enhance cell permeability and potency if it interacts favorably with a hydrophobic region of the kinase.

  • Analog 4 (C4-Methyl Piperidine): The outcome is highly dependent on the topology of the binding site. The added steric bulk could either improve binding by inducing a better fit or decrease potency due to a steric clash.

Conclusion and Future Perspectives

The structure-activity relationship of methylated benzimidazole-piperidines is a clear demonstration that small structural changes can yield profound biological consequences. Methylation is far more than a simple modification; it is a strategic tool for medicinal chemists to:

  • Probe the binding site: Determine the importance of hydrogen bonds and explore hydrophobic pockets.

  • Enhance potency and selectivity: Optimize interactions with the target receptor.

  • Fine-tune pharmacokinetic properties: Modulate solubility, membrane permeability, and CNS penetration.

The key takeaway is that the effect of methylation is context-dependent, dictated by its precise location on the scaffold and the specific topology of the biological target. Future work in this area will likely involve more complex poly-methylation patterns and the use of methyl-isosteres (e.g., -CF₃, -ethyl) to further refine the properties of this remarkably versatile and privileged scaffold.

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A Comparative Guide to the In Vivo Efficacy of Novel Benzimidazole Derivatives and Standard Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics for complex neuropsychiatric disorders such as schizophrenia, the benzimidazole-piperidine scaffold has emerged as a promising structural motif. This guide provides a comparative framework for evaluating the in vivo efficacy of the novel compound, 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol, against established second-generation (atypical) antipsychotics: risperidone, olanzapine, and clozapine. Due to the limited public data on this compound, this document serves as an investigational roadmap, hypothesizing its potential as an antipsychotic agent based on structural similarities to known centrally active compounds and outlining the necessary preclinical evaluations.

The guide is structured to first delineate the established mechanisms and in vivo efficacy of the comparator drugs, followed by a proposed comprehensive plan for the preclinical assessment of this compound.

Section 1: The Rationale for Comparison and a Look at Established Antipsychotics

The development of novel antipsychotics aims to improve upon the efficacy and side-effect profiles of existing treatments. Atypical antipsychotics have represented a significant advancement over first-generation agents, offering a broader spectrum of efficacy, particularly against the negative and cognitive symptoms of schizophrenia, with a reduced risk of extrapyramidal side effects. The benzimidazole-piperidine core is present in various CNS-active compounds, suggesting that this compound may interact with key neurotransmitter systems implicated in psychosis.[1][2][3]

Mechanisms of Action of Comparator Atypical Antipsychotics

The therapeutic effects of atypical antipsychotics are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4][5] The relative affinity for these and other receptors contributes to each drug's unique clinical profile.

  • Risperidone: Functions as a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[6][7] Its "tight binding" to D2 receptors is a key feature of its mechanism.[6] Risperidone also exhibits high affinity for alpha-1 and alpha-2 adrenergic receptors and histamine H1 receptors, which may contribute to its sedative and hypotensive side effects.[4][6]

  • Olanzapine: This agent has a broad receptor binding profile, with high affinity for dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C, 5-HT3), adrenergic (alpha-1), muscarinic (M1-5), and histamine (H1) receptors.[8][9][10] Its potent antagonism at D2 and 5-HT2A receptors is central to its antipsychotic action, while its interactions with other receptors are linked to its side-effect profile, including significant weight gain.[5][8][11]

  • Clozapine: Considered the "gold standard" for treatment-resistant schizophrenia, clozapine has a complex pharmacology.[12][13] It has a relatively weak affinity for D2 receptors but a high affinity for D4, 5-HT2A, alpha-adrenergic, histaminergic, and muscarinic receptors.[14][15][16] Its superior efficacy is thought to stem from this multifaceted receptor interaction profile, including its potent 5-HT2A antagonism and potential partial agonism at muscarinic receptors.[17][18]

The interplay between dopamine and serotonin receptor blockade is a cornerstone of the atypical antipsychotic mechanism, believed to normalize dopamine function in key brain circuits.

Caption: Hypothesized mechanism of action for the novel compound compared to established antipsychotics.

Section 2: Comparative In Vivo Efficacy in Preclinical Models

The in vivo efficacy of antipsychotics is assessed in animal models that aim to replicate the positive, negative, and cognitive symptoms of schizophrenia.[19][20]

Models for Positive Symptoms

These models typically involve inducing hyperlocomotion or stereotyped behaviors through dopaminergic agonists.[21][22]

  • Amphetamine-Induced Hyperactivity: This model assesses a compound's ability to block the locomotor-activating effects of amphetamine, which increases dopamine release.[23][24]

  • Apomorphine-Induced Stereotypy: Apomorphine is a direct dopamine receptor agonist that induces stereotyped behaviors like sniffing and gnawing. Antipsychotics are evaluated on their ability to inhibit these behaviors.[22]

  • Prepulse Inhibition (PPI) of Startle: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This model assesses the ability of a drug to restore normal sensorimotor gating.[20][23]

Models for Negative Symptoms

Modeling negative symptoms, such as social withdrawal and anhedonia, is more challenging.[25][26][27]

  • Social Interaction Test: This test measures the amount of time rodents spend interacting with a novel social partner. Social withdrawal is a key negative symptom modeled here.[28]

  • Sucrose Preference Test: This model is used to assess anhedonia, the inability to experience pleasure. A reduction in the preference for a sweetened solution over plain water is indicative of anhedonic-like behavior.[26]

Models for Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia.[29][30]

  • Novel Object Recognition Test: This test evaluates learning and memory. A drug's ability to improve the recognition of a novel object over a familiar one indicates pro-cognitive effects.[29]

  • Morris Water Maze: This is a test of spatial learning and memory. Antipsychotics can be assessed for their ability to reverse cognitive deficits induced by agents like phencyclidine (PCP).[29]

  • Attentional Set-Shifting Task: This task assesses executive function and cognitive flexibility, which are often impaired in schizophrenia.[29]

Summary of In Vivo Efficacy Data for Comparator Drugs

The following table summarizes the general findings for the comparator drugs in these preclinical models. It is important to note that specific outcomes can vary based on the experimental design, dosage, and animal strain used.

Preclinical Model Risperidone Olanzapine Clozapine
Amphetamine-Induced Hyperactivity Effective at reducing hyperactivityEffective at reducing hyperactivity[31]Effective at reducing hyperactivity
Apomorphine-Induced Stereotypy Effective at inhibiting stereotypyEffective at inhibiting stereotypyEffective at inhibiting stereotypy
Prepulse Inhibition (PPI) Deficits Can restore PPI deficitsCan restore PPI deficitsCan restore PPI deficits
Social Interaction Deficits Some evidence of improvementSome evidence of improvementGenerally considered effective[13]
Anhedonia (Sucrose Preference) Mixed resultsSome evidence of improvementSome evidence of improvement
Cognitive Deficits (e.g., NOR) Can improve cognitive function[18]Can improve cognitive function[10]Can improve cognitive function[12]

Section 3: Proposed Investigational Plan for this compound

This section outlines a comprehensive in vivo testing strategy to characterize the antipsychotic potential of this compound and compare its efficacy to risperidone, olanzapine, and clozapine.

Caption: Proposed experimental workflow for the in vivo evaluation of the novel compound.

Step-by-Step Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperactivity

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Acclimation: House animals in a controlled environment for at least 7 days prior to testing.

  • Habituation: On the test day, place animals in open-field arenas and allow them to habituate for 30 minutes.

  • Drug Administration:

    • Administer vehicle, this compound (at various doses), risperidone, olanzapine, or clozapine via intraperitoneal (i.p.) injection.

    • After 30 minutes, administer d-amphetamine (1.5 mg/kg, i.p.) to all groups except a vehicle-only control group.

  • Data Collection: Immediately after amphetamine injection, record locomotor activity (distance traveled, rearing frequency) for 90 minutes using an automated activity monitoring system.

  • Analysis: Compare the locomotor activity of the different treatment groups to the amphetamine-only group. A significant reduction in hyperactivity indicates potential antipsychotic efficacy.

Protocol 2: Social Interaction Test

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation and Housing: House animals individually for 3-4 days before the test to increase their motivation for social interaction.

  • Drug Administration: Administer vehicle, this compound (at various doses), risperidone, olanzapine, or clozapine via i.p. injection 30-60 minutes before the test.

  • Test Procedure:

    • Place a test mouse in a dimly lit, open-field arena.

    • After a 5-minute habituation period, introduce an unfamiliar, non-drugged "stimulus" mouse of the same sex and strain.

    • Record the interaction time (sniffing, following, grooming) for 10 minutes using video tracking software.

  • Analysis: Compare the total social interaction time across the different treatment groups. An increase in interaction time suggests efficacy against social withdrawal.

Protocol 3: Novel Object Recognition (NOR) Test

  • Animals: Male Wistar rats (250-300g).

  • Habituation: Handle the rats for several days before the experiment. Habituate them to the empty testing arena for 10 minutes on two consecutive days.

  • Drug Administration: Administer vehicle, this compound (at various doses), risperidone, olanzapine, or clozapine via i.p. injection 30 minutes before the training session. A cognitive deficit can be induced by administering a sub-chronic dose of an NMDA receptor antagonist like PCP prior to the test phase.

  • Training Session (Day 1):

    • Place two identical objects in the arena.

    • Allow the rat to explore the objects for 5 minutes.

  • Test Session (Day 2, 24 hours later):

    • Replace one of the familiar objects with a novel object.

    • Allow the rat to explore for 5 minutes.

  • Analysis: Calculate a discrimination index (time spent exploring the novel object / total exploration time). A higher discrimination index indicates better recognition memory.

Section 4: Concluding Remarks

The successful development of a novel antipsychotic agent requires a rigorous and systematic preclinical evaluation. This guide provides a framework for assessing the in vivo efficacy of this compound in direct comparison to the well-characterized atypical antipsychotics risperidone, olanzapine, and clozapine. By employing a battery of validated animal models that probe the positive, negative, and cognitive symptom domains of schizophrenia, researchers can build a comprehensive efficacy profile for this novel compound. The proposed experimental protocols are designed to yield robust and comparable data, facilitating a clear understanding of the potential therapeutic advantages of this compound in the treatment of psychosis.

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  • Unique Effects of Clozapine: A Pharmacological Perspective - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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A Comparative Spectroscopic Guide to 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectroscopic data for 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol and its key structural analogs. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of how subtle molecular modifications are reflected in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the spectra of the target molecule alongside its fundamental building blocks and structural isomers, this document explains the causal relationships between chemical structure and spectroscopic output, enabling more confident and efficient characterization of novel compounds based on this privileged scaffold.

A note on the data: Direct experimental spectra for the primary compound of interest, this compound, are not widely published. The data presented for this molecule are therefore predicted based on established spectroscopic principles and empirical data from closely related, well-characterized analogs. This predictive approach is a common and necessary practice in synthetic chemistry for structure verification.

Introduction to the Benzimidazole-Piperidine Scaffold

The fusion of a benzimidazole ring with a piperidine moiety creates a molecular scaffold of significant interest in medicinal chemistry. Benzimidazole itself is a core component of essential biomolecules, such as Vitamin B12, and its derivatives exhibit a vast range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The piperidine ring, a ubiquitous feature in natural alkaloids and synthetic drugs, often improves pharmacokinetic properties like solubility and bioavailability.

The target molecule, this compound, combines these two powerful pharmacophores. Spectroscopic analysis is the cornerstone of its synthesis and characterization, providing unequivocal proof of its structure, purity, and stability. This guide will compare it against three key analogs to illuminate the origin of each spectroscopic feature:

  • Analog 1: 2-(Piperidin-4-yl)-1H-benzimidazole: A structural isomer that lacks the N-methyl group and has a different linkage, providing insight into the effects of N-substitution and tautomerism.

  • Analog 2: 1-Methyl-1H-benzimidazole: This fragment isolates the spectroscopic signature of the N-methylated benzimidazole core.

  • Analog 3: 1-Benzyl-4-hydroxypiperidine: This analog models the N-substituted piperidin-4-ol ring, helping to assign signals from this portion of the target molecule.[1]

Structural_Comparison cluster_target Target Molecule (A) cluster_analogs Reference Analogs A This compound (Predicted Data) B Analog 1: 2-(Piperidin-4-yl)-1H-benzimidazole A->B Isomer / -CH3 C Analog 2: 1-Methyl-1H-benzimidazole A->C Piperidinol Fragment Removed D Analog 3: 1-Benzyl-4-hydroxypiperidine A->D Benzimidazole Fragment Replaced

Caption: Molecular structures of the target compound and key analogs for comparison.

Comparative ¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration are all directly related to the molecular structure.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Assignment Target Molecule (A) (Predicted) Analog 1 (B) [2] Analog 2 (C) [3] Analog 3 (D) [4]
Benzimidazole Aromatic H ~7.20-7.60 (m, 4H) ~7.15-7.55 (m, 4H) ~7.25-7.75 (m, 4H) -
Benzimidazole C2-H - - ~8.05 (s, 1H) -
Benzimidazole N-H - ~12.3 (br s, 1H) - -
Benzyl Aromatic H - - - ~7.25-7.35 (m, 5H)
N-CH₃ ~3.75 (s, 3H) - ~3.85 (s, 3H) -
Piperidine CH-OH (H-4) ~3.80 (m, 1H) ~3.00 (m, 1H) - ~3.70 (m, 1H)
Piperidine CH₂-N (H-2,6 eq) ~3.65 (m, 2H) ~3.30 (m, 2H) - ~2.80 (m, 2H)
Piperidine CH₂-N (H-2,6 ax) ~3.10 (m, 2H) ~2.85 (m, 2H) - ~2.20 (m, 2H)
Piperidine CH₂ (H-3,5 eq) ~2.10 (m, 2H) ~2.05 (m, 2H) - ~1.90 (m, 2H)
Piperidine CH₂ (H-3,5 ax) ~1.80 (m, 2H) ~1.80 (m, 2H) - ~1.55 (m, 2H)
Alcohol O-H Variable (br s, 1H) - - Variable (br s, 1H)

| Piperidine N-H | - | Variable (br s, 1H) | - | - |

Expert Insights & Causality:
  • Aromatic Region (7.2-7.8 ppm): The aromatic protons of the target molecule (A) are expected to appear as a complex multiplet, very similar to those in analogs B and C. The pattern arises from the four adjacent protons on the benzene ring.[3]

  • N-Methyl Signal (~3.75 ppm): The sharp singlet predicted at ~3.75 ppm for the target molecule is a key identifier. Its presence directly confirms the methylation at the N-1 position of the benzimidazole ring, a feature absent in Analog 1 (B). This signal's chemical shift is nearly identical to that in Analog 2 (C), demonstrating its origin in the N-methylbenzimidazole moiety.[3]

  • Piperidine Protons:

    • The protons on the carbons adjacent to the nitrogen (H-2, H-6) are the most deshielded of the piperidine ring protons due to the inductive effect of the nitrogen atom. In the target molecule (A), these are shifted significantly downfield (~3.10-3.65 ppm) because they are connected to the electron-withdrawing benzimidazole system.

    • The methine proton attached to the hydroxyl-bearing carbon (H-4) is also shifted downfield (~3.80 ppm).

    • Comparing the target molecule (A) with Analog 3 (D) shows that the benzimidazole group has a stronger deshielding effect on the adjacent piperidine protons than the benzyl group.

  • Labile Protons (N-H, O-H): Analog 1 (B) shows a very broad, downfield signal for the benzimidazole N-H proton (~12.3 ppm), which is characteristic of an acidic proton involved in tautomerism and hydrogen bonding.[5] This signal is absent in the target molecule (A) due to N-methylation. The O-H proton signal in both A and D is typically a broad singlet whose position can vary depending on solvent and concentration.

Comparative ¹³C NMR Analysis

Carbon-13 NMR provides a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its electronic environment, hybridization, and substitution.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Assignment Target Molecule (A) (Predicted) Analog 1 (B) [2] Analog 2 (C) [6] Analog 3 (D)
Benzimidazole C=N (C2) ~154.5 ~158.0 ~144.0 -
Benzimidazole Quaternary C ~142.5, ~135.0 ~143.5, ~135.0 ~143.0, ~134.5 -
Benzimidazole Aromatic CH ~110-123 (4C) ~115-122 (4C) ~110-123 (4C) -
Benzyl Aromatic C - - - ~127-138
N-CH₃ ~30.0 - ~31.5 -
Piperidine C-OH (C4) ~66.5 ~45.0 (CH) - ~67.8
Piperidine C-N (C2,6) ~48.0 ~52.0 - ~52.5

| Piperidine C-C (C3,5) | ~33.0 | ~33.0 | - | ~34.5 |

Expert Insights & Causality:
  • Benzimidazole Carbons: The most downfield carbon in the benzimidazole portion is C2, the carbon atom flanked by two nitrogens. In the target molecule (A), its predicted shift of ~154.5 ppm is a hallmark of this structure. In Analog 2 (C), where C2 is a CH, its resonance is further upfield (~144.0 ppm). The aromatic carbons appear in the typical 110-125 ppm range.

  • N-Methyl Carbon: The N-CH₃ signal in the target molecule (A) is predicted around 30.0 ppm, a value corroborated by the ~31.5 ppm signal in Analog 2 (C).[6] This provides a secondary confirmation of the N-methylation.

  • Piperidine Carbons:

    • The carbon bearing the hydroxyl group (C4) is significantly deshielded, appearing at ~66.5 ppm in the target molecule, which is very close to its position in Analog 3 (D).

    • In Analog 1 (B), where the piperidine is attached at C4 to the benzimidazole, this carbon is a CH and appears much further upfield (~45.0 ppm). This is a major differentiating feature.

    • The carbons adjacent to the nitrogen (C2, C6) in the target molecule are predicted around 48.0 ppm.

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, revealing the molecular weight of the compound and providing structural clues from its fragmentation pattern.

Table 3: Comparative Mass Spectrometry Data (m/z)

Feature Target Molecule (A) Analog 1 (B) [7] Analog 2 (C) [3] Analog 3 (D) [8]
Molecular Formula C₁₃H₁₇N₃O C₁₂H₁₅N₃ C₈H₈N₂ C₁₂H₁₇NO
Molecular Weight 231.29 201.27 132.16 191.27
[M+H]⁺ (ESI) 232.14 202 133 192

| Key Fragments | 214 [M-OH]⁺, 146 [C₈H₈N₂]⁺, 133 [C₈H₇N₂]⁺ | 201 [M]⁺, 145, 133 | 132 [M]⁺, 117 [M-CH₃]⁺ | 191 [M]⁺, 100, 91 [C₇H₇]⁺ |

Expert Insights & Causality:
  • Molecular Ion: The most crucial piece of information is the molecular ion peak, which confirms the molecular weight. For the target molecule (A), an [M+H]⁺ peak at m/z 232 in Electrospray Ionization (ESI) mode would be expected.

  • Fragmentation Pattern: The fragmentation of the target molecule (A) is predictable. The bond between the piperidine ring and the benzimidazole is likely to cleave, leading to a stable N-methylbenzimidazolyl cation.

    • Loss of the hydroxyl group (-17 Da) or water (-18 Da) from the piperidine ring is a common fragmentation pathway for such alcohols, leading to a peak at m/z 214 or 213.

    • Cleavage of the C-N bond connecting the two rings would likely result in a fragment corresponding to the protonated 1-methylbenzimidazole moiety (m/z 133) or a related radical cation (m/z 146). This is a highly diagnostic fragmentation.

    • Analog 3 (D) shows a characteristic fragment at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which confirms the presence of the benzyl group. This fragment would be absent in the spectrum of the target molecule.

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly useful for identifying the presence of specific functional groups.

Table 4: Comparative IR Spectroscopy Data (cm⁻¹)

Assignment Target Molecule (A) (Predicted) Analog 1 (B) [9] Analog 2 (C) [3] Analog 3 (D) [8]
O-H Stretch (Alcohol) 3300-3500 (broad) - - 3300-3500 (broad)
N-H Stretch - 3100-3300 (broad) - -
Aromatic C-H Stretch 3000-3100 3000-3100 3000-3100 3000-3100
Aliphatic C-H Stretch 2850-2950 2850-2950 2850-2950 (CH₃) 2850-2950
C=N / C=C Stretch 1580-1620 1590-1630 1580-1620 1600 (Aromatic)
C-O Stretch (Alcohol) 1050-1150 - - 1050-1150

| C-N Stretch | 1250-1350 | 1250-1350 | 1250-1350 | 1250-1350 |

Expert Insights & Causality:
  • Hydroxyl Group: The most prominent and diagnostic peak in the IR spectrum of the target molecule (A) would be a broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol.[8] This peak would also be present in Analog 3 (D) but absent in Analogs 1 (B) and 2 (C).

  • N-H vs. No N-H: Analog 1 (B) would show a broad N-H stretch, which is absent in the target molecule (A) and Analog 2 (C) due to N-methylation. The absence of this peak is a key piece of evidence for successful N-alkylation.[5]

  • C-H Stretches: All compounds will show aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Fingerprint Region (<1650 cm⁻¹): The C=N and C=C stretching vibrations of the benzimidazole ring appear in the 1580-1620 cm⁻¹ range. The C-N and C-O stretching vibrations provide further confirmation of the structure and appear in the 1050-1350 cm⁻¹ range.

Standard Experimental Protocols

To ensure data reproducibility and accuracy, the following standard protocols should be employed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for benzimidazoles to ensure solubility and observe labile N-H protons.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16 to 64 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Method: Electrospray Ionization (ESI) is a common method for this class of compounds.

  • Instrument Setup:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Set the capillary voltage to 3-4 kV and the source temperature appropriately (e.g., 120-150 °C).

  • Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500). To obtain fragmentation data (MS/MS), select the parent ion (e.g., m/z 232) and apply collision-induced dissociation (CID) with an appropriate collision energy.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added.

    • Data is usually collected in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation A Synthesized Compound B Mass Spectrometry (MS) - Molecular Weight - Formula Confirmation A->B Analysis C IR Spectroscopy - Functional Group ID (e.g., -OH, N-H) A->C Analysis D NMR Spectroscopy (¹H, ¹³C) - Connectivity - 3D Structure A->D Analysis E Data Interpretation & Comparison to Analogs B->E C->E D->E F Structure Confirmed E->F Consistent Data

Caption: General workflow for spectroscopic structure elucidation.

Conclusion

The structural characterization of this compound is a clear example of how a suite of spectroscopic techniques can be used synergistically. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key functional groups like the alcohol, and mass spectrometry verifies the molecular weight and elemental composition. By comparing the (predicted) data of the target molecule with the experimental data of its constituent fragments and isomers, one can assign every signal with a high degree of confidence and understand precisely how each structural element influences the overall spectroscopic profile.

References

  • Henan Alpha Chemical Co., Ltd. Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. [Link][1]

  • Chemsrc. 2-(4-Piperidinyl)-1H-benzimidazole CAS#:38385-95-4. [Link][10]

  • PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole. [Link][2]

  • Qandil, A. M. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals (Basel), 5(5), 460-468 (2012). [Link]

  • Bai, G., et al. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances (2014). [Link][5]

  • Qandil, A. M. (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate (2012). [Link]

  • PubChem. 1H-Benzimidazole, 1-methyl-. [Link][3]

  • National Center for Biotechnology Information. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]

  • WSN. Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). [Link][9]

  • ResearchGate. (PDF) Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. [Link]

  • PubChem. 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. [Link]

  • University of Niš Repository. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link][6]

  • NIST WebBook. 4-Piperidinol, 1-(phenylmethyl)-. [Link][8]

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A Head-to-Head Comparison of Synthetic Routes for Benzimidazole-Piperidines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous clinically successful drugs with diverse therapeutic applications, including antihistamines, antipsychotics, and analgesics. The strategic combination of the rigid, aromatic benzimidazole unit and the flexible, saturated piperidine ring allows for fine-tuning of physicochemical properties and precise three-dimensional interactions with biological targets.

For researchers and drug development professionals, the efficient and versatile synthesis of this key scaffold is of paramount importance. This guide provides an in-depth, head-to-head comparison of the three most prominent synthetic strategies for constructing benzimidazole-piperidines: the classical Phillips-Ladenburg condensation, modern reductive amination, and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance to empower you in selecting the optimal path for your specific synthetic goals.

At a Glance: A Comparative Overview of Synthetic Strategies

ParameterPhillips-Ladenburg CondensationReductive AminationBuchwald-Hartwig Amination
Bond Formation C-N bond formation to construct the benzimidazole ringC-N bond formation to link the piperidine and benzimidazole precursorsC-N bond formation to link the piperidine and benzimidazole precursors
Typical Starting Materials o-Phenylenediamine and a piperidine-containing carboxylic acido-Phenylenediamine and a piperidine-containing ketone/aldehydeA pre-formed benzimidazole with a leaving group and a piperidine, or vice versa
Reaction Conditions High temperatures (often >150 °C), strong acidic conditionsMild to moderate temperatures, often requires a reducing agent (e.g., NaBH(OAc)₃)Moderate to high temperatures, requires a palladium catalyst, ligand, and a base
Typical Yields 60-85%[1]80-95%[2]70-95%
Key Advantages Readily available starting materials, often a one-step process.High yields, mild reaction conditions, good functional group tolerance.[3]Excellent functional group tolerance, broad substrate scope.
Key Disadvantages Harsh reaction conditions, limited functional group tolerance, potential for side products.[1]May require protection of the piperidine nitrogen, multi-step if starting from basic precursors.Cost of palladium catalyst and ligands, sensitivity to air and moisture.

Route 1: The Classical Approach - Phillips-Ladenburg Condensation

The Phillips-Ladenburg condensation is a long-established and direct method for the synthesis of benzimidazoles.[4] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and high temperatures.[5] In the context of benzimidazole-piperidine synthesis, this translates to the reaction of o-phenylenediamine with a piperidine-4-carboxylic acid derivative.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid to form a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield an N-acyl-o-phenylenediamine intermediate. The second, and often rate-determining, step is the intramolecular cyclization where the remaining amino group attacks the amide carbonyl, followed by another dehydration step to afford the benzimidazole ring. The use of a strong acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. The high temperatures are necessary to drive the dehydration steps.

Phillips_Ladenburg OPD o-Phenylenediamine Intermediate1 N-Acyl Intermediate OPD->Intermediate1 Acylation (H+, Δ) PipCOOH Piperidine-4-carboxylic Acid PipCOOH->Intermediate1 Benzimidazole Benzimidazole-Piperidine Intermediate1->Benzimidazole Intramolecular Cyclization & Dehydration

Caption: Workflow for Phillips-Ladenburg Condensation.

Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole

Materials:

  • o-Phenylenediamine

  • Piperidine-4-carboxylic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of o-phenylenediamine (1.0 eq) and piperidine-4-carboxylic acid (1.0 eq) is added to polyphosphoric acid (PPA) (10-20 eq by weight).

  • The reaction mixture is heated to 150-180 °C with stirring for 2-4 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After cooling to approximately 100 °C, the mixture is poured into a beaker of ice-water with vigorous stirring.

  • The acidic solution is neutralized by the slow addition of a saturated sodium hydroxide solution until a precipitate forms.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(piperidin-4-yl)-1H-benzo[d]imidazole.

Route 2: The Modern Workhorse - Reductive Amination

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds.[6] In the synthesis of benzimidazole-piperidines, this typically involves the reaction of an o-phenylenediamine with an N-protected piperidin-4-one, followed by an in-situ or subsequent cyclization and deprotection. The use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial for the success of this one-pot reaction, as it selectively reduces the intermediate iminium ion in the presence of the ketone.[3][7]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the piperidin-4-one to form a hemiaminal intermediate. This is followed by the loss of a water molecule to form an iminium ion. The hydride from the reducing agent then attacks the electrophilic carbon of the iminium ion to yield the N-alkylated o-phenylenediamine. The subsequent cyclization to the benzimidazole can occur under the reaction conditions or in a separate step, often with oxidative conditions to form the aromatic ring. The choice of an N-Boc protecting group for the piperidine is strategic, as it is stable under the reductive amination conditions and can be readily removed under acidic conditions.

Reductive_Amination OPD o-Phenylenediamine Iminium Iminium Ion Intermediate OPD->Iminium Condensation Pip_one N-Boc-piperidin-4-one Pip_one->Iminium Reduced_Intermediate N-Alkylated Intermediate Iminium->Reduced_Intermediate Reduction (NaBH(OAc)₃) Benzimidazole Benzimidazole-Piperidine Reduced_Intermediate->Benzimidazole Cyclization & Deprotection

Caption: Workflow for Reductive Amination.

Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole via Reductive Amination[2]

Materials:

  • o-Phenylenediamine

  • N-Boc-piperidin-4-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-piperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE), add o-phenylenediamine (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude intermediate is then subjected to cyclization and deprotection. This can often be achieved in a one-pot fashion by dissolving the crude material in dichloromethane (DCM) and adding an excess of trifluoroacetic acid (TFA).

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The final product is purified by column chromatography on silica gel.

Route 3: The Versatile Cross-Coupling - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction has broad applications in medicinal chemistry due to its excellent functional group tolerance and wide substrate scope.[9] For the synthesis of benzimidazole-piperidines, this can be envisioned in two ways: coupling a pre-formed benzimidazole bearing a leaving group (e.g., a halogen) with a piperidine, or coupling a piperidine bearing an aryl halide with a benzimidazole. The former is often more common.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps.[10][11] It begins with the oxidative addition of the aryl halide (e.g., 2-chlorobenzimidazole) to a Pd(0) complex, forming a Pd(II) species. The amine (piperidine) then coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig Pd0 Pd(0) Catalyst PdII_complex Pd(II) Oxidative Addition Complex Pd0->PdII_complex Oxidative Addition ArX 2-Chlorobenzimidazole ArX->PdII_complex Pd_Amido Pd-Amido Complex PdII_complex->Pd_Amido + Amine, - HX (Base) Amine Piperidine Amine->Pd_Amido Product Benzimidazole-Piperidine Pd_Amido->Product Reductive Elimination Product->Pd0

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-1H-benzo[d]imidazole[3]

Materials:

  • 2-Chlorobenzimidazole

  • Piperidine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (degassed)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add 2-chlorobenzimidazole (1.0 eq) and piperidine (1.5 eq) to the flask.

  • Heat the resulting mixture to reflux (approximately 110 °C) and stir for 6-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(piperidin-1-yl)-1H-benzo[d]imidazole.

Conclusion: Selecting the Right Path Forward

The choice of synthetic route for constructing benzimidazole-piperidines is a strategic decision that hinges on several factors, including the availability of starting materials, desired scale, functional group tolerance, and cost considerations.

  • The Phillips-Ladenburg condensation offers a straightforward, often one-step approach, but its utility is limited by the harsh reaction conditions, which are incompatible with sensitive functional groups.

  • The Buchwald-Hartwig amination provides the greatest flexibility in terms of substrate scope and functional group tolerance, making it an invaluable tool for the synthesis of complex and highly functionalized benzimidazole-piperidines. However, the cost and air-sensitivity of the palladium catalyst and ligands are important considerations.

By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently access the valuable benzimidazole-piperidine scaffold for their drug discovery and development endeavors.

References

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A Researcher's Guide to Validating Computational Models for Novel GPCR Ligands: A Case Study with 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising novel compound to a validated therapeutic candidate is fraught with challenges. Computational modeling has emerged as an indispensable tool to accelerate this process, offering predictive insights into the binding of small molecules to their biological targets. However, the predictive power of any computational model is only as robust as its experimental validation. This guide provides a comprehensive framework for validating computational models of ligand binding, using the novel compound 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol as a case study.

While the specific biological target of this compound is not yet elucidated in public literature, its core structure, a benzimidazole-piperidine scaffold, is a privileged motif found in numerous ligands for G-protein coupled receptors (GPCRs). These receptors represent a vast and critical class of drug targets. This guide will, therefore, focus on a practical, target-agnostic approach, hypothesizing potential interactions with two well-characterized GPCRs implicated in various neurological and physiological processes: the Human Histamine H1 Receptor (H1R) and the Human Dopamine D2 Receptor (D2R) . By using these as illustrative examples, we will walk through the essential steps of building and, critically, validating a computational binding model.

The Imperative of a Dual-Pronged Approach: In Silico Meets In Vitro

The core principle of robust model validation lies in a synergistic relationship between computational prediction and experimental verification. A computational model, no matter how sophisticated, is a simulation of reality. Experimental data provides the ground truth against which the model's accuracy and predictive power must be benchmarked. This iterative process of prediction, testing, and refinement is the bedrock of modern structure-based drug design.

Section 1: The Computational Gauntlet: Predicting Binding with Confidence

The initial step involves creating a computational model that can accurately predict the binding pose and estimate the binding affinity of this compound to our chosen GPCR targets.

Target Selection and Preparation: Laying the Foundation

The choice of the H1 and D2 receptors is guided by the prevalence of the benzimidazole-piperidine scaffold in known antagonists for these targets. High-resolution crystal structures are paramount for accurate structure-based drug design. For our case study, we will utilize the following structures from the Protein Data Bank (PDB):

  • Human Histamine H1 Receptor: PDB ID: 3RZE, in complex with the antagonist doxepin.[1]

  • Human Dopamine D2 Receptor: PDB ID: 6CM4, in complex with the atypical antipsychotic risperidone.[2]

These structures provide a high-quality template for our modeling studies. Prior to docking, the protein structures must be meticulously prepared. This involves adding hydrogen atoms, assigning correct protonation states to titratable residues, and optimizing the hydrogen-bonding network.

Molecular Docking: A First Look at the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This provides initial hypotheses about the binding mode and key interactions.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).

  • Receptor Grid Generation: A grid box is defined around the known binding site of the co-crystallized ligand in the prepared receptor structure.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample different conformations and orientations of the ligand within the defined grid box.

  • Pose Analysis: The resulting docking poses are scored and ranked based on the predicted binding energy. The top-scoring poses are visually inspected to identify key interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges.

Molecular Dynamics Simulation: Capturing the Dynamics of Binding

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the ligand-receptor complex. MD simulations track the movements of atoms over time, providing insights into the stability of the binding pose and the flexibility of the receptor.

  • System Setup: The top-ranked docked pose of the ligand-receptor complex is placed in a simulated biological environment, typically a lipid bilayer surrounded by water and ions.

  • Equilibration: The system is gradually heated and equilibrated to physiological temperature and pressure.

  • Production Run: A long-duration simulation (typically hundreds of nanoseconds) is performed to sample the conformational landscape of the complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation) and to identify persistent interactions.

MD_Workflow Start Start with Top Docked Pose Setup System Setup (Membrane, Water, Ions) Start->Setup Equilibration Equilibration (NVT, NPT) Setup->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, Interactions) Production->Analysis End Validated Binding Hypothesis Analysis->End

Caption: Workflow for Molecular Dynamics Simulation.

Section 2: The Experimental Crucible: Ground-Truthing Computational Predictions

The hypotheses generated from computational modeling must be rigorously tested through biophysical experiments. These techniques provide quantitative data on binding affinity and kinetics, which are the ultimate arbiters of a model's validity.

Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics

SPR is a label-free technique that measures the binding of a ligand to a receptor immobilized on a sensor surface in real time.[1] It provides valuable information on the association and dissociation rates of the binding event, from which the binding affinity (KD) can be derived.

  • Receptor Immobilization: The purified GPCR (e.g., H1R or D2R) is immobilized on a sensor chip.

  • Ligand Injection: A series of concentrations of this compound are injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is monitored over time.

  • Kinetic Analysis: The resulting sensorgrams are fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow Immobilization Immobilize Receptor on Sensor Chip Injection Inject Ligand at Various Concentrations Immobilization->Injection Detection Monitor Binding in Real-Time Injection->Detection Analysis Kinetic Analysis (ka, kd, KD) Detection->Analysis Result Quantitative Binding Data Analysis->Result

Caption: Workflow for Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3] This includes the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

  • Sample Preparation: The purified receptor is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand are made into the sample cell.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters.

Section 3: The Synthesis: Comparing and Refining the Model

The final and most critical step is to compare the experimental data with the computational predictions. This comparison allows for the validation and, if necessary, refinement of the computational model.

Data Comparison and Correlation

The primary points of comparison are the binding affinity and the key interacting residues.

Parameter Computational Prediction Experimental Measurement
Binding Affinity Estimated Free Energy of Binding (e.g., from docking scores or MM/PBSA calculations)Equilibrium Dissociation Constant (KD) from SPR or ITC
Key Interactions Predicted hydrogen bonds, hydrophobic contacts, etc. from docking and MDInferred from Structure-Activity Relationship (SAR) data or mutagenesis studies

A strong correlation between the predicted and experimental binding affinities for a series of related compounds provides confidence in the model's predictive power. Discrepancies, on the other hand, can highlight areas where the model needs improvement, such as the need for a different receptor conformation or a more refined scoring function.

Iterative Refinement: The Path to a Predictive Model

If the initial computational model does not accurately reproduce the experimental data, it should be refined. This could involve:

  • Using a different crystal structure or homology model of the receptor.

  • Exploring different protonation states of the ligand and receptor.

  • Employing more advanced simulation techniques, such as enhanced sampling methods.

This iterative cycle of prediction, experimentation, and refinement is crucial for developing a computational model that is not only descriptive of known data but also predictive for novel compounds.

Validation_Loop Computational Computational Modeling (Docking, MD) Comparison Compare Predictions and Data Computational->Comparison Experimental Experimental Validation (SPR, ITC) Experimental->Comparison Refinement Refine Model Comparison->Refinement Discrepancy Predictive_Model Validated Predictive Model Comparison->Predictive_Model Correlation Refinement->Computational

Caption: The Iterative Validation Loop.

Conclusion

The validation of computational models is not a mere formality but a cornerstone of rigorous scientific inquiry in drug discovery. For a novel compound like this compound, where the biological target is unknown, a systematic approach using well-characterized surrogate targets like the Histamine H1 and Dopamine D2 receptors provides a robust framework for model validation. By integrating molecular docking and dynamics simulations with gold-standard biophysical techniques such as SPR and ITC, researchers can build and validate computational models with a high degree of confidence. This dual-pronged strategy not only enhances the reliability of in silico predictions but also provides a deeper understanding of the molecular determinants of ligand binding, ultimately accelerating the path towards novel therapeutics.

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Safety Operating Guide

Navigating the Disposal of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[8] Adherence to institutional, local, and national regulations is paramount.

I. Hazard Assessment and Immediate Safety Precautions

Given its chemical structure, which includes a piperidine and a benzimidazole moiety, it is prudent to assume that 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol may exhibit similar toxicological properties to its analogues. The related compound, 2-(Piperidin-4-yl)-1H-benzimidazole, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][5][6] Therefore, before beginning any disposal procedures, the following personal protective equipment (PPE) is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.[9]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[1][3]

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[1][9]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[1][9]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal:

Step 1: Waste Identification and Segregation

The first critical step is to correctly identify and segregate the waste. To prevent potentially hazardous reactions, do not mix this waste with other chemical waste streams.[9][10]

  • Dedicated Waste Container: Designate a specific, chemically compatible, and sealable container for all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials such as gloves, weighing paper, and pipette tips.

  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).[9]

Step 2: Containerization and Storage

Proper containerization and storage are crucial to prevent leaks and ensure safety.

  • Chemically Compatible Container: Use a container made of a material that will not react with the chemical waste. High-density polyethylene (HDPE) is generally a suitable choice.

  • Secure Sealing: Ensure the container is tightly sealed to prevent the escape of vapors.[9]

  • Secondary Containment: Store the sealed waste container in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[9]

  • Designated Storage Area: The waste container should be stored in a designated, well-ventilated, and cool area, away from incompatible materials like strong oxidizing agents.[10]

Step 3: Disposal of Contaminated Materials

Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste: Contaminated solid waste, such as gloves, bench paper, and pipette tips, should be placed in the dedicated, labeled hazardous waste container.

  • Contaminated Packaging: The original product container, once empty, should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate should be collected and added to the hazardous waste container. The rinsed container can then be disposed of as regular waste, or as directed by your institution's environmental health and safety (EHS) office. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2][11]

Step 4: Final Disposal

The ultimate disposal of the hazardous waste must be handled by a licensed professional waste disposal service.

  • Engage a Licensed Service: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste by a certified company.[1][10]

  • Regulatory Compliance: The disposal company will ensure that the waste is treated and disposed of in accordance with all applicable regulations, which may involve incineration at a licensed facility.[2][11] Do not discharge this chemical waste to sewer systems.[2][11]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials.

  • Collection: Carefully sweep or scoop up the absorbent material and place it into the dedicated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

IV. Summary of Disposal Information
ParameterRecommendationRationale
Waste Classification Hazardous WasteBased on the irritant and harmful properties of the analogous compound 2-(Piperidin-4-yl)-1H-benzimidazole.[1][5][6]
PPE Safety goggles, face shield, nitrile gloves, lab coatTo prevent contact with skin, eyes, and mucous membranes.[1][9]
Waste Segregation Dedicated, labeled container. Do not mix with other waste.To avoid potentially hazardous chemical reactions.[9][10]
Container Material Chemically resistant (e.g., HDPE)To ensure the integrity of the waste container.
Storage Tightly sealed, secondary containment, well-ventilated, cool areaTo prevent leaks, vapor escape, and accidental exposure.[9][10]
Disposal Method Licensed hazardous waste disposal service (likely incineration)To ensure environmentally sound and compliant disposal.[1][2][11]
Spill Cleanup Inert absorbent materialTo safely contain and collect the spilled material for disposal.[1]
V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe waste_id Identify Waste Type ppe->waste_id pure_compound Pure Compound / Concentrated Solution waste_id->pure_compound Chemical contaminated_material Contaminated Materials (Gloves, Paper, Glassware) waste_id->contaminated_material Materials segregate Segregate into Dedicated Labeled Hazardous Waste Container pure_compound->segregate contaminated_material->segregate storage Store Securely: - Tightly Sealed - Secondary Containment - Ventilated Area segregate->storage disposal_service Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service end End: Compliant Disposal disposal_service->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe and sustainable research environment. Always consult your institution's specific guidelines and your local EHS office for any additional requirements.

References

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Navigating the Safe Handling of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

The responsible advancement of drug development necessitates an unwavering commitment to safety. This guide provides essential, actionable protocols for the safe handling and disposal of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. As a Senior Application Scientist, my aim is to equip you not just with procedures, but with the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Risks

Based on the analysis of analogous compounds, this compound is presumed to present the following hazards:

Hazard ClassificationDescriptionGHS Code
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Skin Corrosion/Irritation (Category 2)Causes skin irritation.H315
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.H319
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.H335

This data is extrapolated from the Safety Data Sheet for the analogous compound 2-(Piperidin-4-yl)-1H-benzimidazole.

The core structure, a substituted benzimidazole, is a common pharmacophore, but some benzimidazole derivatives have been associated with various health effects, necessitating careful handling to avoid inhalation and dermal contact.[1] The piperidine moiety, while a common feature in many pharmaceuticals, can also contribute to the overall toxicological profile of the molecule.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following recommendations are based on a comprehensive assessment of potential exposure routes.

Hand Protection: The Critical Barrier

Direct skin contact is a primary route of exposure. The selection of appropriate gloves is paramount and should be based on chemical compatibility and the nature of the work.

  • Primary Recommendation: Nitrile gloves are a versatile choice, offering good resistance to a range of chemicals, including many solvents, oils, and greases.[2][3] They provide a robust barrier against the anticipated hazards of this compound.

  • For Extended Handling or Splash Risk: Neoprene gloves offer excellent resistance to acids, bases, and some solvents, providing a higher level of protection for more demanding tasks.[2][3]

  • Double Gloving: For procedures with a high risk of splash or when handling concentrated forms of the compound, double gloving is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

Glove Selection and Use Protocol:

  • Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.

  • Proper Donning: Ensure hands are clean and dry before donning gloves.

  • Proper Removal: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after removal.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These are essential and must be worn at all times when handling the compound, even in small quantities.[4][5] They form a seal around the eyes, protecting against splashes from all angles.[4] Standard safety glasses do not provide adequate protection.[4]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure, a face shield should be worn in addition to chemical splash goggles.[5]

All eye and face protection must be compliant with ANSI Z87.1 standards.[4][6]

Body Protection: Minimizing Skin Exposure

A laboratory coat is the minimum requirement for body protection.

  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material should be worn at all times in the laboratory.

  • Chemical-Resistant Apron or Suit: For tasks with a higher potential for splashes or spills, a chemical-resistant apron or a full protective suit should be worn over the lab coat.

Respiratory Protection: Preventing Inhalation of Particulates

If the compound is a powder or if there is a risk of aerosol generation, respiratory protection is necessary.

  • NIOSH-Approved Particulate Respirator: A NIOSH-approved respirator, such as an N95, R95, or P95, should be used to prevent the inhalation of fine particles.[7][8][9][10] The choice between N, R, and P series depends on the presence of oil-based aerosols in the work environment.[7][8] For a solid compound in a typical laboratory setting without oil aerosols, an N95 respirator is generally sufficient.

A proper fit test is essential to ensure the effectiveness of any respirator. All personnel required to wear respirators must be trained in their proper use, maintenance, and limitations.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_materials Gather All Necessary Materials prep_spill_kit Ensure Spill Kit is Accessible handle_weigh Weigh Compound in a Ventilated Enclosure prep_spill_kit->handle_weigh handle_transfer Transfer Compound Carefully handle_reaction Perform Reaction in Fume Hood cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Labeled Containers cleanup_remove_ppe Remove PPE Correctly cleanup_wash Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents.

    • Confirm the location and contents of the nearest chemical spill kit.

  • Handling:

    • If the compound is a solid, weigh it in a ventilated balance enclosure or within the fume hood to prevent inhalation of dust.

    • When transferring the compound, use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust or splashes.

    • Conduct all experimental procedures involving the compound within a certified chemical fume hood.

  • Cleanup:

    • Decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Carefully clean all glassware and equipment that came into contact with the compound.

    • Dispose of all waste materials according to the disposal plan outlined below.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of hazardous waste is a legal and ethical responsibility.[11][12][13][14][15]

G cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, Weighing Paper) segregate Segregate from Incompatible Wastes collect_solid->segregate collect_liquid Liquid Waste (Reaction Mixtures, Solvents) collect_liquid->segregate collect_sharps Contaminated Sharps (Needles, Syringes) collect_sharps->segregate label_container Label Container with Full Chemical Name and Hazard Warnings segregate->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa contact_ehs Contact Environmental Health & Safety for Pickup store_saa->contact_ehs

Sources

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Retrosynthesis Analysis

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1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol
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1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.